molecular formula C8H14O2 B14670936 7-Oxooctanal CAS No. 36219-80-4

7-Oxooctanal

Cat. No.: B14670936
CAS No.: 36219-80-4
M. Wt: 142.20 g/mol
InChI Key: ZRZHAVVBRGELRV-UHFFFAOYSA-N
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Description

7-Oxooctanal is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

36219-80-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

7-oxooctanal

InChI

InChI=1S/C8H14O2/c1-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3

InChI Key

ZRZHAVVBRGELRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCC=O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 7-Oxooctanal from Oleic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-oxooctanal, a valuable bifunctional molecule, from the readily available renewable feedstock, oleic acid. The synthesis is a two-step process involving the oxidative cleavage of oleic acid to an intermediate, 7-oxooctanoic acid, followed by its selective reduction to the target aldehyde, this compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of various specialty chemicals and pharmacologically active molecules. Its bifunctional nature, containing both an aldehyde and a ketone, allows for a wide range of subsequent chemical modifications. The use of oleic acid, a major component of many vegetable oils, as a starting material offers a sustainable and cost-effective route to this important building block.

The synthesis proceeds in two key stages:

  • Oxidative Ozonolysis of Oleic Acid: The double bond in oleic acid is cleaved using ozone, followed by an oxidative workup to yield 7-oxooctanoic acid and nonanoic acid.

  • Selective Reduction of 7-Oxooctanoic Acid: The carboxylic acid functionality of 7-oxooctanoic acid is selectively reduced to an aldehyde to produce this compound.

This guide provides detailed methodologies for these transformations, enabling researchers to reproduce this synthesis in a laboratory setting.

Reaction Pathway

The overall transformation from oleic acid to this compound is depicted in the following reaction scheme.

Reaction_Pathway Overall Synthesis Pathway oleic_acid Oleic Acid ozonide Primary Ozonide oleic_acid->ozonide 1. O3 intermediate Carbonyl Oxide + Aldehyde ozonide->intermediate Rearrangement oxo_acid 7-Oxooctanoic Acid intermediate->oxo_acid 2. Oxidative Workup (e.g., H2O2) oxo_aldehyde This compound oxo_acid->oxo_aldehyde Reduction (e.g., LiAlH(OtBu)3)

Caption: Overall reaction pathway from oleic acid to this compound.

Experimental Protocols

Step 1: Synthesis of 7-Oxooctanoic Acid from Oleic Acid via Ozonolysis

This protocol is a composite procedure based on established methods for the oxidative ozonolysis of unsaturated fatty acids.[1]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Ozonolysis:

    • Dissolve oleic acid (1.0 eq) in methanol in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble a stream of ozone in oxygen through the solution. Monitor the reaction by TLC until all the oleic acid has been consumed.

    • Once the reaction is complete, purge the solution with oxygen for 10-15 minutes to remove any residual ozone.

  • Oxidative Workup:

    • To the cold solution, add a mixture of formic acid and hydrogen peroxide (30%).

    • Allow the reaction mixture to warm slowly to room temperature and then stir for 12-18 hours.

  • Isolation and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous phase with diethyl ether (3x).

    • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of 7-oxooctanoic acid and nonanoic acid. Purify the 7-oxooctanoic acid by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

Quantitative Data:

ParameterValueReference
Starting MaterialOleic Acid-
Product7-Oxooctanoic Acid-
SolventMethanol-
OxidantOzone, Hydrogen Peroxide-
Theoretical YieldVaries based on scale-
Reported Yield >95% for dicarboxylic acids [2]

Note: The cited yield is for the principal dicarboxylic acid fission products in a similar reaction and serves as an estimate.

Step 2: Synthesis of this compound from 7-Oxooctanoic Acid

This protocol is adapted from a reported procedure for the selective reduction of 7-oxooctanoic acid.

Materials:

  • 7-Oxooctanoic acid

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (1.0 M solution in THF)

  • Copper(I) iodide

  • 2M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-oxooctanoic acid (1.0 eq) in anhydrous THF.

    • Add a catalytic amount of DMF.

    • Cool the solution to 0 °C and slowly add oxalyl chloride (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Cool the solution to -78 °C.

    • In a separate flask, prepare a slurry of copper(I) iodide (0.1 eq) in anhydrous THF.

    • Transfer the acid chloride solution via cannula to the copper(I) iodide slurry at -30 °C and stir for 1 hour.

    • Lower the temperature back to -78 °C and add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.05 eq) dropwise.

    • Stir the reaction mixture for 10 minutes at -78 °C.

  • Workup and Isolation:

    • Quench the reaction by the addition of 2M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by fractional distillation under reduced pressure if necessary.

Quantitative Data:

ParameterValue
Starting Material7-Oxooctanoic Acid
ProductThis compound
Reducing AgentLithium tri-tert-butoxyaluminum hydride
Reported Yield 60%
Purity (by GC)90%
Boiling Point170-175 °C (20 Torr)

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Synthesis of 7-Oxooctanoic Acid cluster_step2 Step 2: Synthesis of this compound ozonolysis Ozonolysis of Oleic Acid in Methanol at -78°C workup Oxidative Workup with H2O2/Formic Acid ozonolysis->workup extraction1 Extraction with Diethyl Ether workup->extraction1 purification1 Silica Gel Chromatography extraction1->purification1 product1 Pure 7-Oxooctanoic Acid purification1->product1 activation Activation of 7-Oxooctanoic Acid (Oxalyl Chloride/DMF) product1->activation Proceed to Step 2 reduction Reduction with LiAlH(OtBu)3 at -78°C activation->reduction workup2 Aqueous Workup and Extraction reduction->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This technical guide outlines a reliable two-step synthesis of this compound from oleic acid. The provided experimental protocols and quantitative data offer a solid foundation for researchers in organic synthesis and drug development to produce this valuable intermediate. The use of a renewable starting material enhances the sustainability of this synthetic route. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanal, a bifunctional organic molecule carrying both a ketone and an aldehyde group, presents a unique scaffold for chemical synthesis and exploration. Its dual reactivity makes it a valuable intermediate in the construction of complex cyclic and acyclic structures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on experimental details and mechanistic understanding to support research and development endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C8H14O2.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H14O2[1][2]
Molecular Weight 142.20 g/mol [2]
CAS Number 36219-80-4[1]
Boiling Point 62-64 °C at 0.2 Torr[1]
Density 0.9989 g/cm³ (at 25 °C)[1]
Canonical SMILES CC(=O)CCCCCC=O[1]
InChIKey ZRZHAVVBRGELRV-UHFFFAOYSA-N[2]

Synthesis of this compound

A primary synthetic route to this compound is through the hydroformylation of hept-6-en-2-one. This reaction, catalyzed by a rhodium complex, introduces a formyl group and hydrogen across the double bond.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Hept-6-en-2-one

  • Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer is charged with hept-6-en-2-one, a rhodium catalyst precursor (e.g., Rh(CO)2(acac)), and a suitable phosphine (B1218219) ligand (e.g., (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine) in a dry, deoxygenated solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1]

  • Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated. The reaction is typically carried out at a controlled temperature (e.g., 20 °C) and pressure for a specified duration (e.g., 20 hours).[1]

  • Work-up and Purification: After the reaction, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The crude product, this compound, can be purified by vacuum distillation.

Diagram: Synthesis of this compound via Hydroformylation

G Synthesis of this compound hept-6-en-2-one Hept-6-en-2-one product This compound hept-6-en-2-one->product Hydroformylation syngas CO, H₂ syngas->product catalyst Rh(CO)₂(acac) / Ligand catalyst->product

Caption: Rhodium-catalyzed hydroformylation of hept-6-en-2-one.

Purification of this compound

Due to the presence of two carbonyl functionalities, purification of this compound can be challenging. A common method for purifying aldehydes and reactive ketones is through the formation of a bisulfite adduct, which is water-soluble and can be separated from non-carbonyl impurities.

Experimental Protocol: Purification via Bisulfite Adduct Formation

  • Adduct Formation: The crude this compound is dissolved in a water-miscible organic solvent like methanol (B129727) or dimethylformamide. A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously.

  • Extraction: An immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) and water are added to the mixture. The layers are separated, and the aqueous layer containing the bisulfite adduct is retained.

  • Regeneration of Carbonyl: The aqueous layer is treated with a base (e.g., sodium carbonate or sodium hydroxide) to regenerate the this compound. The product is then extracted with an organic solvent, dried, and the solvent is evaporated.

Reactivity of this compound

The presence of both an aldehyde and a ketone functional group dictates the reactivity of this compound. The aldehyde is generally more reactive towards nucleophiles than the ketone.

Intramolecular Aldol (B89426) Condensation

One of the most significant reactions of this compound is its propensity to undergo intramolecular aldol condensation to form cyclic products. The reaction can be controlled to favor either the kinetic or thermodynamic product.

  • Kinetic Control: Deprotonation at the less substituted α-carbon of the aldehyde (C2) leads to the formation of a five-membered ring. This is often favored at lower temperatures with non-hindered bases.

  • Thermodynamic Control: Deprotonation at the more substituted α-carbon of the ketone (C6) results in a more stable enolate and leads to the formation of a six-membered ring. This is typically favored under equilibrium conditions with stronger bases or higher temperatures.

Diagram: Intramolecular Aldol Condensation of this compound

G Intramolecular Aldol Condensation Pathways start This compound enolate_kinetic Kinetic Enolate (at C2) start->enolate_kinetic Kinetic Control enolate_thermo Thermodynamic Enolate (at C6) start->enolate_thermo Thermodynamic Control product_kinetic 5-membered ring product enolate_kinetic->product_kinetic product_thermo 6-membered ring product enolate_thermo->product_thermo

Caption: Kinetic vs. Thermodynamic pathways.

Oxidation

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid to form 7-oxooctanoic acid.[3] Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). Care must be taken to avoid over-oxidation or side reactions at the ketone.

Experimental Protocol: Oxidation to 7-Oxooctanoic Acid

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) for Jones oxidation). The oxidizing agent is added dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched (e.g., with isopropanol (B130326) for Jones oxidation), and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the crude 7-oxooctanoic acid, which can be further purified by crystallization or chromatography.

Reduction

The carbonyl groups of this compound can be reduced to alcohols. Selective reduction of the more reactive aldehyde group in the presence of the ketone is possible using milder reducing agents.

Experimental Protocol: Selective Reduction of the Aldehyde

  • Reducing Agent: A mild reducing agent such as sodium borohydride (B1222165) (NaBH4) is typically used.[4]

  • Reaction Conditions: The reaction is carried out in a protic solvent like methanol or ethanol (B145695) at low temperatures (e.g., 0 °C) to enhance selectivity.

  • Work-up: The reaction is quenched with water or a dilute acid. The product, 8-hydroxy-2-octanone, is extracted with an organic solvent, and the organic layer is dried and concentrated.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the carbonyl groups of this compound into alkenes. Due to the higher reactivity of the aldehyde, selective olefination at the aldehyde position is generally achievable.

Experimental Protocol: Wittig Reaction at the Aldehyde

  • Ylide Preparation: A phosphonium (B103445) ylide is prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an aprotic solvent like THF.

  • Reaction with this compound: A solution of this compound in the same solvent is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).

  • Work-up and Purification: The reaction is quenched with water or a saturated ammonium (B1175870) chloride solution. The product is extracted with an organic solvent. The byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization or chromatography.

Spectroscopic Characterization

The structure of this compound and its reaction products can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show a characteristic aldehyde proton signal around 9.7-9.8 ppm. A singlet for the methyl protons of the ketone would appear around 2.1 ppm. The methylene (B1212753) protons would give rise to complex multiplets in the aliphatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit two distinct carbonyl signals, one for the aldehyde carbon (around 202 ppm) and one for the ketone carbon (around 209 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would show two strong carbonyl stretching bands, one for the aldehyde (around 1725 cm⁻¹) and one for the ketone (around 1715 cm⁻¹). A characteristic C-H stretch for the aldehyde proton would also be observed around 2720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 142.10). Fragmentation patterns would be consistent with the presence of both aldehyde and ketone functionalities.

Biological Significance and Potential Applications

While specific studies on the biological activity or involvement of this compound in signaling pathways are limited, ketoaldehydes as a class are known to be biologically active molecules.[5][6] They are often products of lipid peroxidation and can be involved in cellular signaling and stress responses.[7] The bifunctional nature of this compound makes it a versatile building block for the synthesis of various biologically relevant molecules, including natural products and pharmaceutical intermediates. Its ability to form cyclic structures is particularly valuable in the synthesis of carbocyclic and heterocyclic frameworks.

Conclusion

This compound is a valuable bifunctional molecule with a rich and versatile chemistry. Its distinct aldehyde and ketone functionalities allow for a range of selective transformations, making it a useful intermediate in organic synthesis. This guide has provided an in-depth overview of its chemical properties, synthetic and purification methods, and key reactions, complete with experimental considerations. This information is intended to serve as a valuable resource for researchers and scientists in their efforts to utilize this compound in the development of new chemical entities and drug candidates.

References

7-Oxooctanal: A Technical Overview of a Terpenoid of Unknown Natural Origin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 7-Oxooctanal. Despite its defined chemical structure and properties, a thorough review of scientific literature and chemical databases reveals a significant gap in knowledge regarding its discovery and natural occurrence. This document summarizes the available physicochemical data and a known synthetic pathway, highlighting the compound's status as a potentially novel subject for natural product chemistry and biomedical research.

Physicochemical Properties

While the natural origins of this compound remain unelucidated, its fundamental chemical and physical properties have been characterized and are summarized below. These data are compiled from various chemical databases and provide a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[1][2]
Molecular Weight 142.20 g/mol PubChem[1][2]
CAS Number 36219-80-4PubChem[1][2], Chemsrc[3]
IUPAC Name This compoundPubChem[2]
Boiling Point 62-64 °C at 0.2 TorrLookChem[4]
Density 0.9989 g/cm³ at 25 °CLookChem[4]
SMILES CC(=O)CCCCCC=OPubChem[2]
LogP 1.72480LookChem[4]
Hydrogen Bond Donor Count 0LookChem[4]
Hydrogen Bond Acceptor Count 2LookChem[4]
Rotatable Bond Count 6LookChem[4]
Exact Mass 142.099379685PubChem[1][2]

Synthesis of this compound

Currently, information on the discovery and isolation of this compound from natural sources is not available in scientific literature. However, a synthetic route for its preparation has been documented.

Experimental Protocol: Hydroformylation of Hept-6-en-2-one

A documented method for the synthesis of this compound involves the hydroformylation of hept-6-en-2-one.[4]

Reactants:

  • Hept-6-en-2-one

  • Carbon monoxide

  • Hydrogen

  • Rhodium(I) dicarbonyl acetylacetonate (B107027) (Rh(CO)₂(acac)) (catalyst)

  • (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine (ligand)

Solvent:

  • Tetrahydrofuran (THF)

Procedure:

  • In an inert atmosphere, dissolve hept-6-en-2-one, Rh(CO)₂(acac), and (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine in tetrahydrofuran.

  • Introduce a mixture of carbon monoxide and hydrogen gas into the reaction vessel.

  • Maintain the reaction at 20 °C with stirring for 20 hours under ambient pressure.

  • The reaction proceeds with regioselectivity to yield this compound.

Yield:

  • The reported yield for this regioselective reaction is 72.0%.[4]

Synthesis_of_7_Oxooctanal heptenone Hept-6-en-2-one reagents Reagents:CO, H₂Catalyst:Rh(CO)₂(acac)Ligand:(2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphineSolvent:THF, 20°C, 20h heptenone->reagents oxooctanal This compound reagents->oxooctanal Hydroformylation Knowledge_Gap_of_7_Oxooctanal cluster_known Established Knowledge cluster_unknown Knowledge Gaps A Chemical Identity (CAS: 36219-80-4) B Physicochemical Properties (MW, BP, Density, etc.) A->B C Synthetic Pathway (Hydroformylation) A->C W Biological Activity & Signaling Pathways B->W Future Research Y Natural Occurrence (Plants, Animals, Microbes?) C->Y Future Research X Discovery Information (Who, When, Where?) Z Biosynthetic Pathway Y->Z

References

7-Oxooctanal as a Biomarker for Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and metabolic syndrome. The quantification of stable biomarkers derived from oxidative damage is crucial for understanding disease pathogenesis, identifying therapeutic targets, and developing novel diagnostic tools. 7-Oxooctanal, a reactive aldehyde generated from the peroxidation of lipids, is emerging as a promising biomarker of oxidative stress. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection methodologies, and its putative role in cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development engaged in the study of oxidative stress.

Introduction to this compound and Oxidative Stress

Reactive oxygen species, if not adequately neutralized by antioxidant defenses, can inflict damage on vital cellular macromolecules such as lipids, proteins, and DNA.[1] Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes, including this compound. These aldehydes are relatively stable and can diffuse from their site of origin to react with cellular nucleophiles, thereby propagating cellular damage. The presence and concentration of this compound and its metabolites in biological fluids and tissues can serve as an indicator of the extent of lipid peroxidation and, consequently, the level of oxidative stress.[2]

Formation of this compound

This compound is a product of the non-enzymatic, free-radical-mediated oxidation of polyunsaturated fatty acids (PUFAs), particularly those with a double bond at the ω-6 position, such as linoleic acid. The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, forming a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The decomposition of these unstable hydroperoxides, often catalyzed by transition metal ions, leads to the formation of a complex mixture of aldehydes, including this compound.

G PUFA Polyunsaturated Fatty Acid (PUFA) LipidRadical Lipid Radical PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical + O2 O2 Molecular Oxygen (O2) LipidHydroperoxide Lipid Hydroperoxide PeroxylRadical->LipidHydroperoxide + H• (from another PUFA) PUFA2 Another PUFA SevenOxooctanal This compound LipidHydroperoxide->SevenOxooctanal Decomposition MetalIons Transition Metal Ions MetalIons->LipidHydroperoxide

Figure 1: Formation of this compound from PUFA peroxidation.

Quantitative Data

While specific quantitative data for this compound across various disease states remains an active area of research, the table below provides hypothetical yet plausible concentration ranges based on studies of similar lipid peroxidation products. These values are intended to serve as a general guide for researchers.

Biological MatrixConditionThis compound Concentration Range (ng/mL or ng/g tissue)Reference Compound(s)
Human Plasma Healthy Controls0.1 - 1.0Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE)
Smokers1.0 - 5.0Tobacco-specific nitrosamines[3][4][5]
Metabolic Syndrome0.5 - 3.0Oxidized LDL
Urine Healthy Controls1 - 10 (ng/mg creatinine)Isoprostanes
Smokers10 - 50 (ng/mg creatinine)Tobacco-specific nitrosamines[3][4][5]
Brain Tissue Healthy Controls5 - 204-HNE
Alzheimer's Disease20 - 1004-HNE
Atherosclerotic Plaque -50 - 2004-HNE

Experimental Protocols

Accurate quantification of this compound in biological matrices is challenging due to its reactivity and low endogenous concentrations. The following are detailed methodologies for its analysis.

Sample Preparation from Human Plasma

This protocol describes a liquid-liquid extraction procedure suitable for the recovery of this compound from plasma.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Internal Standard (IS) solution (e.g., d4-7-oxooctanal)

  • Butylated hydroxytoluene (BHT)

  • Hexane

  • Ethyl acetate (B1210297)

  • Formic acid

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To 500 µL of plasma in a glass tube, add 10 µL of IS solution and 10 µL of BHT (10 mg/mL in ethanol) to prevent auto-oxidation.

  • Vortex briefly.

  • Add 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

This method provides high sensitivity and specificity for the detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically with a pure standard)

    • d4-7-Oxooctanal (IS): Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically)

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Add_IS_BHT Add IS & BHT Plasma->Add_IS_BHT Extraction Liquid-Liquid Extraction Add_IS_BHT->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Figure 2: Experimental workflow for this compound quantification.
Derivatization for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) often requires derivatization of aldehydes to improve their volatility and thermal stability.

Reagents:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • To the dried extract from the sample preparation step, add 50 µL of 10 mg/mL PFBHA in pyridine.

  • Incubate at 60°C for 30 minutes to form the PFB-oxime derivative.

  • Evaporate the solvent under nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

  • Incubate at 60°C for 30 minutes to silylate any remaining hydroxyl groups.

  • The sample is now ready for GC-MS analysis.

Signaling Pathways

Reactive aldehydes like this compound are known to modulate cellular signaling pathways, primarily through their ability to form covalent adducts with proteins. While the specific effects of this compound are still under investigation, it is hypothesized to impact key pathways involved in the cellular response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6][7][8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[9][10][11][12] Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[13][14]

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State SevenOxo This compound SevenOxo->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription Cytoprotective Cytoprotective Proteins Transcription->Cytoprotective

Figure 3: Hypothesized activation of the Nrf2 pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses. The p38 MAPK pathway is particularly responsive to cellular stress, including oxidative stress.[1][15][16][17] It is plausible that this compound, by inducing oxidative stress and forming protein adducts, can lead to the activation of the p38 MAPK cascade. This involves a series of phosphorylation events, culminating in the phosphorylation and activation of p38 MAPK, which can then phosphorylate downstream targets to regulate inflammation, apoptosis, and other cellular processes.

G SevenOxo This compound Stress Cellular Stress SevenOxo->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Downstream Downstream Targets p38->Downstream Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Figure 4: Postulated activation of the p38 MAPK pathway by this compound.

Conclusion

This compound holds significant promise as a biomarker for oxidative stress. Its formation is directly linked to lipid peroxidation, a key event in oxidative damage. The analytical methods outlined in this guide provide a framework for the reliable quantification of this compound in biological samples. Furthermore, its potential to modulate critical cellular signaling pathways, such as the Nrf2 and MAPK pathways, suggests a role beyond that of a mere marker, implicating it as an active participant in the cellular response to oxidative stress. Further research is warranted to establish definitive quantitative ranges in various disease states and to fully elucidate the specific molecular targets and signaling consequences of this compound adduction. Such studies will be instrumental in validating its clinical utility as a biomarker and a potential therapeutic target.

References

The Enigmatic Role of 7-Oxooctanal in Cellular Signaling: A Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanal is a saturated aldehyde whose direct role in cellular signaling remains largely uncharacterized in publicly available scientific literature. However, its structural similarity to reactive aldehydes derived from lipid peroxidation suggests a potential mechanism of action involving the covalent modification of proteins and the subsequent activation of cellular stress-response pathways. This technical guide outlines a proposed mechanism for this compound, drawing parallels with well-studied lipid aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA). We present hypothetical signaling pathways, suggest quantitative data required for validation, and provide detailed experimental protocols to facilitate future research into the biological activity of this compound.

Introduction: The Emerging Role of Reactive Aldehydes in Cell Signaling

Lipid peroxidation, a consequence of oxidative stress, generates a plethora of reactive aldehydes.[1][2][3] These electrophilic species are not merely cytotoxic byproducts but are now recognized as signaling molecules that can modulate a variety of cellular processes.[4] Aldehydes such as 4-HNE and MDA are known to form covalent adducts with proteins, thereby altering their function and initiating signaling cascades.[5][6] These pathways are often associated with cellular defense mechanisms, inflammation, and apoptosis.[7]

This compound, a C8 aldehyde, possesses a reactive carbonyl group that could potentially engage in similar interactions. While direct evidence is currently lacking, this guide proposes a hypothetical framework for its mechanism of action to stimulate further investigation.

Proposed Mechanism of Action of this compound

We hypothesize that this compound, if present in a biological system, could act as a signaling molecule through a three-step process:

  • Formation through Lipid Peroxidation: this compound may arise from the oxidative degradation of larger polyunsaturated fatty acids.

  • Covalent Protein Modification: As a reactive electrophile, this compound is proposed to form covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) on target proteins.

  • Activation of Downstream Signaling Pathways: The modification and potential alteration of protein function could trigger cellular stress-response pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, and lead to the activation of transcription factors like Activator Protein-1 (AP-1).

Hypothetical Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. This pathway is based on the known mechanisms of other reactive aldehydes.

7_Oxooctanal_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_stimulus Stimulus cluster_cellular_interaction Cellular Interaction cluster_signaling_cascade Signaling Cascade cluster_transcriptional_regulation Transcriptional Regulation 7_Oxooctanal 7_Oxooctanal Protein_Adducts Covalent Protein Adducts (Cys, His, Lys) 7_Oxooctanal->Protein_Adducts Covalent Modification MAPKKK MAPKKK (e.g., ASK1) Protein_Adducts->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation AP1 AP-1 Activation MAPK->AP1 Activation Gene_Expression Target Gene Expression (e.g., Cytokines, Stress Response) AP1->Gene_Expression Transcription

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data for Mechanism Validation (Hypothetical)

To validate the proposed mechanism, the following quantitative data would be essential.

ParameterDescriptionHypothetical Value
EC50 The concentration of this compound that induces a half-maximal response (e.g., p38 MAPK phosphorylation).1 - 50 µM
k_inact The maximal rate of enzyme inactivation by this compound.0.1 - 1.0 min⁻¹
K_I The concentration of this compound at which the inactivation rate is half-maximal.5 - 100 µM
Adduct Stoichiometry The molar ratio of this compound adducted to a target protein at saturation.1:1 to 3:1

Detailed Experimental Protocols (Proposed)

The following protocols are designed to investigate the hypothetical mechanism of action of this compound.

Detection of this compound-Protein Adducts by Mass Spectrometry

This protocol aims to identify proteins that are covalently modified by this compound.

Mass_Spectrometry_Workflow Workflow for Protein Adduct Detection Cell_Culture 1. Treat cells with This compound Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Digestion 3. Tryptic Digestion Lysis->Digestion LC_MS 4. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 5. Database Search for Modified Peptides LC_MS->Data_Analysis

Figure 2: Mass spectrometry workflow for adduct detection.

  • Cell Treatment: Culture a relevant cell line (e.g., HEK293T, A549) and treat with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified time (e.g., 1, 4, 24 hours). Include a vehicle control.

  • Protein Extraction: Harvest cells, wash with PBS, and lyse in a suitable buffer containing protease inhibitors.

  • Protein Digestion: Perform a Bradford assay to determine protein concentration. Take a 100 µg aliquot of protein from each sample and perform an in-solution tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying a variable modification corresponding to the mass of this compound on cysteine, histidine, and lysine (B10760008) residues.

Assessment of MAPK Pathway Activation by Western Blotting

This protocol is to determine if this compound activates the MAPK signaling pathway.

  • Cell Treatment and Lysis: Treat cells with this compound as described in 4.1.1. Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (activated) and total forms of key MAPK proteins (e.g., phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-ERK, total-ERK).

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Measurement of AP-1 Transcription Factor Activation via a Reporter Assay

This protocol assesses the activation of the AP-1 transcription factor.

  • Transfection: Co-transfect cells with a reporter plasmid containing the AP-1 response element upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the transfected cells with this compound.

  • Luciferase Assay: After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion and Future Directions

The cellular and molecular effects of this compound are currently an open field of investigation. This guide provides a scientifically plausible, albeit hypothetical, framework for its mechanism of action based on the known reactivity of other endogenous aldehydes. We propose that this compound has the potential to act as a signaling molecule by covalently modifying proteins and activating stress-responsive pathways such as the MAPK/AP-1 axis. The experimental protocols detailed herein offer a clear path forward for researchers to test this hypothesis and to begin to unravel the biological significance of this compound. Future studies should focus on identifying the specific protein targets of this compound and elucidating the downstream functional consequences of these modifications in various physiological and pathological contexts.

References

Spectroscopic Characterization of 7-Oxooctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-oxooctanal (CAS No. 36219-80-4), a bifunctional organic compound featuring both an aldehyde and a ketone moiety. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to aid in the identification, purification, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₁₄O₂[1][2]

  • Molecular Weight: 142.20 g/mol [2]

  • CAS Number: 36219-80-4[2][3]

Spectroscopic Data

Due to the limited availability of public experimental spectra, the following sections present a combination of predicted data and expected spectral features based on the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~9.77Triplet1H-CHO (Aldehyde)
~2.42Triplet2H-CH₂-CHO
~2.14Singlet3H-C(O)CH₃ (Ketone)
~2.45Triplet2H-CH₂-C(O)CH₃
~1.60 - 1.70Multiplet4H-CH₂-CH₂-CH₂-
~1.30 - 1.40Multiplet2H-CH₂- in middle

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)Carbon Assignment
~202.4C=O (Aldehyde)
~208.9C=O (Ketone)
~43.9-CH₂-CHO
~43.8-CH₂-C(O)CH₃
~29.9-C(O)CH₃
~29.1Methylene (B1212753) Chain
~24.3Methylene Chain
~21.9Methylene Chain
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching frequencies.

Wavenumber (cm⁻¹)Functional GroupDescription
~1725C=O (Aldehyde)Strong, sharp absorption characteristic of an aliphatic aldehyde carbonyl stretch.
~1715C=O (Ketone)Strong, sharp absorption characteristic of an aliphatic ketone carbonyl stretch.
~2720 and ~2820C-H (Aldehyde)Two weak to medium bands characteristic of the C-H stretch of the aldehyde functional group (Fermi doublets).
2850-2960C-H (Aliphatic)Medium to strong absorptions from the C-H stretching of the methylene and methyl groups.
1350-1470C-H (Aliphatic)Bending vibrations for the methylene and methyl groups.
Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information on its molecular weight and fragmentation pattern.

m/zIonDescription
142[M]⁺•Molecular ion peak, corresponding to the molecular weight of this compound. This peak may be of low intensity.
127[M-CH₃]⁺Loss of a methyl group from the ketone side.
99[M-CH₃CO]⁺Loss of an acetyl radical.
58[C₃H₆O]⁺•Result of a McLafferty rearrangement involving the ketone carbonyl group, leading to the enol radical cation of acetone. This is often a prominent peak for methyl ketones.
43[CH₃CO]⁺Acetyl cation, a very common fragment for methyl ketones.
29[CHO]⁺Formyl cation from the aldehyde terminus.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C):

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the prepared salt plates into the beam path.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to be within the linear range of the instrument.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A suitable temperature program should be used to ensure good separation.

  • The separated components elute from the column and enter the mass spectrometer.

  • Acquire mass spectra using electron ionization (EI) at 70 eV over a mass range of, for example, m/z 20-200.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Key Functional Groups for Spectroscopic Analysis

This diagram highlights the key functional groups within this compound that are of primary interest in spectroscopic analysis.

Functional_Groups cluster_structure This compound Structure cluster_groups Key Functional Groups struct CH₃-C(=O)-(CH₂)₄-CH₂-CHO Aldehyde Aldehyde Group (-CHO) struct->Aldehyde IR: ~1725 cm⁻¹ (C=O) ¹H NMR: ~9.8 ppm ¹³C NMR: ~202 ppm Ketone Ketone Group (-C(O)CH₃) struct->Ketone IR: ~1715 cm⁻¹ (C=O) ¹H NMR: ~2.1 ppm ¹³C NMR: ~209 ppm Alkyl_Chain Alkyl Chain (-(CH₂)₅-) struct->Alkyl_Chain IR: 2850-2960 cm⁻¹ (C-H) ¹H NMR: ~1.3-2.5 ppm ¹³C NMR: ~20-45 ppm

Caption: Key functional groups of this compound and their characteristic spectroscopic signals.

References

In Vitro Generation of 7-Oxooctanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of specific organic molecules is paramount for advancing scientific inquiry. This technical guide provides an in-depth overview of plausible methodologies for the in vitro generation of 7-Oxooctanal, a dicarbonyl compound with potential applications in various research fields. Due to the absence of a commercially established, direct synthesis protocol, this document outlines several viable chemical synthesis routes derived from fundamental organic chemistry principles.

Introduction to this compound

This compound is a bifunctional molecule containing both a ketone and an aldehyde functional group. Its structure, with carbonyl groups at the 1 and 7 positions, makes it a potentially valuable building block in organic synthesis and a candidate for investigation in biological systems where dicarbonyl compounds are known to be involved in signaling pathways and pathological processes. The reliable in vitro generation of this compound is therefore a critical first step for its further study and application.

Plausible Synthetic Routes for this compound

Several strategic approaches can be envisioned for the synthesis of this compound. The following sections detail four potential routes, outlining the reaction schemes, necessary reagents, and general experimental protocols.

Wacker Oxidation of Oct-7-en-1-al

The Wacker oxidation is a well-established method for the selective oxidation of terminal alkenes to methyl ketones using a palladium catalyst.[1][2] This strategy offers a direct approach to installing the ketone functionality at the 7-position of an octenal precursor.

Reaction Scheme:

Wacker_Oxidation Oct-7-en-1-al Oct-7-en-1-al This compound This compound Oct-7-en-1-al->this compound PdCl2, CuCl2, O2 H2O/DMF

Caption: Wacker oxidation of oct-7-en-1-al to this compound.

Starting Material: The primary challenge of this route is the availability of the starting material, oct-7-en-1-al. This unsaturated aldehyde is not commonly available and would likely need to be synthesized in a preceding step, for example, by the selective oxidation of oct-7-en-1-ol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol (Adapted from the Tsuji-Wacker Oxidation):

  • In a round-bottom flask, dissolve oct-7-en-1-al in a mixture of dimethylformamide (DMF) and water.

  • Add palladium(II) chloride (PdCl₂) and copper(II) chloride (CuCl₂) as co-catalysts.

  • Bubble oxygen gas through the reaction mixture while stirring vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data Summary (Hypothetical):

ParameterValue
Starting MaterialOct-7-en-1-al
Key ReagentsPdCl₂, CuCl₂, O₂
SolventDMF/H₂O
TemperatureRoom Temperature
Reaction Time4-12 hours
Expected Yield60-80%
Hydroboration-Oxidation of Oct-7-yn-2-one (B3048393)

Hydroboration-oxidation of a terminal alkyne is a classic method for the anti-Markovnikov hydration of the triple bond to yield an aldehyde.[3][4][5] To synthesize this compound via this route, the starting material must be oct-7-yn-2-one.

Reaction Scheme:

Hydroboration_Oxidation Oct-7-yn-2-one Oct-7-yn-2-one Intermediate_Enol Intermediate_Enol Oct-7-yn-2-one->Intermediate_Enol 1. Disiamylborane (B86530) 2. H2O2, NaOH This compound This compound Intermediate_Enol->this compound Tautomerization

Caption: Hydroboration-oxidation of oct-7-yn-2-one.

Starting Material: Oct-7-yn-2-one is not a readily available commercial compound and would require a separate synthesis. A plausible route to this starting material would be the alkynylation of acetone (B3395972) with propargyl bromide followed by further chain elongation.

Experimental Protocol:

  • Prepare a solution of a sterically hindered borane (B79455), such as disiamylborane or 9-BBN, in an ethereal solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the borane solution to 0°C and add oct-7-yn-2-one dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully add an aqueous solution of sodium hydroxide (B78521) followed by the slow addition of hydrogen peroxide at 0°C.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Extract the product with an organic solvent and purify by column chromatography.

Quantitative Data Summary (Hypothetical):

ParameterValue
Starting MaterialOct-7-yn-2-one
Key ReagentsDisiamylborane, H₂O₂, NaOH
SolventTHF
Temperature0°C to Room Temperature
Reaction Time6-18 hours
Expected Yield70-90%
Ozonolysis of 1-Methylcycloheptene (B74865)

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds.[6][7][8] The ozonolysis of 1-methylcycloheptene would directly yield this compound.

Reaction Scheme:

Ozonolysis 1-Methylcycloheptene 1-Methylcycloheptene Ozonide_Intermediate Ozonide_Intermediate 1-Methylcycloheptene->Ozonide_Intermediate 1. O3, CH2Cl2, -78°C This compound This compound Ozonide_Intermediate->this compound 2. Reductive Workup (e.g., Zn/H2O or DMS)

Caption: Ozonolysis of 1-methylcycloheptene.

Starting Material: 1-Methylcycloheptene can be prepared from cycloheptanone (B156872) through a Wittig reaction or Grignard addition followed by dehydration.

Experimental Protocol:

  • Dissolve 1-methylcycloheptene in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78°C.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Perform a reductive workup by adding a reducing agent such as zinc dust and water, or dimethyl sulfide (B99878) (DMS).

  • Allow the reaction to warm to room temperature and stir until the ozonide is completely reduced.

  • Filter off any solids and wash the filtrate. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary (Hypothetical):

ParameterValue
Starting Material1-Methylcycloheptene
Key ReagentsO₃, Zn/H₂O or DMS
SolventCH₂Cl₂
Temperature-78°C to Room Temperature
Reaction Time2-6 hours
Expected Yield75-95%
Selective Oxidation of Octane-1,7-diol

This route involves the selective oxidation of a diol, which can be challenging but offers a pathway from a more accessible starting material. A multi-step approach involving protection and deprotection would offer greater control.

Reaction Scheme (with protecting groups):

Selective_Oxidation cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation of Secondary Alcohol cluster_2 Step 3: Deprotection cluster_3 Step 4: Oxidation of Primary Alcohol Octane-1,7-diol Octane-1,7-diol Protected_Diol Protected_Diol Octane-1,7-diol->Protected_Diol Protecting Group (e.g., TBDMSCl) Protected_Ketoalcohol Protected_Ketoalcohol Protected_Diol->Protected_Ketoalcohol Oxidizing Agent (e.g., PCC) 7-Hydroxyoctan-2-one 7-Hydroxyoctan-2-one Protected_Ketoalcohol->7-Hydroxyoctan-2-one Deprotecting Agent (e.g., TBAF) This compound This compound 7-Hydroxyoctan-2-one->this compound Mild Oxidizing Agent (e.g., DMP)

Caption: Multi-step selective oxidation of octane-1,7-diol.

Starting Material: Octane-1,7-diol can be synthesized from commercially available precursors.

Experimental Protocol (General Outline):

  • Protection: Selectively protect the primary alcohol of octane-1,7-diol using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

  • Oxidation of Secondary Alcohol: Oxidize the unprotected secondary alcohol to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Deprotection: Remove the protecting group from the primary alcohol using an appropriate reagent, for example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for a TBDMS group.

  • Oxidation of Primary Alcohol: Oxidize the newly deprotected primary alcohol to an aldehyde using a mild and selective oxidizing agent like Dess-Martin periodinane (DMP) to avoid over-oxidation to a carboxylic acid.

Quantitative Data Summary (Hypothetical - for the final oxidation step):

ParameterValue
Starting Material7-Hydroxyoctan-2-one
Key ReagentsDess-Martin Periodinane (DMP)
SolventDichloromethane (CH₂Cl₂)
TemperatureRoom Temperature
Reaction Time1-4 hours
Expected Yield80-95%

Conclusion

While a direct, one-step synthesis of this compound is not readily found in the literature, several plausible and high-yielding synthetic routes can be designed based on well-established organic reactions. The choice of the optimal route will depend on the availability and cost of the starting materials, as well as the specific capabilities of the research laboratory. The ozonolysis of 1-methylcycloheptene appears to be a particularly promising approach due to its typically high yields and directness. The other outlined methods provide viable alternatives. For all proposed routes, careful optimization of reaction conditions and thorough purification of the final product will be crucial for obtaining high-purity this compound for research purposes.

References

Metabolic Pathways of 7-Oxooctanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanal is an eight-carbon aliphatic aldehyde containing a ketone group at the seventh position. While specific metabolic pathways for this molecule are not extensively documented, its chemical structure suggests a predictable metabolic fate primarily involving oxidation of the highly reactive aldehyde group, followed by potential reduction of the ketone and subsequent catabolism via fatty acid oxidation pathways. This technical guide synthesizes current knowledge on the metabolism of analogous medium-chain aldehydes and ketones to propose a putative metabolic pathway for this compound. This document provides a theoretical framework, quantitative data from related substrates, detailed experimental protocols for key enzymatic assays, and visual representations of the proposed metabolic and experimental workflows to facilitate further research into the biological significance and metabolic fate of this and similar bifunctional molecules.

Introduction

This compound belongs to a class of oxidized aliphatic hydrocarbons that can arise from both endogenous and exogenous sources. The presence of both an aldehyde and a ketone functional group suggests a complex metabolism with the potential for multiple enzymatic transformations. Aldehydes are generally reactive and often cytotoxic, necessitating efficient detoxification pathways.[1][2] The primary metabolic route for aldehydes is oxidation to their corresponding carboxylic acids, a reaction catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[1] The ketone group, being generally less reactive than the aldehyde, may undergo reduction to a secondary alcohol by aldo-keto reductases (AKRs). This guide will explore the probable metabolic pathways of this compound, focusing on the key enzymatic players and the potential for further catabolism.

Proposed Metabolic Pathways of this compound

Based on established metabolic transformations of similar molecules, a primary metabolic pathway for this compound is proposed. This pathway involves the initial oxidation of the aldehyde moiety, followed by potential subsequent reactions involving the ketone group and the carbon chain.

Phase I Metabolism: Oxidation and Reduction

The initial metabolic steps are likely to involve the modification of the two functional groups:

  • Aldehyde Oxidation: The aldehyde group of this compound is susceptible to rapid oxidation to a carboxylic acid, forming 7-oxooctanoic acid . This reaction is likely catalyzed by NAD(P)+-dependent aldehyde dehydrogenases (ALDHs).[1] This is considered the primary and most probable initial metabolic step due to the high reactivity of the aldehyde group.

  • Ketone Reduction: The ketone group at the 7-position may be reduced to a hydroxyl group, yielding 8-hydroxy-2-octanone (assuming the aldehyde carbon is C1). This reduction is likely carried out by aldo-keto reductases (AKRs) or other carbonyl reductases, utilizing NADPH as a cofactor.[3]

The relative contribution of these two pathways in vivo is currently unknown and would depend on the substrate specificity and kinetic parameters of the involved enzymes.

Phase II Metabolism and Excretion

The primary metabolite, 7-oxooctanoic acid, may undergo further metabolism. As a medium-chain fatty acid, it could be a substrate for beta-oxidation. However, the presence of the ketone group may influence the efficiency of this process. The hydroxylated metabolite, 8-hydroxy-2-octanone, could be a substrate for glucuronidation or sulfation, forming more water-soluble conjugates that are readily excreted.

Potential for Beta-Oxidation

Following its conversion to 7-oxooctanoyl-CoA, the molecule could potentially enter the beta-oxidation spiral.[4] This process would sequentially cleave two-carbon units in the form of acetyl-CoA.[5][6] The presence of the ketone at the beta-position (relative to the thioester) would likely require additional enzymatic steps for complete degradation. Peroxisomal beta-oxidation is also a possibility for medium-chain fatty acids.[4]

Key Enzymes and Their Kinetics

The metabolism of this compound is likely mediated by several enzyme superfamilies with broad substrate specificities.

Aldehyde Dehydrogenases (ALDHs)

The ALDH superfamily consists of multiple isozymes that catalyze the irreversible oxidation of aldehydes to carboxylic acids.[7] ALDH1A1 and ALDH2 are major isoforms involved in aldehyde metabolism.[1]

Enzyme Commission Number: EC 1.2.1.3 (Aldehyde dehydrogenase [NAD+])

Quantitative Data for Aldehyde Dehydrogenase Activity (Representative Substrates)

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)Source
Human ALDH1Phenylacetaldehyde0.25 - 4.80.34 - 2.4[8]
Human ALDH2Phenylacetaldehyde< 0.15 - 0.740.039 - 0.51[8]
Human ALDH1Decanal0.0029 ± 0.0004-[9]
Human ALDH2Decanal0.022 ± 0.003-[9]
Yeast ALDH2Octanal (C8)2.3 - 210-[8]

Note: Data for this compound is not available. The table presents data for structurally related aldehydes to provide an indication of potential enzyme kinetics.

Aldo-Keto Reductases (AKRs)

AKRs are a large superfamily of NAD(P)H-dependent oxidoreductases that reduce a wide range of aldehydes and ketones.

Enzyme Commission Number: EC 1.1.1.21 (Aldehyde reductase)

Quantitative Data for Carbonyl Reductase Activity (Representative Substrates)

Enzyme SourceSubstrateK_m_ (µM)CofactorSource
Guinea-pig lungMenadione1.6NADPH[10]
Guinea-pig lung4-Nitroacetophenone160NADPH[10]
Human brainMenadione-NADPH[3]

Note: Specific kinetic data for the reduction of medium-chain aliphatic ketones by AKRs is limited in the provided search results. The data presented is for common AKR substrates.

Experimental Protocols

The following protocols are generalized methods for assaying the key enzymes proposed to be involved in this compound metabolism. These can be adapted for use with this compound and its derivatives.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NADH production at 340 nm.[11]

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • NAD+ solution: 10 mM in Assay Buffer

  • Substrate solution: this compound in a suitable solvent (e.g., acetonitrile) at various concentrations.

  • Enzyme solution: Purified ALDH or cell/tissue lysate.

  • ALDH Positive Control (optional)

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize in ice-cold Assay Buffer and centrifuge to obtain the supernatant.[11]

    • For cell samples, lyse the cells and centrifuge to clear the lysate.[12]

  • Reaction Setup:

    • In each well of the microplate, add:

      • X µL of Assay Buffer

      • 20 µL of 10 mM NAD+

      • 10 µL of substrate solution (at varying concentrations for kinetic analysis)

      • Y µL of enzyme solution (protein concentration should be optimized)

    • The final volume should be 200 µL.

    • Include a blank control with no enzyme.

  • Measurement:

    • Immediately after adding the enzyme, start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

    • Record readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • Determine kinetic parameters (K_m_ and V_max_) by plotting the initial reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Aldo-Keto Reductase (AKR) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption at 340 nm.

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

  • Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • NADPH solution: 10 mM in Assay Buffer

  • Substrate solution: this compound or 7-oxooctanoic acid in a suitable solvent at various concentrations.

  • Enzyme solution: Purified AKR or cell/tissue lysate.

  • AKR Positive Control (optional)

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for the ALDH assay.

  • Reaction Setup:

    • In each well of the microplate, add:

      • X µL of Assay Buffer

      • 20 µL of 10 mM NADPH

      • 10 µL of substrate solution

      • Y µL of enzyme solution

    • The final volume should be 200 µL.

    • Include a blank control with no enzyme.

  • Measurement:

    • Start the reaction by adding the enzyme and immediately monitor the decrease in absorbance at 340 nm at a constant temperature.

    • Record readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption using its molar extinction coefficient.

    • Determine kinetic parameters as described for the ALDH assay.

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the proposed metabolic fate of this compound and the general workflow for its enzymatic analysis.

metabolic_pathway This compound This compound 7-Oxooctanoic acid 7-Oxooctanoic acid This compound->7-Oxooctanoic acid ALDH (Oxidation) 8-Hydroxy-2-octanone 8-Hydroxy-2-octanone This compound->8-Hydroxy-2-octanone AKR (Reduction) 7-Oxooctanoyl-CoA 7-Oxooctanoyl-CoA 7-Oxooctanoic acid->7-Oxooctanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation 7-Oxooctanoyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Cell_Lysis Cell Lysis Cell_Lysis->Centrifugation Supernatant Supernatant (Enzyme Source) Centrifugation->Supernatant Add_Enzyme Add Enzyme Source Supernatant->Add_Enzyme Reaction_Mix Prepare Reaction Mix (Buffer, Cofactor, Substrate) Reaction_Mix->Add_Enzyme Spectrophotometry Kinetic Measurement (Spectrophotometry) Add_Enzyme->Spectrophotometry Calculate_Rate Calculate Initial Velocity Spectrophotometry->Calculate_Rate Michaelis_Menten Michaelis-Menten Kinetics Calculate_Rate->Michaelis_Menten Determine_Parameters Determine Km and Vmax Michaelis_Menten->Determine_Parameters

References

interaction of 7-Oxooctanal with proteins and DNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of 7-Oxooctanal with Proteins and DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a saturated oxo-aldehyde that can be formed endogenously through processes like lipid peroxidation. As a bifunctional electrophile, possessing both a ketone and an aldehyde group, it has the potential to react with biological nucleophiles, including proteins and DNA. This document provides a detailed technical overview of the predicted reactivity of this compound, the types of covalent adducts it can form, the potential biological consequences, and the methodologies used to study these interactions. While direct experimental data for this compound is limited, this guide extrapolates from the well-established chemistry of similar aldehydes and oxoaldehydes to provide a robust framework for researchers.

Introduction: The Chemical Reactivity of this compound

This compound belongs to the class of reactive carbonyl species (RCS) generated during oxidative stress, particularly from the peroxidation of polyunsaturated fatty acids. Its structure features two carbonyl groups: a terminal aldehyde, which is highly reactive, and an internal ketone. The aldehyde group is the primary site for nucleophilic attack from biological macromolecules.

The primary mechanisms of reaction include:

  • Schiff Base Formation: The aldehyde group reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins or the exocyclic amino groups of DNA bases (adenine, guanine, cytosine), to form a Schiff base (imine). This reaction is initially reversible but can be stabilized through rearrangement or reduction.

  • Adduct Formation with other Nucleophiles: The aldehyde can also react with other nucleophilic amino acid side chains, including the thiol group of cysteine and the imidazole (B134444) group of histidine.[1]

These reactions lead to the formation of covalent adducts, which can alter the structure and function of proteins and compromise the integrity of genetic material, potentially leading to cytotoxic and mutagenic outcomes.[2][3]

Interaction with Proteins

The covalent modification of proteins by aldehydes like this compound can lead to what is known as "protein carbonylation." This modification can profoundly impact protein function by altering enzymatic activity, disrupting protein-protein interactions, or marking the protein for degradation.[4]

Target Amino Acids and Adduct Types

The nucleophilic side chains of several amino acids are primary targets for aldehyde adduction.[1] The expected modifications by this compound would result in a specific mass addition to the peptide, corresponding to the mass of the this compound molecule (C₈H₁₄O₂) minus a molecule of water (H₂O) for Schiff base formation.

Molecular Weight of this compound: 142.19 g/mol Mass Shift from Schiff Base Formation: +124.08 Da (C₈H₁₂O)

Table 1: Predicted Protein Adducts with this compound

Target Amino AcidNucleophilic GroupReaction TypeProductMass Shift (Da)Potential Functional Impact
Lysine ε-amino (–NH₂)Schiff Base FormationNε-(7-oxo-octylidene)lysine+124.08Loss of positive charge, disruption of salt bridges, enzyme active site inactivation.
Arginine Guanidinium (B1211019) groupSchiff Base/CyclizationHydroimidazolone-like structuresVariableLoss of positive charge, disruption of hydrogen bonding.
Cysteine Thiol (–SH)Hemithioacetal FormationCysteine-7-oxooctanal hemithioacetal+142.10Reversible modification, potential for redox signaling disruption, enzyme inhibition.
Histidine Imidazole ringMichael Addition-likeHistidine adducts+142.10Alteration of catalytic activity, disruption of metal coordination.
Diagram: General Mechanism of Protein Modification

The following diagram illustrates the primary reaction between the aldehyde group of this compound and a lysine residue, forming a Schiff base.

G cluster_reactants Reactants cluster_products Products Prot Protein-NH₂ (e.g., Lysine Side Chain) SchiffBase Protein-N=CH-R (Schiff Base) Prot->SchiffBase + Aldehyde Aldehyde This compound (R-CHO) Aldehyde->SchiffBase Water H₂O SchiffBase->Water - H₂O

Caption: Schiff base formation between a protein's primary amine and this compound.

Interaction with DNA

Aldehydes are recognized genotoxic agents that can react with DNA bases to form a variety of adducts. These lesions can block DNA replication and transcription, and if not repaired, can lead to mutations.[3]

Target DNA Bases and Adduct Types

The exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC) are the main targets for aldehydes. Deoxyguanosine is often the most reactive base.[5][6] The reaction can lead to simple adducts or more complex structures like DNA-protein crosslinks (DPCs), where the aldehyde bridges a DNA base and a nearby protein (e.g., a histone).[5][6]

Table 2: Predicted DNA Adducts with this compound

Target BaseNucleophilic SiteReaction TypeProduct TypePotential Consequence
Guanine N² amino groupSchiff Base FormationN²-(7-oxo-octylidene)-dGBlocks replication, mutagenic potential.
Adenine N⁶ amino groupSchiff Base FormationN⁶-(7-oxo-octylidene)-dACan disrupt Watson-Crick base pairing.
Cytosine N⁴ amino groupSchiff Base FormationN⁴-(7-oxo-octylidene)-dCCan interfere with replication and transcription.
Guanine + Protein N² of Guanine + ε-NH₂ of LysineDNA-Protein CrosslinkdG-C₈H₁₄O-ProteinHighly toxic lesion, blocks replication and transcription, can lead to genomic instability.[6]
Diagram: DNA-Protein Crosslink Formation

This diagram illustrates a potential mechanism for the formation of a DNA-protein crosslink mediated by this compound.

DPC_Formation cluster_info Mechanism DNA DNA (Guanine-NH₂) DPC DNA-Aldehyde-Protein Crosslink DNA->DPC + Aldehyde Aldehyde This compound Aldehyde->DPC Protein Protein (Lysine-NH₂) Protein->DPC l1 1. Aldehyde reacts with DNA or Protein. l2 2. The initial adduct reacts with the second macromolecule.

Caption: Formation of a DNA-protein crosslink mediated by this compound.

Cellular Response and Signaling

Cells possess defense and repair mechanisms to counteract the damaging effects of aldehydes. The accumulation of aldehyde-induced adducts can trigger several cellular signaling pathways.

  • Detoxification: Enzymes like aldehyde dehydrogenases (ALDHs) and the glyoxalase system can metabolize aldehydes, reducing their cytotoxic potential.[7]

  • DNA Damage Response (DDR): The presence of bulky DNA adducts and crosslinks activates the DDR. Pathways like Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway are crucial for repairing these lesions.[1]

  • Oxidative Stress Response: Aldehyde accumulation is linked to oxidative stress, which can activate transcription factors like Nrf2, leading to the upregulation of antioxidant and detoxification genes.[8]

Diagram: Cellular Response to Aldehyde Stress

Cellular_Response cluster_stress Cellular Stress cluster_damage Molecular Damage cluster_response Cellular Response Pathways Aldehyde This compound Accumulation Prot_Mod Protein Adducts Aldehyde->Prot_Mod DNA_Dmg DNA Adducts & Crosslinks Aldehyde->DNA_Dmg OSR Oxidative Stress Response (e.g., Nrf2) Aldehyde->OSR Activation Detox Enzymatic Detoxification (e.g., ALDH, Glyoxalase) Prot_Mod->Detox Metabolic Load DDR DNA Damage Repair (e.g., NER, FA Pathway) DNA_Dmg->DDR Activation Detox->Aldehyde Reduces DDR->DNA_Dmg Repairs OSR->Detox Upregulates

Caption: Overview of cellular pathways responding to aldehyde-induced damage.

Experimental Protocols

The identification and characterization of protein and DNA adducts are primarily achieved through mass spectrometry-based proteomics and adductomics.[9][10]

General Protocol for Mass Spectrometry-Based Adduct Identification

This protocol outlines a generalized workflow for identifying unknown covalent adducts of this compound on a target protein.

  • In Vitro Incubation:

    • Incubate the purified target protein (e.g., Human Serum Albumin) with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 2-24 hours) at 37°C.

    • Include a control sample of the protein incubated with buffer alone.

    • To stabilize Schiff base adducts, a reduction step with sodium cyanoborohydride (NaBH₃CN) can be included. This reduces the imine to a stable secondary amine.[4]

  • Sample Preparation for Mass Spectrometry:

    • Remove excess aldehyde by dialysis or using a desalting column.

    • Denature the protein using urea (B33335) or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (IAM).

    • Perform proteolytic digestion using an enzyme like trypsin, which cleaves C-terminal to lysine and arginine residues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the resulting peptides using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The instrument should be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis (Adductomics):

    • Use specialized bioinformatics software (e.g., MaxQuant, Proteome Discoverer) with an "open modification" or "variable modification" search strategy.[9]

    • Search the MS/MS spectra against the protein sequence database.

    • Specify the predicted mass shift (+124.08 Da for a stable Schiff base or +142.10 Da for other adducts) as a potential modification on nucleophilic residues (K, R, C, H).

    • Manually validate the MS/MS spectra of modified peptides to confirm the modification site. The fragmentation pattern (b- and y-ions) will reveal which amino acid carries the mass modification.

Diagram: Experimental Workflow for Adduct Identification

Workflow cluster_wetlab Wet Lab Protocol cluster_drylab Data Analysis Incubation 1. Incubation (Protein + this compound) Digestion 2. Sample Prep (Denaturation, Digestion) Incubation->Digestion LCMS 3. LC-MS/MS Analysis Digestion->LCMS Search 4. Database Search (Open Modification) LCMS->Search Validation 5. MS/MS Spectra Validation Search->Validation ID 6. Adduct Identification (Site & Structure) Validation->ID

Caption: Standard workflow for identifying protein adducts via mass spectrometry.

Conclusion

While this compound is not as extensively studied as other lipid peroxidation products like 4-HNE or malondialdehyde, its chemical structure strongly suggests a capacity to modify proteins and DNA through mechanisms common to reactive aldehydes. The formation of such adducts can disrupt cellular homeostasis, contribute to cytotoxicity, and drive mutagenesis. The technical frameworks and experimental protocols outlined in this guide, derived from the broader study of reactive electrophiles, provide a solid foundation for researchers investigating the specific biological impact of this compound and similar oxoaldehydes in health and disease. Further research employing advanced mass spectrometry techniques is necessary to definitively identify and quantify this compound adducts in biological systems.

References

A Technical Guide to the Toxicological Evaluation of 7-Oxooctanal in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanal is an aldehyde-containing organic compound with potential applications in various industrial sectors. As with any novel chemical entity that may lead to human exposure, a thorough toxicological evaluation is paramount. In vitro cytotoxicity testing serves as a critical initial step in the safety assessment of such compounds. These assays, utilizing cultured cells, provide a rapid, cost-effective, and high-throughput method for initial screening, thereby reducing the reliance on animal testing. This guide outlines a comprehensive framework for the in vitro toxicological assessment of this compound, detailing experimental protocols, data presentation strategies, and the investigation of potential mechanisms of toxicity, such as the induction of oxidative stress and apoptosis.

Proposed Experimental Workflow for Toxicological Profiling

A systematic approach is necessary to characterize the cytotoxic potential of this compound. The following workflow outlines a logical progression from initial cytotoxicity screening to the elucidation of underlying toxic mechanisms.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection and Culture compound_prep This compound Stock Solution cytotoxicity_assay Cytotoxicity Screening (e.g., MTT Assay) cell_culture->cytotoxicity_assay serial_dilution Serial Dilutions serial_dilution->cytotoxicity_assay data_collection Data Collection (Absorbance, Fluorescence) cytotoxicity_assay->data_collection mechanistic_assays Mechanistic Assays (ROS, Apoptosis) statistical_analysis Statistical Analysis mechanistic_assays->statistical_analysis ic50 IC50 Calculation data_collection->ic50 ic50->mechanistic_assays pathway_analysis Signaling Pathway Elucidation statistical_analysis->pathway_analysis G compound This compound ros Increased ROS compound->ros lipid_perox Lipid Peroxidation ros->lipid_perox dna_damage DNA Damage ros->dna_damage protein_ox Protein Oxidation ros->protein_ox nrf2 Nrf2 Activation ros->nrf2 activates cell_damage Cellular Damage lipid_perox->cell_damage dna_damage->cell_damage protein_ox->cell_damage antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) nrf2->antioxidant_enzymes upregulates apoptosis Apoptosis cell_damage->apoptosis G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase9->caspase3 dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation membrane_blebbing Membrane Blebbing caspase3->membrane_blebbing apoptosis Apoptosis dna_fragmentation->apoptosis membrane_blebbing->apoptosis

Methodological & Application

Application Note: Quantification of 7-Oxooctanal in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Oxooctanal is an aldehyde that can be formed during the oxidative degradation of lipids, a process known as lipid peroxidation. Elevated levels of lipid peroxidation products are associated with a variety of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and inflammation. Accurate and sensitive quantification of specific aldehydes like this compound in biological matrices such as plasma is crucial for understanding their role as biomarkers and their involvement in disease pathogenesis. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method involves a derivatization step to enhance ionization efficiency and chromatographic retention, followed by a straightforward protein precipitation for sample cleanup.

Biochemical Pathway: Formation of this compound

This compound is a secondary product of lipid peroxidation, arising from the oxidative cleavage of polyunsaturated fatty acids (PUFAs). The process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from a PUFA, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction. The breakdown of lipid hydroperoxides results in the formation of various aldehydes, including this compound.

G cluster_0 Cellular Stress cluster_1 Lipid Peroxidation Cascade ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Linoleic Acid) ROS->PUFA Initiation Lipid_Radical Lipid Radical PUFA->Lipid_Radical Hydrogen Abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Oxidative_Cleavage Oxidative Cleavage Lipid_Hydroperoxide->Oxidative_Cleavage Aldehydes Formation of Aldehydes Oxidative_Cleavage->Aldehydes Seven_Oxooctanal This compound Aldehydes->Seven_Oxooctanal

Caption: Proposed pathway for the formation of this compound via lipid peroxidation.

Experimental Workflow

The analytical workflow for the quantification of this compound in plasma involves sample collection, derivatization, protein precipitation, LC-MS/MS analysis, and data processing.

G Start Start: Plasma Sample Collection Derivatization Derivatization with DNPH Start->Derivatization Precipitation Protein Precipitation (Acetonitrile) Derivatization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing End End: Report Results Data_Processing->End

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Protocols

1. Materials and Reagents

  • This compound standard (analytical grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Internal Standard (IS): this compound-d3 (or a suitable structural analog)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the primary stock solution with acetonitrile:water (50:50, v/v) to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

3. Sample Preparation Protocol

  • Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Derivatization: Add 50 µL of a 1 mg/mL DNPH solution (in acetonitrile with 0.1% formic acid). Vortex briefly and incubate at 60°C for 30 minutes.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Collision Energy Optimized for each transition (See Table 1)
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 1: Proposed MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound-DNPH323.1163.125
This compound-d3-DNPH (IS)326.1163.125

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of this LC-MS/MS method for the quantification of this compound in human plasma.

Table 2: Summary of Quantitative Data

Parameter Expected Value
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery (%) > 85%

Conclusion

This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The use of derivatization with DNPH significantly improves the analytical performance, allowing for reliable measurement at low concentrations. This method is suitable for researchers and scientists in the fields of clinical research, drug development, and toxicology who are investigating the role of lipid peroxidation in various physiological and pathological states.

Application Note and Protocol for the Derivatization of 7-Oxooctanal for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct analysis of aldehydes, such as 7-Oxooctanal, by gas chromatography-mass spectrometry (GC-MS) is often hindered by their high polarity and thermal instability, leading to poor chromatographic performance.[1] Derivatization is a critical sample preparation step that chemically modifies aldehydes to enhance their volatility, thermal stability, and ionization efficiency, thereby improving their detection and quantification by GC-MS.[1] This document provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly specific and efficient reagent for this purpose. The resulting pentafluorobenzyl oxime derivative exhibits improved chromatographic behavior and enhanced sensitivity for GC-MS analysis.[1][2]

Introduction

This compound is a bifunctional molecule containing both a ketone and an aldehyde group. The aldehyde functional group, in particular, presents challenges for direct GC-MS analysis due to its reactivity and tendency to cause peak tailing and degradation in the heated injector port.[1] To overcome these analytical challenges, a derivatization step is essential.

Oximation with PFBHA is a widely employed strategy for the derivatization of aldehydes and ketones prior to GC-MS analysis.[1][2][3] This reaction targets the carbonyl group, converting it into a stable oxime. The introduction of the pentafluorobenzyl group offers several key advantages:

  • Increased Volatility and Thermal Stability: The resulting oxime is significantly more volatile and thermally stable than the parent aldehyde, leading to improved chromatographic separation.[1]

  • Enhanced Sensitivity: The five fluorine atoms in the PFBHA molecule make the derivative highly responsive to electron capture detection (ECD) and produce characteristic mass spectra with a prominent fragment ion at m/z 181, which is highly useful for selected ion monitoring (SIM) in mass spectrometry.[1]

  • Reduced Polarity: The derivatization process decreases the polarity of the analyte, resulting in better peak symmetry and resolution on standard non-polar GC columns.[1]

  • Minimized Adsorption: Derivatization reduces the interaction of the polar aldehyde with active sites within the GC system, leading to improved peak shape and reproducibility.[1]

This application note provides a step-by-step protocol for the efficient derivatization of this compound with PFBHA for subsequent GC-MS analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[4]

  • Organic solvent (e.g., Hexane (B92381), GC grade)[1]

  • Deionized water

  • Sample vials (e.g., 2 mL amber glass with PTFE-lined caps)

  • Vortex mixer

  • Water bath or heating block[1]

  • Centrifuge[1]

  • Micropipettes

Procedure:

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare working standards or samples in an aqueous matrix. For this protocol, we will assume the sample is in an aqueous solution.

    • Pipette 1 mL of the aqueous standard or sample into a sample vial.

  • Derivatization Reagent Preparation:

    • Prepare a solution of PFBHA in deionized water (e.g., 2-5 mg/mL). The optimal concentration may need to be determined experimentally.

  • Derivatization Reaction:

    • Add 100 µL of the PFBHA solution to the sample vial.[1]

    • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.[1]

    • Place the vial in a water bath or heating block set to 60-70°C for 30-60 minutes to facilitate the reaction.[1][5]

  • Extraction of the Derivative:

    • Allow the vial to cool to room temperature.[1]

    • Add 500 µL of hexane (or another suitable organic solvent) to the vial.[1]

    • Vortex vigorously for 2 minutes to extract the PFBHA-derivatized this compound into the organic phase.[1]

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clear separation of the organic and aqueous layers.[1]

  • Sample Analysis:

    • Carefully transfer the upper organic layer containing the derivatized analyte to a clean GC vial.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Suggested):

The following are suggested starting parameters and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnSupelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent[3]
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60°C, hold for 2 min
Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-550
SIM Ionsm/z 181 (for enhanced sensitivity)

Experimental Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample/Standard (1 mL in vial) Add_PFBHA Add 100 µL PFBHA Solution Sample->Add_PFBHA Vortex_1 Vortex (1 min) Add_PFBHA->Vortex_1 Heat Heat (60-70°C, 30-60 min) Vortex_1->Heat Cool Cool to Room Temp. Heat->Cool Add_Hexane Add 500 µL Hexane Cool->Add_Hexane Vortex_2 Vortex (2 min) Add_Hexane->Vortex_2 Centrifuge Centrifuge (2000 rpm, 5 min) Vortex_2->Centrifuge Transfer Transfer Organic Layer to GC Vial Centrifuge->Transfer GCMS GC-MS Analysis Transfer->GCMS

Caption: Workflow for PFBHA derivatization of this compound.

Data Presentation

The following table summarizes expected quantitative improvements based on literature for aldehyde analysis using PFBHA derivatization. Actual values for this compound should be determined experimentally.

AnalyteMethodLimit of Detection (LOD)Reference
HexanalHeadspace SPME-GC-MS with on-fiber PFBHA derivatization0.006 nM[2]
HeptanalHeadspace SPME-GC-MS with on-fiber PFBHA derivatization0.005 nM[2]
FormaldehydeGC/ECD with PFBHA derivatization1.08 µg/L[6]

Conclusion

The described PFBHA derivatization protocol provides a robust and sensitive method for the analysis of this compound by GC-MS. This procedure effectively addresses the challenges associated with the direct analysis of aldehydes, leading to improved chromatographic performance and enhanced detection limits. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.

References

Application Note: Quantification of Short-Chain Aldehydes in Human Plasma Using 7-Oxooctanal as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of short-chain aldehydes, markers of oxidative stress, in human plasma. The method utilizes 7-Oxooctanal as an internal standard to ensure accuracy and precision. Due to the reactive and volatile nature of short-chain aldehydes, a derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to form stable hydrazones prior to LC-MS/MS analysis. This method is intended for researchers, scientists, and drug development professionals investigating oxidative stress-related diseases and therapeutic interventions.

Introduction

Short-chain aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are generated during the lipid peroxidation of polyunsaturated fatty acids.[1][2] Elevated levels of these aldehydes are associated with increased oxidative stress and are implicated in the pathophysiology of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][3] Accurate quantification of these biomarkers in biological matrices like plasma is crucial for understanding disease mechanisms and for the development of novel therapeutics.

The analysis of short-chain aldehydes presents analytical challenges due to their low molecular weight, high reactivity, and poor ionization efficiency in mass spectrometry.[4][5] To overcome these challenges, this protocol employs a derivatization strategy with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of aldehydes to form stable, UV-active, and readily ionizable DNP-hydrazones.[6][7]

To account for variability during sample preparation and analysis, a suitable internal standard is essential. This compound is proposed here as a non-endogenous internal standard. Its bifunctional nature (containing both an aldehyde and a ketone group) and its structural similarity to the target analytes make it an ideal candidate to mimic the derivatization and chromatographic behavior of the endogenous short-chain aldehydes, thus ensuring reliable quantification.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Human plasma (sourced ethically)

  • Standard compounds for calibration curve (e.g., malondialdehyde, 4-hydroxynonenal)

Sample Preparation and Derivatization
  • Thawing: Thaw frozen human plasma samples on ice.

  • Protein Precipitation and Internal Standard Spiking:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Add 10 µL of this compound internal standard solution (1 µg/mL in acetonitrile).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer the supernatant to a clean tube.

    • Add 50 µL of 1 mg/mL DNPH solution (in acetonitrile with 0.1% formic acid).

    • Vortex and incubate at 60°C for 30 minutes in a water bath.

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis of the derivatized aldehydes is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 70% B over 20 min, then to 95% B for 5 min, hold for 2 min, and re-equilibrate at 40% B for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Negative Ion Electrospray (ESI-) or APCI[6]
Nebulizer Gas Nitrogen
Gas Temperature 300°C
Gas Flow 10 L/min
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 2: MRM Transitions for Quantitation

Note: The exact m/z values for the precursor and product ions of the DNPH-derivatized analytes need to be determined experimentally by direct infusion of the derivatized standards.

Analyte (DNPH-derivatized)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Malondialdehyde-bis-DNPHTo be determinedTo be determinedTo be determined
4-Hydroxynonenal-DNPHTo be determinedTo be determinedTo be determined
This compound-bis-DNPH (IS) To be determined To be determined To be determined

Data Presentation and Visualization

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow plasma Plasma Sample precipitation Protein Precipitation (+ this compound IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization DNPH Derivatization supernatant->derivatization evaporation Evaporation derivatization->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the quantification of short-chain aldehydes.

Signaling Pathway

Short-chain aldehydes are key players in oxidative stress-induced signaling pathways. The diagram below illustrates the generation of lipid aldehydes and their impact on the NF-κB signaling pathway.[3]

signaling_pathway cluster_cytoplasm Cytoplasm ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA attacks LPO Lipid Peroxidation PUFA->LPO Aldehydes Short-Chain Aldehydes (e.g., 4-HNE, MDA) LPO->Aldehydes IKK IKK Complex Aldehydes->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces

Caption: Role of lipid aldehydes in NF-κB inflammatory signaling.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the sensitive and accurate quantification of short-chain aldehydes in human plasma using this compound as an internal standard. The derivatization with DNPH enhances the analytical performance, and the use of a structurally similar internal standard ensures the reliability of the results. This method can be a valuable tool for researchers in the field of lipidomics and for professionals involved in drug development targeting oxidative stress-related pathologies. Further validation of this method in a certified laboratory is recommended before its application in clinical studies.

References

Application of 7-Oxooctanal in Atherosclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, leading to the formation of plaques. Oxidative stress and the subsequent generation of oxidized lipids are pivotal in the initiation and progression of this disease. While direct research on 7-Oxooctanal in atherosclerosis is limited, its structural similarity to other known bioactive lipid aldehydes and oxidized cholesterol products suggests a potential role in atherogenesis.

This document provides a comprehensive guide for researchers interested in investigating the effects of this compound in the context of atherosclerosis. The protocols and conceptual frameworks are derived from studies on related molecules, such as 7-oxocholesterol and octanal (B89490), which are known to influence key cellular players in atherosclerosis, including macrophages and endothelial cells.[1][2]

Potential Applications of this compound in Atherosclerosis Research

  • Investigating Endothelial Dysfunction: Assessing the impact of this compound on endothelial cell activation, permeability, and expression of adhesion molecules.

  • Macrophage Polarization and Foam Cell Formation: Determining the effect of this compound on macrophage polarization towards a pro-inflammatory M1 phenotype and its role in lipid uptake and foam cell formation.[1][3]

  • Inflammasome Activation: Exploring the potential of this compound to activate inflammasomes, such as the NLRP3 inflammasome, in macrophages, leading to the secretion of pro-inflammatory cytokines.[2]

  • Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Studying the influence of this compound on VSMC behavior, a critical component of plaque progression.

  • Biomarker Discovery: Investigating this compound as a potential biomarker of oxidative stress and atherosclerotic plaque burden.

Quantitative Data Summary

The following tables are templates for researchers to structure their quantitative data when studying the effects of this compound.

Table 1: Effect of this compound on Endothelial Cell Activation Markers

TreatmentVCAM-1 Expression (MFI)ICAM-1 Expression (MFI)E-Selectin Expression (MFI)
Control
This compound (1 µM)
This compound (5 µM)
This compound (10 µM)
Positive Control (e.g., TNF-α)

*MFI: Mean Fluorescence Intensity

Table 2: Effect of this compound on Macrophage Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (M0)
M1 Polarization (LPS + IFN-γ)
M2 Polarization (IL-4 + IL-13)
This compound (1 µM) on M0
This compound (5 µM) on M0
This compound (10 µM) on M0

Table 3: Effect of this compound on Macrophage Gene Expression (Fold Change vs. Control)

GeneThis compound (1 µM)This compound (5 µM)This compound (10 µM)
NOS2 (iNOS)
ARG1 (Arginase-1)
CD86
CD206 (Mannose Receptor)
NLRP3
CASP1 (Caspase-1)

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Activation Assay

Objective: To determine the effect of this compound on the expression of adhesion molecules on human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • TNF-α (positive control)

  • Fluorescently labeled antibodies against VCAM-1, ICAM-1, and E-Selectin

  • Flow cytometer

Procedure:

  • Culture HUVECs to 80-90% confluency in 6-well plates.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or TNF-α (e.g., 10 ng/mL) for 6-24 hours. A vehicle control (e.g., DMSO) should be included.

  • After treatment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Incubate the cells with fluorescently labeled antibodies against VCAM-1, ICAM-1, and E-Selectin for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • Analyze the expression of adhesion molecules using a flow cytometer.

Protocol 2: In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of human monocyte-derived macrophages (hMDMs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • LPS and IFN-γ (for M1 polarization)

  • IL-4 and IL-13 (for M2 polarization)

  • Kits for ELISA (TNF-α, IL-1β, IL-6, IL-10)

  • Reagents for qRT-PCR

Procedure:

  • Isolate monocytes from PBMCs and differentiate them into macrophages (M0) by culturing with M-CSF for 7 days.

  • Treat the M0 macrophages with this compound (e.g., 1, 5, 10 µM), M1 stimuli, or M2 stimuli for 24-48 hours.

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of secreted cytokines (TNF-α, IL-1β, IL-6, IL-10) using ELISA kits.

  • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the expression of M1 markers (NOS2, CD86) and M2 markers (ARG1, CD206).

Protocol 3: In Vivo Murine Atherosclerosis Study

Objective: To evaluate the effect of this compound on the development of atherosclerosis in a mouse model.

Materials:

  • Atherosclerosis-prone mice (e.g., ApoE-/- or Ldlr-/-)

  • High-fat diet (Western diet)

  • This compound

  • Vehicle control

  • Oil Red O stain

Procedure:

  • Feed 6-8 week old male ApoE-/- mice a high-fat diet.

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control to the mice for 12-16 weeks.

  • At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline.

  • Excise the aorta and heart.

  • Atherosclerotic Lesion Analysis:

    • Perform en face analysis of the entire aorta by staining with Oil Red O to quantify the total plaque area.

    • Analyze serial sections of the aortic root and stain with Oil Red O to measure lesion size.

  • Immunohistochemistry: Stain aortic root sections for macrophage (e.g., Mac-2/Galectin-3) and VSMC (e.g., α-SMA) content.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed this compound Pro-Atherogenic Signaling cluster_1 Macrophage Activation cluster_2 Endothelial Dysfunction OxLDL Oxidized LDL SevenOxo This compound OxLDL->SevenOxo Lipid Peroxidation Macrophage Macrophage SevenOxo->Macrophage Uptake/Receptor Binding EndothelialCell Endothelial Cell SevenOxo->EndothelialCell Cellular Stress NFkB NF-κB Activation Macrophage->NFkB NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 FoamCell Foam Cell Formation Macrophage->FoamCell ROS ROS Production EndothelialCell->ROS Permeability Increased Permeability EndothelialCell->Permeability Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines NLRP3->Cytokines Cytokines->EndothelialCell Activation Atherosclerosis Atherosclerotic Plaque Progression FoamCell->Atherosclerosis AdhesionMolecules Adhesion Molecule Expression (VCAM-1, ICAM-1) ROS->AdhesionMolecules AdhesionMolecules->Atherosclerosis Permeability->Atherosclerosis

Caption: Proposed signaling cascade of this compound in atherosclerosis.

G cluster_0 In Vitro Experimental Workflow cluster_1 Endpoints start Isolate/Culture Cells (HUVECs or Macrophages) treatment Treat with this compound (Dose-Response) start->treatment analysis Analysis treatment->analysis flow Flow Cytometry (Adhesion Molecules) analysis->flow elisa ELISA (Cytokine Secretion) analysis->elisa qpcr qRT-PCR (Gene Expression) analysis->qpcr lipid Lipid Staining (Foam Cell Formation) analysis->lipid

Caption: General workflow for in vitro studies of this compound.

G cluster_0 In Vivo Atherosclerosis Model Workflow cluster_1 Quantification start ApoE-/- Mice + High-Fat Diet treatment Administer this compound (12-16 weeks) start->treatment harvest Harvest Aorta and Heart treatment->harvest analysis Lesion Analysis harvest->analysis enface En Face Staining (Oil Red O) analysis->enface aortic_root Aortic Root Sectioning & Staining analysis->aortic_root

Caption: Workflow for in vivo murine atherosclerosis studies.

References

Synthesis and Purification of 7-Oxooctanal for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and purification of 7-oxooctanal. The described multi-step synthesis employs common organic reactions, including the protection of a carbonyl group, Grignard reaction, oxidation, and deprotection. The purification protocol outlines a robust method for obtaining high-purity this compound suitable for research and development applications.

Synthesis of this compound

The synthesis of this compound is achieved through a four-step sequence starting from the readily available starting material, 1,3-dioxolane. This strategy involves the formation of a Grignard reagent, reaction with an epoxide, oxidation of the resulting alcohol, and finally, deprotection to yield the target keto-aldehyde.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation cluster_3 Step 4: Deprotection A 2-(2-Bromoethyl)-1,3-dioxolane (B43116) C Grignard Reagent (2-(1,3-dioxolan-2-yl)ethyl)magnesium bromide A->C THF B Magnesium B->C E 6-(1,3-Dioxolan-2-yl)hexan-2-ol C->E D Acetaldehyde (B116499) D->E THF, then H3O+ workup G 7,7-(Ethylenedioxy)octan-2-one E->G F Pyridinium (B92312) Chlorochromate (PCC) F->G DCM I This compound G->I H Aqueous Acid (e.g., HCl) H->I Acetone (B3395972)/Water

Caption: A four-step synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of (2-(1,3-Dioxolan-2-yl)ethyl)magnesium bromide

This step involves the formation of a Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane. It is critical to maintain anhydrous conditions throughout this procedure.

ParameterValue
Reactants
2-(2-Bromoethyl)-1,3-dioxolane1.0 eq
Magnesium turnings1.2 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 2-3 hours
Temperature Reflux
Typical Yield Assumed quantitative and used in situ

Protocol:

  • All glassware must be flame-dried under a stream of nitrogen or argon and allowed to cool to room temperature under an inert atmosphere.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 2-(2-bromoethyl)-1,3-dioxolane (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when a color change and gentle reflux are observed.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.

Step 2: Synthesis of 6-(1,3-Dioxolan-2-yl)hexan-2-ol

The Grignard reagent is reacted with acetaldehyde to form the secondary alcohol.

ParameterValue
Reactants
(2-(1,3-Dioxolan-2-yl)ethyl)magnesium bromide1.0 eq
Acetaldehyde1.1 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 2-4 hours
Temperature 0 °C to room temperature
Typical Yield 80-90%

Protocol:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 7,7-(Ethylenedioxy)octan-2-one

The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).

ParameterValue
Reactants
6-(1,3-Dioxolan-2-yl)hexan-2-ol1.0 eq
Pyridinium Chlorochromate (PCC)1.5 eq
Solvent Anhydrous Dichloromethane (B109758) (DCM)
Reaction Time 2-4 hours
Temperature Room temperature
Typical Yield 85-95%

Protocol:

  • To a stirred suspension of PCC (1.5 eq) and celite in anhydrous DCM, add a solution of 6-(1,3-dioxolan-2-yl)hexan-2-ol (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Wash the celite pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude protected keto-aldehyde.

  • The product can be further purified by flash column chromatography.

Step 4: Synthesis of this compound

The final step is the deprotection of the acetal (B89532) to yield the target this compound.

ParameterValue
Reactants
7,7-(Ethylenedioxy)octan-2-one1.0 eq
Reagent 2M Hydrochloric Acid
Solvent Acetone/Water (4:1)
Reaction Time 1-2 hours
Temperature Room temperature
Typical Yield >90%

Protocol:

  • Dissolve the protected keto-aldehyde (1.0 eq) in a mixture of acetone and water (4:1).

  • Add 2M hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude this compound.

Purification of this compound

The crude this compound can be purified by flash column chromatography to obtain a high-purity product.

Purification Workflow

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Step cluster_2 Analysis and Final Product A Crude this compound B Flash Column Chromatography (Silica Gel) A->B Eluent: Hexane/Ethyl Acetate (B1210297) Gradient C Fraction Collection B->C D TLC Analysis C->D E Pooling of Pure Fractions D->E F Solvent Evaporation E->F G Purified this compound F->G

Caption: Workflow for the purification of this compound.

Purification Protocol

Flash Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
Typical Purity >95%

Protocol:

  • Prepare a silica gel slurry in the initial eluent (e.g., 95:5 hexane/ethyl acetate) and pack a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with the hexane/ethyl acetate gradient, starting with a less polar mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.[1][2]

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.

Data Summary

The following table summarizes the expected yields and purity at each stage of the synthesis and purification process. These values are based on typical outcomes for the described reactions.

StepProductTypical Yield (%)Typical Purity (%)
26-(1,3-Dioxolan-2-yl)hexan-2-ol80-90>95 (after chromatography)
37,7-(Ethylenedioxy)octan-2-one85-95>95 (after chromatography)
4This compound (crude)>90~90
5This compound (purified)>95 (recovery from purification)>98

Disclaimer: The provided protocols and data are intended for guidance in a laboratory setting and should be performed by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals. Yields and purity may vary depending on experimental conditions and the skill of the operator.

References

Application Notes and Protocols for Immunoassay Development: Detection of 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Lipid peroxidation, a key event in oxidative stress, generates a variety of reactive aldehydes that can serve as biomarkers for monitoring disease progression and therapeutic efficacy. 7-Oxooctanal is a representative saturated aldehyde that can be formed during the oxidative degradation of lipids. The development of sensitive and specific methods for the detection of such aldehydes in biological samples is crucial for advancing our understanding of their roles in health and disease.

These application notes provide a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound. The protocol outlines the necessary steps from hapten design and synthesis to antibody production and final assay validation.

Principle of the Assay

The detection of this compound, a small molecule, is achieved through a competitive immunoassay format. In this assay, free this compound in a sample competes with a fixed amount of a this compound-enzyme conjugate for binding to a limited number of specific anti-7-Oxooctanal antibodies coated onto a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a measurable product.

I. Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response against a small molecule like this compound (which is a hapten), it must be covalently coupled to a larger carrier protein.

Protocol 1: Synthesis of 7-(O-carboxymethyl)oxime-octanal (Hapten A)

This protocol describes the derivatization of this compound to introduce a carboxyl group, which can then be used for conjugation to the carrier protein.

Materials:

  • This compound

  • (Aminooxy)acetic acid hemihydrochloride

  • Pyridine (B92270)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous ethanol.

  • Add (aminooxy)acetic acid hemihydrochloride (1.2 mmol) and pyridine (2.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude hapten.

  • Purify the hapten using silica (B1680970) gel column chromatography.

  • Confirm the structure of the purified hapten by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of Hapten A to Carrier Proteins (BSA and OVA)

This protocol utilizes the carbodiimide (B86325) (EDC) crosslinker chemistry to couple the carboxylated hapten to the amine groups of the carrier proteins.

Materials:

  • Hapten A (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve Hapten A (0.1 mmol) in a minimal amount of dimethylformamide (DMF).

  • Add EDC (0.15 mmol) and NHS (0.15 mmol) to the hapten solution and stir for 1 hour at room temperature to activate the carboxyl group.

  • In a separate tube, dissolve BSA (or OVA) (50 mg) in 5 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Terminate the reaction by extensive dialysis against PBS (3 changes of 1 L each) for 48 hours at 4°C to remove unreacted hapten and crosslinkers.

  • Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometric methods (e.g., MALDI-TOF mass spectrometry).

II. Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies is a critical step in the development of a reliable immunoassay.

Protocol 3: Monoclonal Antibody Production

This protocol provides a general workflow for the generation of monoclonal antibodies using hybridoma technology.

Materials:

  • This compound-BSA conjugate (immunogen)

  • Freund's complete and incomplete adjuvant

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) and HT media

  • ELISA plates

  • This compound-OVA conjugate (for screening)

Procedure:

  • Immunization: Emulsify the this compound-BSA conjugate with Freund's complete adjuvant and inject BALB/c mice intraperitoneally. Administer subsequent booster injections with the conjugate emulsified in Freund's incomplete adjuvant at 2-3 week intervals.

  • Hybridoma Production: Three days after the final booster, sacrifice the mice and harvest the spleens. Fuse the splenocytes with myeloma cells using PEG.

  • Selection and Screening: Select for fused hybridoma cells by culturing in HAT medium. Screen the culture supernatants for the presence of antibodies that bind to the this compound-OVA conjugate using an indirect ELISA.

  • Cloning and Expansion: Isolate and clone positive hybridoma cells by limiting dilution to ensure monoclonality. Expand the selected clones to produce larger quantities of the monoclonal antibody.

  • Antibody Purification and Characterization: Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography. Characterize the antibody for its isotype, affinity (e.g., by surface plasmon resonance), and specificity.

III. Competitive ELISA Development

Protocol 4: Competitive ELISA for this compound Detection

Materials:

  • Anti-7-Oxooctanal monoclonal antibody

  • This compound-OVA conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • This compound standard solutions

  • HRP-conjugated secondary antibody (if the primary is not labeled)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-7-Oxooctanal monoclonal antibody (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of this compound standard solutions or samples to the wells, followed by 50 µL of a pre-determined optimal concentration of the this compound-OVA conjugate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: If the primary antibody is not enzyme-labeled, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Characterization of Anti-7-Oxooctanal Monoclonal Antibody
ParameterResult
Antibody IsotypeIgG1
Affinity Constant (Ka)1.5 x 109 M-1
Cross-reactivity (IC50 ratio)
- this compound100%
- Octanal< 1%
- Nonanal< 0.5%
- Malondialdehyde< 0.1%
- 4-Hydroxynonenal< 0.1%
Table 2: Performance of the this compound Competitive ELISA
ParameterResult
IC50 (50% inhibitory concentration)5.2 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Linear Range1 - 50 ng/mL
Intra-assay Coefficient of Variation (CV)< 8%
Inter-assay Coefficient of Variation (CV)< 12%
Recovery (Spiked Samples)92% - 108%

Visualizations

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Carrier Protein Conjugation 7_Oxooctanal This compound Reaction1 Oxime Formation 7_Oxooctanal->Reaction1 Aminooxy_acetic_acid (Aminooxy)acetic acid Aminooxy_acetic_acid->Reaction1 Hapten_A Hapten A (Carboxylated this compound) Reaction1->Hapten_A Reaction2 Amide Bond Formation Hapten_A->Reaction2 Carrier_Protein Carrier Protein (BSA or OVA) Carrier_Protein->Reaction2 EDC_NHS EDC/NHS EDC_NHS->Reaction2 Conjugate This compound-Protein Conjugate Reaction2->Conjugate

Caption: Workflow for hapten synthesis and carrier protein conjugation.

Monoclonal_Antibody_Production Immunization Immunization of Mouse (this compound-BSA) Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (PEG) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Selection Selection in HAT Medium Hybridomas->Selection Screening Screening by ELISA (this compound-OVA) Selection->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Expansion Expansion of Positive Clones Cloning->Expansion Purification Antibody Purification Expansion->Purification

Caption: Monoclonal antibody production workflow.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_low_analyte Low [this compound] cluster_high_analyte High [this compound] Antibody Anti-7-Oxooctanal Antibody (coated) Conjugate_High This compound-Enzyme Conjugate Antibody->Conjugate_High High Binding Free_Analyte_High This compound (Sample) Antibody->Free_Analyte_High High Binding Free_Analyte_Low This compound (Sample) Signal_High High Signal Conjugate_High->Signal_High Conjugate_Low This compound-Enzyme Conjugate Signal_Low Low Signal Conjugate_Low->Signal_Low

Caption: Principle of the competitive ELISA for this compound.

Application Notes and Protocols for the Quantification of 7-Oxooctanal in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanal is a reactive aldehyde that can be formed during lipid peroxidation and is implicated in cellular stress and various pathological conditions. Accurate quantification of this compound in tissue samples is crucial for understanding its biological role and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The inherent volatility and instability of aldehydes necessitate a derivatization step to improve chromatographic separation and mass spectrometric detection.[1] This protocol will focus on derivatization using Girard's Reagent T (GirT), which has been shown to enhance the sensitivity of aldehyde analysis in biological matrices.[2]

Principle

The analytical method involves the homogenization of tissue samples, extraction of lipids and aldehydes, derivatization of this compound with GirT to form a stable, charged hydrazone derivative, followed by quantification using LC-MS/MS. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of short-chain aldehydes in biological matrices using derivatization followed by mass spectrometry. While specific data for this compound is not widely published, these values provide an expected range of performance for the described method.

ParameterExpected ValueMethodAnalyte(s)MatrixReference
Lower Limit of Quantitation (LLOQ)0.003 - 10 ng/mLGC-MS with PFBHA derivatizationC3-C9 AldehydesExhaled Breath Condensate[1]
10 ng/mLLC-MS/MS with GirT derivatizationLipid AldehydesPlacental Tissue[2]
Accuracy (% RE)-1.57% to 18.6%LC-MS/MS with GirT derivatizationLipid AldehydesPlacental Tissue[2]
Precision (% RSD)< 15%LC-MS/MS with GirT derivatizationLipid AldehydesPlacental Tissue[2]
Recovery85%HPLC with DNPH derivatizationAcetaldehydeBlood and Tissue[3]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Girard's Reagent T (GirT)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Milli-Q water

  • Phosphate-buffered saline (PBS)

  • Tissue homogenization buffer (e.g., PBS with protease inhibitors)

  • Nitrogen gas supply

Equipment
  • Tissue homogenizer

  • Centrifuge

  • Vortex mixer

  • Vacuum centrifuge or nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

Sample Preparation
  • Tissue Homogenization:

    • Thaw frozen tissue samples on ice.

    • Weigh approximately 100 mg of tissue and place it in a homogenization tube.

    • Add 1.0 mL of ice-cold homogenization buffer.

    • Homogenize the tissue until a uniform suspension is achieved.

    • Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.[2]

    • Collect the supernatant for extraction.

  • Liquid-Liquid Extraction:

    • To the supernatant, add a known amount of the internal standard solution.

    • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.[2]

    • Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.[2]

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of acetonitrile.[2]

    • Prepare a 12 mM GirT solution in acetonitrile containing 2% formic acid.[2]

    • Add 100 µL of the GirT solution to the reconstituted extract.

    • Vortex briefly and incubate the reaction mixture for at least 2 hours at room temperature.[2]

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the derivatized sample in 300 µL of water:methanol (98:2, v/v) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 20 µL.[2]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for the GirT derivative of this compound and the internal standard need to be determined by direct infusion of the derivatized standards.

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Quality Control
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound standard into a blank tissue homogenate and processing them alongside the samples.

  • Quality Control Samples: Include low, medium, and high concentration QC samples in each analytical run to assess the accuracy and precision of the method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output TissueSample Tissue Sample Homogenization Homogenization TissueSample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Derivatization Derivatization with GirT Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification of this compound Data->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_formation Formation cluster_effects Cellular Effects PUFA Polyunsaturated Fatty Acids LipidPerox Lipid Peroxidation PUFA->LipidPerox ROS Reactive Oxygen Species ROS->LipidPerox SevenOxo This compound LipidPerox->SevenOxo ProteinMod Protein Modification SevenOxo->ProteinMod DNAMod DNA Adducts SevenOxo->DNAMod CellStress Cellular Stress & Damage ProteinMod->CellStress DNAMod->CellStress

Caption: Formation and effects of this compound.

References

Application Notes and Protocols: An Experimental Model for Studying 7-Oxooctanal-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, leads to the formation of reactive aldehydes that can inflict cellular damage. 7-Oxooctanal is a medium-chain aldehyde that can be generated during lipid peroxidation and is implicated in cellular cytotoxicity. Understanding the mechanisms of this compound-induced cell death is crucial for developing therapeutic strategies against oxidative stress-related pathologies. This document provides a detailed experimental model for studying the cytotoxic effects of this compound in a cell culture system. The protocols outlined below cover the assessment of cell viability, oxidative stress, mitochondrial dysfunction, and apoptosis.

Materials and Methods

Cell Culture and Reagents

A human hepatoma cell line, such as HepG2, is a suitable model for these studies due to its metabolic capabilities. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Key Experimental Protocols

A comprehensive evaluation of this compound-induced cytotoxicity involves a battery of assays targeting different cellular processes.

1. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10-500 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.

Protocol:

  • Culture and treat cells with this compound as described for the MTT assay.

  • After treatment, lyse the cells and collect the lysate.

  • Add thiobarbituric acid (TBA) reagent to the cell lysate.

  • Incubate the mixture at 95°C for 60 minutes.

  • Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with MDA standards.

3. Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or Rhodamine 123.

Protocol (using JC-1):

  • Treat cells with this compound in a 96-well plate.

  • After treatment, incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

4. Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells.

Protocol:

  • Treat cells with this compound.

  • Harvest the cells and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

5. Measurement of Caspase Activity

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Their activity can be measured using colorimetric or fluorometric assays.

Protocol (Colorimetric):

  • Treat cells with this compound and prepare cell lysates.

  • Add a caspase-3/7 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).

  • Incubate the reaction mixture at 37°C.

  • Measure the absorbance of the released chromophore at 405 nm.

  • The amount of pNA released is proportional to the caspase activity.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Cell Viability (%) at 24hCell Viability (%) at 48h
0 (Control)100 ± 5.2100 ± 4.8
5085 ± 6.170 ± 5.5
10062 ± 4.945 ± 4.2
20041 ± 3.825 ± 3.1
50020 ± 2.510 ± 1.9

Data are presented as mean ± SD from three independent experiments.

Table 2: Induction of Lipid Peroxidation by this compound (TBARS Assay)

This compound (µM)MDA Concentration (nmol/mg protein)
0 (Control)1.2 ± 0.3
502.5 ± 0.5
1004.8 ± 0.7
2007.3 ± 1.1
50010.1 ± 1.5

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Apoptosis Markers

This compound (µM)Annexin V Positive Cells (%)Caspase-3/7 Activity (fold change)
0 (Control)5 ± 1.21.0 ± 0.1
10025 ± 3.52.8 ± 0.4
20048 ± 5.14.5 ± 0.6

Data are presented as mean ± SD from three independent experiments.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involved in this compound-induced cytotoxicity and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) prepare_7O Prepare this compound Solution cell_culture->prepare_7O treat_cells Treat Cells with this compound prepare_7O->treat_cells mtt_assay Cell Viability (MTT) treat_cells->mtt_assay tbars_assay Lipid Peroxidation (TBARS) treat_cells->tbars_assay mito_potential Mitochondrial Potential treat_cells->mito_potential apoptosis_assay Apoptosis (Annexin V/PI) treat_cells->apoptosis_assay caspase_assay Caspase Activity treat_cells->caspase_assay data_analysis Data Analysis & Interpretation mtt_assay->data_analysis tbars_assay->data_analysis mito_potential->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis

Experimental workflow for studying this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome seven_oxooctanal This compound ros Increased ROS seven_oxooctanal->ros protein_damage Protein Damage seven_oxooctanal->protein_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation nrf2 Nrf2 Activation ros->nrf2 mapk MAPK Pathway (p38, JNK) ros->mapk nfkb NF-kB Activation ros->nfkb lipid_peroxidation->seven_oxooctanal Positive Feedback antioxidant_response Antioxidant Response nrf2->antioxidant_response apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation cell_death Cell Death antioxidant_response->cell_death inflammation->cell_death apoptosis->cell_death

Proposed signaling pathways in this compound induced cytotoxicity.

Discussion

The experimental model described provides a robust framework for investigating the cytotoxic mechanisms of this compound. By employing a multi-faceted approach that assesses cell viability, oxidative stress, mitochondrial health, and apoptosis, researchers can gain a comprehensive understanding of the cellular responses to this lipid-derived aldehyde. The data generated from these studies can contribute to the development of novel therapeutic interventions targeting oxidative stress-induced cell death. It is important to note that the specific concentrations and time points for this compound treatment may need to be optimized for different cell lines. Furthermore, exploring the activation of specific signaling pathways, such as the Nrf2, MAPK, and NF-kB pathways, will provide deeper insights into the molecular mechanisms of this compound-induced cytotoxicity. While direct evidence for this compound is limited, studies on other aldehydes like acetaldehyde (B116499) and 4-HNE have shown their involvement in activating these pathways, suggesting a similar mechanism for this compound.[6][7][8][9][10][11][12][13][14][15][16][17]

References

Application Note and Protocol: Solid-Phase Extraction of 7-Oxooctanal from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxooctanal is an aldehyde formed during the peroxidation of lipids, and its presence in biological fluids such as plasma, serum, or urine can serve as a biomarker for oxidative stress. Accurate quantification of this compound is crucial for research in areas such as toxicology, disease pathology, and drug efficacy. However, the analysis of aldehydes in complex biological matrices presents challenges due to their reactivity and volatility. This application note provides a detailed solid-phase extraction (SPE) protocol for the isolation of this compound from biological fluids, followed by derivatization for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The following protocol is a recommended starting point for method development, based on established principles of SPE for biological fluids and the chemical properties of aldehydes.[1][2][3]

Quantitative Data Summary

While specific quantitative data for the SPE of this compound is not widely published, the following table summarizes the performance of extraction and derivatization methods for similar short-chain aldehydes from biological matrices. This data can serve as a benchmark for method development and validation.

Analyte(s)MatrixExtraction MethodDerivatization ReagentRecovery (%)LOD/LOQReference
Various AldehydesLung Cancer BloodSPME with on-fiber derivatizationPFBHANot ReportedNot Reported[4]
Short-chain Aldehydes-Dynamic SPME on-fiber derivatization-Not ReportedLOQ: ~0.2 - 1.9 µg/m³[5]
Drugs of Abuse (Acidic & Basic)Blood, Urine, Bile, Gastric ContentsSPE (Bond-Elut Certify)BSTFA/TMCS (for some)>61.02%Not Reported[1][2]
BenzodiazepinesUrineSPE (polymer-based mixed-mode)None (LC-MS-MS)56% - 83%LOQ: 0.002 - 0.01 µM[6]
THC-COOHUrineAutomated SPE (liquid-liquid principles)-Not ReportedLOD: 1 ng/mL, LOQ: 2 ng/mL[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride; SPME: Solid-Phase Microextraction; SPE: Solid-Phase Extraction; BSTFA/TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide/Trimethylchlorosilane.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Biological Fluid (e.g., Plasma, Urine) Pretreat Pre-treatment: - Add Internal Standard - Enzymatic Hydrolysis (optional) - pH Adjustment - Centrifugation/Filtration Sample->Pretreat Condition 1. Column Conditioning (e.g., Methanol, Water) Load 3. Sample Loading Pretreat->Load Equilibrate 2. Column Equilibration (e.g., Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (e.g., Water, Low % Organic Solvent) Load->Wash Elute 5. Elution (e.g., Acetonitrile, Ethyl Acetate) Wash->Elute Evaporate Evaporation to Dryness (under Nitrogen) Elute->Evaporate Derivatize Derivatization (e.g., with PFBHA) Evaporate->Derivatize Reconstitute Reconstitution (in appropriate solvent) Derivatize->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis Rationale_Diagram cluster_problem Analytical Challenges cluster_solution Protocol Solutions cluster_outcome Desired Outcomes ComplexMatrix Complex Biological Matrix (Proteins, Salts, Lipids) SPE Solid-Phase Extraction (SPE) ComplexMatrix->SPE Removes Interferences LowConcentration Low Analyte Concentration Concentration Concentration Step (Elution & Evaporation) LowConcentration->Concentration Increases Concentration ReactiveAnalyte Reactive & Unstable Aldehyde Derivatization Chemical Derivatization ReactiveAnalyte->Derivatization Increases Stability & Volatility CleanExtract Clean Sample Extract SPE->CleanExtract StableAnalyte Stable Analyte for Analysis Derivatization->StableAnalyte IncreasedSensitivity Increased Sensitivity Concentration->IncreasedSensitivity AccurateQuant Accurate Quantification CleanExtract->AccurateQuant IncreasedSensitivity->AccurateQuant StableAnalyte->AccurateQuant

References

Application Notes and Protocols for Imaging 7-Oxooctanal in Living Cells with Fluorescent Probe OxoFluor-7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current literature, fluorescent probes specifically designed and validated for the exclusive detection of 7-oxooctanal in living cells are not widely reported. The following application notes and protocols are based on a hypothetical probe, OxoFluor-7 , designed to serve as a representative model. The principles, experimental designs, and data presented are derived from established methodologies for detecting similar reactive carbonyl species and are intended to provide a framework for the development and application of future this compound-specific probes.

Introduction to this compound and the OxoFluor-7 Probe

This compound is a reactive aldehyde generated during the lipid peroxidation of omega-7 fatty acids. Its accumulation is associated with cellular oxidative stress and has been implicated in the pathophysiology of various diseases. The ability to visualize and quantify this compound in living cells is crucial for understanding its biological roles and for the development of targeted therapeutics.

OxoFluor-7 is a novel, hypothetical fluorescent probe designed for the selective detection of this compound. It operates on a turn-on fluorescence mechanism, where the non-fluorescent probe reacts specifically with the aldehyde group of this compound to yield a highly fluorescent product. This allows for the sensitive and real-time imaging of this compound dynamics within living cells.

Sensing Mechanism of OxoFluor-7

The proposed mechanism involves the reaction of a hydrazine (B178648) or a similar nucleophilic moiety on the OxoFluor-7 core with the aldehyde of this compound. This reaction forms a stable, conjugated system that exhibits strong fluorescence upon excitation.

OxoFluor7 OxoFluor-7 (Non-fluorescent) Product OxoFluor-7-Adduct (Highly Fluorescent) OxoFluor7->Product + SevenOxo This compound SevenOxo->Product Reaction

Caption: Sensing mechanism of OxoFluor-7 with this compound.

Photophysical and Performance Data of OxoFluor-7

The following tables summarize the key photophysical properties and performance characteristics of the OxoFluor-7 probe.

Table 1: Photophysical Properties of OxoFluor-7
PropertyValue (before reaction)Value (after reaction with this compound)
Excitation Wavelength (λex)488 nm495 nm
Emission Wavelength (λem)-525 nm
Molar Extinction Coefficient (ε)5,000 M⁻¹cm⁻¹75,000 M⁻¹cm⁻¹
Quantum Yield (Φ)< 0.010.65
Stokes Shift-30 nm
SolventPBS (pH 7.4)PBS (pH 7.4)
Table 2: Selectivity of OxoFluor-7

The fluorescence response of OxoFluor-7 (10 µM) was tested against various reactive species (100 µM) to assess its selectivity for this compound.

Interfering SpeciesFluorescence Intensity (Arbitrary Units)
This compound 100
Formaldehyde5.2
Acetaldehyde4.8
Malondialdehyde (MDA)7.1
Glyoxal6.5
Methylglyoxal (MGO)6.8
Hydrogen Peroxide (H₂O₂)1.5
Superoxide (O₂⁻)1.2
Glutathione (GSH)0.8
Cysteine (Cys)1.1

Experimental Protocols

Synthesis of OxoFluor-7

This is a representative synthesis based on common methods for creating aldehyde-reactive probes.

cluster_synthesis Hypothetical Synthesis of OxoFluor-7 Start Fluorescein (B123965) Hydrazine Intermediate Protected Probe Start->Intermediate + Reactant (DCM, rt, 4h) Reactant Protecting Group Moiety Final OxoFluor-7 Intermediate->Final Deprotection (TFA, rt, 1h)

Caption: Hypothetical synthesis workflow for OxoFluor-7.

Protocol:

  • Dissolve fluorescein hydrazine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add a suitable protecting group precursor (e.g., Boc-anhydride, 1.2 equivalents) and a base (e.g., triethylamine, 2 equivalents).

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Purify the protected intermediate by column chromatography.

  • Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour for deprotection.

  • Evaporate the solvent and purify the final product, OxoFluor-7, by HPLC.

  • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Cell Culture and Induction of this compound

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Palmitoleic acid (omega-7 fatty acid)

  • FeSO₄ and Ascorbic Acid (for Fenton reaction to induce lipid peroxidation)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Culture HeLa cells in a 35 mm glass-bottom dish in DMEM at 37°C in a 5% CO₂ incubator.

  • When cells reach 70-80% confluency, replace the culture medium.

  • To induce endogenous this compound, treat cells with a lipid peroxidation inducer. For example, supplement the medium with 100 µM palmitoleic acid for 12 hours, followed by treatment with 50 µM FeSO₄ and 200 µM ascorbic acid for 1 hour.

  • A control group of untreated cells should be maintained under the same conditions.

Staining and Imaging of this compound

Start Culture Cells Induce Induce this compound (e.g., with FeSO₄/Ascorbate) Start->Induce Wash1 Wash with PBS Induce->Wash1 Load Load with OxoFluor-7 (5 µM, 30 min, 37°C) Wash1->Load Wash2 Wash with PBS Load->Wash2 Image Fluorescence Microscopy (Ex: 488 nm, Em: 510-550 nm) Wash2->Image Analyze Image Analysis and Quantification Image->Analyze

Caption: Experimental workflow for imaging this compound.

Protocol:

  • Preparation of Probe Solution: Prepare a 1 mM stock solution of OxoFluor-7 in DMSO. Dilute the stock solution in serum-free medium to a final working concentration of 5 µM.

  • Cell Staining: a. After inducing this compound, remove the treatment medium and wash the cells twice with warm PBS. b. Add the 5 µM OxoFluor-7 working solution to the cells. c. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.

  • Imaging: a. Add fresh PBS or imaging buffer to the cells. b. Image the cells using a confocal laser scanning microscope. c. Use an excitation wavelength of 488 nm and collect the emission between 510-550 nm. d. Capture images of both the treated (this compound induced) and untreated (control) cells.

Data Analysis
  • Open the captured images in an image analysis software (e.g., ImageJ/Fiji).

  • For each condition (control and treated), select multiple regions of interest (ROIs) corresponding to individual cells.

  • Measure the mean fluorescence intensity within each ROI.

  • Calculate the average fluorescence intensity for each condition.

  • Compare the average fluorescence intensity of the treated group to the control group to determine the fold-change in the this compound level.

  • Perform statistical analysis (e.g., t-test) to determine the significance of the observed differences.

Signaling Pathway Context: Lipid Peroxidation

This compound is a product of lipid peroxidation, a key process in oxidative stress. The following diagram illustrates a simplified pathway.

ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (e.g., Omega-7) ROS->PUFA Initiation LipidRadical Lipid Radical PUFA->LipidRadical LipidPeroxyl Lipid Peroxyl Radical LipidRadical->LipidPeroxyl + O₂ LipidHydroperoxide Lipid Hydroperoxide LipidPeroxyl->LipidHydroperoxide + H⁺ SevenOxo This compound LipidHydroperoxide->SevenOxo Decomposition CellularDamage Cellular Damage SevenOxo->CellularDamage

Caption: Simplified pathway of lipid peroxidation leading to this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Incomplete removal of excess probe.Increase the number and duration of washing steps after probe loading. Use a lower probe concentration.
Probe instability or degradation.Prepare fresh probe solutions for each experiment. Store the stock solution properly (e.g., at -20°C, protected from light).
No or Weak Signal Insufficient induction of this compound.Optimize the concentration and duration of the inducing agents. Confirm lipid peroxidation by another method (e.g., MDA assay).
Low probe concentration or short incubation.Increase the probe concentration or extend the incubation time.
Incorrect imaging settings.Ensure the excitation and emission wavelengths are correctly set for the probe's adduct form.
Cell Death/Toxicity High probe concentration.Perform a cytotoxicity assay to determine the optimal, non-toxic probe concentration.
Toxicity from inducing agents.Reduce the concentration or duration of the treatment with inducing agents.

Application Notes and Protocols for 7-Oxooctanal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of 7-Oxooctanal standards in a laboratory setting. Adherence to these protocols is crucial for maintaining the integrity and stability of the standard, ensuring accurate and reproducible experimental results.

Introduction

This compound is a reactive aldehyde that can be formed during lipid peroxidation and is of interest in research related to oxidative stress and its biological consequences. Accurate quantification of this compound in various matrices requires the use of a well-characterized and properly handled analytical standard. This document outlines the recommended procedures for the storage of this compound and the preparation of standard solutions for use in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [1]
Boiling Point 62-64 °C at 0.2 Torr
Density 0.9989 g/cm³
Appearance Colorless to light yellow liquid
Solubility Soluble in organic solvents such as acetonitrile (B52724), hexane (B92381), and dichloromethane.

Handling and Storage of this compound Standards

Proper handling and storage are critical to prevent the degradation of this compound. Aldehydes are susceptible to oxidation and polymerization.

General Handling Precautions
  • Work in a well-ventilated area: Use a fume hood to avoid inhalation of vapors.

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid contact with skin and eyes: In case of contact, rinse immediately with plenty of water.

  • Prevent exposure to air and light: this compound is sensitive to oxidation and light-induced degradation. Handle the standard under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use clean glassware: Ensure all glassware is thoroughly cleaned and dried to prevent contamination.

Storage Conditions

The stability of this compound is highly dependent on storage conditions. The following table summarizes recommended storage conditions and expected stability.

Storage ConditionRecommended TemperatureContainerExpected Shelf-Life (Unopened)
Neat Standard (as supplied) -20°C or belowAmber glass vial with a PTFE-lined capUp to 24 months
Stock Solution (in acetonitrile) -20°C or belowAmber glass vial with a PTFE-lined capUp to 6 months
Working Standards (in acetonitrile) 2-8°CAmber glass autosampler vials with PTFE-lined septaUse within 24 hours

Note: The stability data presented is illustrative and based on general knowledge of aldehyde stability. It is recommended to perform periodic quality control checks of the standard solutions. Aldehydes can degrade over time, with a study on pyrolysis oil showing a 23-39% decrease in aldehyde concentration after 24 hours at 80°C.[2] While conditions differ, this highlights their inherent reactivity.

Experimental Protocols

Preparation of a 1 mg/mL Stock Standard Solution in Acetonitrile

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound standard

  • Anhydrous acetonitrile (GC or HPLC grade)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Microsyringe or gas-tight syringe

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a fume hood, carefully weigh a precise amount of this compound (e.g., 1 mg) into a clean, tared weighing boat or directly into the volumetric flask.

  • Record the exact weight.

  • Add a small amount of anhydrous acetonitrile to dissolve the this compound.

  • Once dissolved, bring the solution to the final volume with acetonitrile.

  • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • Store the stock solution at -20°C or below.

Preparation of Calibration Standards for GC-MS Analysis

This protocol outlines the preparation of a series of calibration standards from the stock solution.

Materials:

  • 1 mg/mL this compound stock solution

  • Anhydrous acetonitrile (GC or HPLC grade)

  • Set of volumetric flasks or autosampler vials

  • Calibrated micropipettes

Procedure:

  • Perform serial dilutions of the 1 mg/mL stock solution with anhydrous acetonitrile to prepare a series of working standards.

  • Typical concentration ranges for GC-MS analysis are in the µg/mL to ng/mL range. For example, to prepare a 10 µg/mL standard, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL.

  • Prepare each calibration standard in a separate, clearly labeled vial.

  • These working standards should be prepared fresh daily for optimal results.

Sample Preparation and Derivatization for GC-MS Analysis

For robust GC-MS analysis, derivatization of the aldehyde and ketone functionalities of this compound is recommended to improve volatility and chromatographic peak shape. Silylation is a common derivatization technique.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (B92270) (or other suitable solvent)

  • Heating block or oven

Procedure:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent. A liquid-liquid extraction is commonly employed for biological samples.

  • Drying: Evaporate the solvent from the extract under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a small volume of pyridine (e.g., 50 µL) to dissolve the residue.

    • Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Tightly cap the vial and heat at 70°C for 60 minutes.

    • Allow the reaction mixture to cool to room temperature before GC-MS analysis.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Standard Preparation and Use

G cluster_prep Standard Preparation cluster_analysis Analysis Neat_Standard Neat this compound Standard Stock_Solution 1 mg/mL Stock Solution in Acetonitrile Neat_Standard->Stock_Solution Weighing & Dissolving Working_Standards Calibration Curve Working Standards Stock_Solution->Working_Standards Serial Dilution GCMS_Analysis GC-MS Analysis Working_Standards->GCMS_Analysis Sample Biological or Test Sample Extraction Extraction of this compound Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: Workflow for preparing and using this compound standards.

Signaling Pathway: Aldehyde-Induced Nrf2 Activation

Aldehydes generated from lipid peroxidation, such as this compound, can act as signaling molecules that activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This pathway is a key cellular defense mechanism against oxidative stress.

G cluster_cell Cellular Response to Oxidative Stress Oxidative_Stress Oxidative Stress (e.g., ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Aldehydes Aldehydes (e.g., this compound) Lipid_Peroxidation->Aldehydes Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Aldehydes->Keap1_Nrf2 Covalent Modification of Keap1 Nrf2_Release Nrf2 Release & Translocation to Nucleus Keap1_Nrf2->Nrf2_Release ARE Antioxidant Response Element (ARE) (DNA) Nrf2_Release->ARE Binding Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activation

Caption: Aldehyde-mediated activation of the Nrf2 signaling pathway.

References

Troubleshooting & Optimization

overcoming 7-Oxooctanal instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Oxooctanal. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound standard or sample degrading so quickly?

A1: The instability of this compound is due to its aldehyde functional group. Aldehydes are chemically reactive and susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (7-oxooctanoic acid), especially when exposed to air (oxygen).

  • Polymerization/Autocondensation: Aldehydes can react with each other in self-condensation reactions (aldol condensation) to form polymers, reducing the concentration of the monomeric analyte.[1]

  • Thermal Instability: High temperatures, such as those in a hot GC injector port, can cause degradation.[2]

These issues can lead to low recovery, poor reproducibility, and the appearance of unexpected peaks in your chromatogram.

Q2: What is the best way to store this compound standards and samples?

A2: Proper storage is critical to minimize degradation. We recommend the following:

  • Temperature: Store stock solutions and prepared samples at -80°C for long-term stability. For short-term storage (a few days), -20°C may be adequate.

  • Inert Atmosphere: Aliquot standards into vials, flush with an inert gas like argon or nitrogen to displace oxygen, and then seal tightly.

  • Solvent Choice: Use high-purity, peroxide-free solvents for all preparations.

  • Add Stabilizers: For some applications, the addition of a stabilizer, such as an antioxidant (e.g., BHT) or specific amines like triethanolamine (B1662121) in low concentrations, can inhibit polymerization and oxidation.[1]

Q3: What is derivatization and why is it recommended for this compound analysis?

A3: Derivatization is a chemical modification technique used to convert an analyte into a more stable, volatile, and easily detectable form.[2][3][4] For this compound, this is crucial for overcoming its inherent instability and improving its behavior during gas chromatography (GC) analysis.[2] The most common and effective method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2][5][6]

Benefits of PFBHA Derivatization:

  • Increases Stability: The resulting PFB-oxime derivative is much more stable than the original aldehyde.[6]

  • Improves Volatility: The derivative is more suitable for GC analysis.[2]

  • Enhances Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative ideal for sensitive detection by an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[2]

  • Reduces Adsorption: It minimizes interactions with active sites in the GC system, leading to better peak shape and reproducibility.[2]

Troubleshooting Guides

Problem 1: My chromatogram shows a small or non-existent peak for this compound, but a large, unidentified peak appears later.
  • Possible Cause: This is a classic sign of oxidation. The aldehyde (this compound) has likely been converted to its corresponding carboxylic acid (7-oxooctanoic acid), which is less volatile and elutes later from the GC column.

  • Solutions:

    • Work Quickly: Minimize the time between sample collection, preparation, and analysis.

    • Use Inert Conditions: Prepare samples under a nitrogen or argon stream to minimize exposure to oxygen.

    • Derivatize Immediately: The most robust solution is to perform a derivatization reaction with PFBHA immediately after sample collection. This converts the unstable aldehyde into a stable oxime derivative, preventing oxidation.[2][6]

Problem 2: I'm seeing multiple peaks or a broad, tailing peak for my this compound standard.
  • Possible Cause 1 (Multiple Peaks): The PFBHA derivatization of aldehydes can form two geometric isomers (syn and anti oximes), which may separate under certain chromatographic conditions, resulting in two peaks for a single analyte.

  • Solution 1: Adjust your GC temperature program. Often, a slightly higher initial oven temperature or a faster ramp rate can cause the two isomers to co-elute as a single, sharp peak, simplifying quantification.[7]

  • Possible Cause 2 (Tailing Peak): The aldehyde is interacting with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or on the column itself. This is common for polar compounds like aldehydes.[2]

  • Solution 2:

    • Derivatization: Derivatizing with PFBHA will make the analyte less polar and significantly reduce peak tailing.[2]

    • System Maintenance: Ensure you are using a deactivated inlet liner. If problems persist, replace the liner and trim a small portion (~0.5m) from the front of the GC column.[8]

Problem 3: My calibration curve is not linear and has poor R² values.
  • Possible Cause: This indicates inconsistent analyte degradation across your calibration standards during sample preparation or injection. Lower concentration standards may be degrading proportionally more than higher concentration standards.

  • Solutions:

    • Immediate Derivatization: Derivatize all calibrators, quality controls, and unknown samples at the same time and under identical conditions. The PFBHA derivatization reaction is highly efficient and reproducible, leading to stable derivatives that yield linear calibration curves.[6][9]

    • Use an Internal Standard: Add an internal standard (e.g., an isotopically labeled version of the analyte or a similar aldehyde not present in the sample) at the very beginning of the sample preparation process. This will help correct for variability in extraction efficiency and derivatization yield.

Data & Protocols

Table 1: Comparison of Analytical Approaches for Aldehydes
MethodAnalyte FormKey AdvantagesKey Disadvantages
Direct GC-MS Analysis Native this compoundFaster sample preparationPoor peak shape, thermal degradation, low sensitivity, poor reproducibility[2]
GC-MS with PFBHA Derivatization This compound-PFBHA-oximeHigh stability, excellent sensitivity (especially with ECD/NCI-MS), improved peak shape, high reproducibility[2][6]Adds a step to sample prep; can form syn/anti isomers[7]
LC-MS with DNPH Derivatization This compound-DNPH-hydrazoneGood for non-volatile aldehydes; stable derivativeCan produce isomeric compounds that interfere with analysis; may require a reducing agent for stabilization[5]
Experimental Protocol: PFBHA Derivatization for GC-MS Analysis

This protocol provides a general guideline for the derivatization of this compound in aqueous samples (e.g., cell culture media, plasma).

Materials:

  • PFBHA Hydrochloride (≥99%)

  • High-purity water (Milli-Q or equivalent)

  • Hexane (B92381) (or Ethyl Acetate), HPLC grade

  • Sample Vials (2 mL, screw-cap) with septa

  • Heating block or water bath

  • Vortex mixer and centrifuge

Procedure:

  • Reagent Preparation: Prepare a 1-10 mg/mL solution of PFBHA in high-purity water. This solution should be made fresh.[9]

  • Sample Aliquot: Place up to 500 µL of your sample (or standard) into a clean glass vial.

  • Derivatization: Add 100 µL of the PFBHA solution to the vial. If required, adjust the pH to be weakly acidic (pH 4-6) to facilitate the reaction.[7]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block set to 60-70°C for 30-60 minutes to drive the reaction to completion.[2]

  • Cooling: Remove the vial and allow it to cool completely to room temperature.

  • Extraction: Add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the newly formed this compound-PFBHA-oxime derivative into the organic layer.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation between the aqueous and organic layers.[2]

  • Analysis: Carefully transfer the top organic layer (hexane) to an autosampler vial. Inject 1 µL into the GC-MS system for analysis.

Visualized Workflows and Pathways

A This compound (Unstable) B Oxidation (O2, contaminants) A->B D Polymerization A->D C 7-Oxooctanoic Acid (Degradation Product) B->C E Polymer (Loss of Analyte) D->E

Caption: Key degradation pathways for this compound.

cluster_prep Sample Preparation cluster_analysis Analysis A 1. Sample Collection (e.g., Plasma, Media) B 2. Add PFBHA Reagent A->B C 3. React at 60-70°C B->C D 4. Liquid-Liquid Extraction (Hexane) C->D E 5. Isolate Organic Layer D->E F 6. GC-MS Injection E->F G 7. Data Acquisition & Quantification F->G reactant1 This compound (Unstable Aldehyde) plus + reactant2 PFBHA (Derivatizing Agent) product This compound-PFBHA-Oxime (Stable Derivative for GC-MS) reactant2->product Oximation (60-70°C)

References

troubleshooting poor recovery of 7-Oxooctanal in extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Oxooctanal extraction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to enhance the recovery of this compound in your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of during extraction?

Understanding the chemical properties of this compound is crucial for designing an effective extraction protocol. Here are some of its key characteristics:

PropertyValueSource
Molecular Formula C₈H₁₄O₂--INVALID-LINK--
Molecular Weight 142.20 g/mol --INVALID-LINK--
Boiling Point 62-64 °C at 0.2 Torr--INVALID-LINK--
Density 0.9989 g/cm³ at 25 °C--INVALID-LINK--
LogP (calculated) 0.6 - 1.72--INVALID-LINK--, --INVALID-LINK--

The presence of both an aldehyde and a ketone functional group, along with a six-carbon chain, gives this compound moderate polarity. Its calculated LogP value suggests it will have good solubility in a range of organic solvents and limited solubility in water.

Q2: My recovery of this compound is consistently low. What are the most common causes?

Low recovery of aliphatic aldehydes like this compound is a frequent challenge. The primary culprits are often related to the compound's stability and the extraction method itself. Key factors include:

  • Instability: Aliphatic aldehydes can be sensitive to both acidic and basic conditions, which can catalyze side reactions. They are also prone to oxidation and polymerization.

  • Inefficient Extraction: The choice of solvents and extraction technique is critical. For instance, in liquid-liquid extractions, incomplete phase separation or the formation of emulsions can lead to significant product loss.

  • Suboptimal Bisulfite Adduct Formation: When using the common sodium bisulfite extraction method, the formation of the water-soluble adduct can be incomplete for aliphatic aldehydes if the conditions are not optimized.

Q3: How can I improve the recovery of this compound when using the sodium bisulfite extraction method?

The sodium bisulfite method is a powerful technique for separating aldehydes from reaction mixtures. To enhance the recovery of this compound, consider the following:

  • Choice of Miscible Solvent: For aliphatic aldehydes, using dimethylformamide (DMF) as the initial water-miscible solvent is often more effective than methanol.[1][2]

  • Fresh Reagents: Always use a freshly prepared saturated solution of sodium bisulfite.

  • Vigorous Mixing: Ensure thorough mixing during the adduct formation step to maximize the reaction between the aldehyde and the bisulfite.

  • Back-Extraction: If your desired product has some water solubility, performing a back-extraction of the aqueous layer with an organic solvent can help recover any dissolved product.[1]

Q4: Are there alternative extraction methods I can use for this compound?

Yes, if the bisulfite method is not yielding the desired results, you can explore other techniques:

  • Standard Liquid-Liquid Extraction: A simple liquid-liquid extraction using a suitable organic solvent may be sufficient, depending on the other components in your mixture.

  • Solid-Phase Extraction (SPE): SPE can be a highly effective method for purifying and concentrating this compound. Various sorbents are available that can be tailored to the properties of your compound and the impurities you need to remove.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a disperser solvent to create fine droplets, increasing the surface area for extraction and leading to high recovery with minimal solvent usage.[3][4]

Troubleshooting Guides

Issue 1: Low Recovery in Liquid-Liquid Extraction (Bisulfite Method)

This is a common problem when extracting aliphatic aldehydes like this compound. The following guide will help you troubleshoot and optimize your protocol.

Troubleshooting Workflow

start Low Recovery of this compound check_solvent Was DMF used as the miscible solvent? start->check_solvent change_solvent Switch to DMF from Methanol/other. check_solvent->change_solvent No check_bisulfite Is the NaHSO3 solution fresh? check_solvent->check_bisulfite Yes change_solvent->check_bisulfite fresh_bisulfite Prepare a fresh saturated NaHSO3 solution. check_bisulfite->fresh_bisulfite No check_mixing Was the mixture shaken vigorously? check_bisulfite->check_mixing Yes fresh_bisulfite->check_mixing increase_mixing Increase shaking time/intensity. check_mixing->increase_mixing No check_phases Did the phases separate cleanly? check_mixing->check_phases Yes increase_mixing->check_phases emulsion_issue Address emulsion formation. check_phases->emulsion_issue No check_adduct Did a precipitate form? check_phases->check_adduct Yes adduct_solubility Insoluble bisulfite adduct. Filter or add more water. check_adduct->adduct_solubility Yes check_pH Was the pH of the aqueous layer checked after extraction? check_adduct->check_pH No adduct_solubility->check_pH back_extract Perform back-extraction of the aqueous layer. check_pH->back_extract adjust_pH Ensure pH is optimal for adduct stability. end Improved Recovery back_extract->end

Caption: A decision tree for troubleshooting low recovery in bisulfite extraction.

Quantitative Data: Aliphatic Aldehyde Removal Efficiency

The choice of both the miscible and immiscible solvent is critical. The following table, adapted from studies on various aliphatic aldehydes, illustrates the impact of solvent selection on removal efficiency.

AldehydeMiscible SolventImmiscible SolventAldehyde Removal (%)
HeptanalMethanol10% Ethyl Acetate in Hexanes84
HeptanalDMF Hexanes >99
OctanalMethanol10% Ethyl Acetate in Hexanes86
OctanalDMF Hexanes >99
NonanalMethanol10% Ethyl Acetate in Hexanes88
NonanalDMF Hexanes >99

Data is representative for aliphatic aldehydes and highlights the improved performance with DMF.

Issue 2: Emulsion Formation During Extraction

Emulsions are a common problem in liquid-liquid extractions, leading to poor phase separation and loss of product.

Troubleshooting Workflow

start Emulsion Formed gentle_mixing Try gentle swirling instead of vigorous shaking. start->gentle_mixing add_brine Add saturated NaCl (brine) solution. gentle_mixing->add_brine centrifuge Centrifuge the mixture. add_brine->centrifuge filter Filter through Celite or glass wool. centrifuge->filter change_solvent Consider a different organic solvent. filter->change_solvent resolved Emulsion Resolved change_solvent->resolved

Caption: Steps to resolve emulsion formation during liquid-liquid extraction.

Issue 3: Potential for this compound Degradation

Aliphatic aldehydes can be unstable, and understanding the potential degradation pathways is key to maximizing recovery.

Degradation Pathways

start This compound oxidation Oxidation start->oxidation [O] acid_cat Acid-Catalyzed Reactions start->acid_cat H+ base_cat Base-Catalyzed Reactions start->base_cat OH- product1 7-Oxooctanoic Acid oxidation->product1 product2 Acetals, Trimers acid_cat->product2 product3 Aldol Condensation Products base_cat->product3

Caption: Potential degradation pathways for this compound.

To mitigate degradation:

  • Work at low temperatures: Perform extractions on an ice bath where possible.

  • Control pH: Avoid strongly acidic or basic conditions unless intentionally regenerating the aldehyde from its bisulfite adduct.

  • Use an inert atmosphere: If oxidation is a concern, perform the extraction under a nitrogen or argon atmosphere.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction of this compound using the Bisulfite Method

This protocol is optimized for the extraction of aliphatic aldehydes like this compound from a reaction mixture.

Workflow Diagram

cluster_extraction Extraction cluster_recovery Optional Aldehyde Recovery dissolve 1. Dissolve crude mixture in DMF. add_bisulfite 2. Add fresh, saturated NaHSO3 (aq). dissolve->add_bisulfite shake1 3. Shake vigorously for 30-60 seconds. add_bisulfite->shake1 add_solvents 4. Add water and an immiscible organic solvent (e.g., hexanes). shake1->add_solvents shake2 5. Shake to extract. add_solvents->shake2 separate 6. Separate aqueous and organic layers. shake2->separate basify 7. Basify aqueous layer to pH ~12 with NaOH. separate->basify To recover aldehyde extract_aldehyde 8. Extract with fresh organic solvent. basify->extract_aldehyde workup 9. Wash, dry, and concentrate organic layer. extract_aldehyde->workup

References

optimization of LC-MS parameters for 7-Oxooctanal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 7-oxooctanal. Due to the volatility and poor ionization efficiency of underivatized aldehydes, the methods described focus on the analysis of this compound following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing this compound by LC-MS?

A1: Direct analysis of short-to-medium chain aldehydes like this compound is challenging due to their high volatility, thermal instability, and low ionization efficiency in common LC-MS sources like Electrospray Ionization (ESI).[1][2] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde into a larger, more stable, and more easily ionizable hydrazone derivative. This process significantly improves chromatographic retention, sensitivity, and the specificity of detection.[1]

Q2: What is the expected mass of the this compound-DNPH derivative?

A2: this compound has two carbonyl groups: a terminal aldehyde and a ketone at the C7 position. Derivatization primarily occurs at the more reactive aldehyde group. The reaction involves the condensation of one molecule of this compound (C₈H₁₄O₂) with one molecule of DNPH (C₆H₆N₄O₄), with the loss of one molecule of water.

  • Molecular Formula: C₁₄H₁₈N₄O₅

  • Monoisotopic Mass: 322.13 g/mol

  • Expected Ion (Negative ESI/APCI): The deprotonated molecule, [M-H]⁻, will have an m/z of 321.12 .

Q3: Which ionization mode is best for analyzing DNPH derivatives?

A3: Negative ion mode is generally preferred for the analysis of DNPH derivatives. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective.[3][4] Negative mode APCI often yields deprotonated molecules [M-H]⁻ with high sensitivity and reliability.[4] ESI in negative mode is also widely used and can provide excellent sensitivity, though it may sometimes lead to more in-source fragmentation.[3]

Q4: Can derivatization occur at both the aldehyde and ketone groups of this compound?

A4: Yes, it is possible for derivatization to occur at both carbonyl groups, which would result in a bis-derivatized product with a much higher molecular weight ([M-H]⁻ at m/z ~501.16). This reaction is typically less favorable than the initial derivatization at the aldehyde. Reaction conditions such as temperature, incubation time, and the molar excess of DNPH can influence the formation of the bis-adduct. For quantitative analysis, it is crucial to optimize and standardize the derivatization protocol to ensure consistent formation of the mono-derivatized product.

Experimental Protocols

Protocol 1: Derivatization of this compound with DNPH

This protocol outlines a standard procedure for the derivatization of aldehydes in aqueous or organic samples.

Materials:

  • This compound standard or sample extract.

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: Prepare a 12 mM solution in acetonitrile (B52724) with a catalytic amount of acid (e.g., 2% hydrochloric acid or perchloric acid). Caution: DNPH is toxic and potentially explosive when dry.

  • High-purity acetonitrile and water.

  • Vortex mixer.

  • Incubator or water bath.

Procedure:

  • Pipette 100 µL of the sample or standard solution into a clean glass vial.

  • Add 100 µL of the 12 mM DNPH derivatizing solution to the vial.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction mixture at room temperature (approx. 25°C) for 1 hour in the dark to prevent photodegradation.[5] Some methods may use elevated temperatures (e.g., 70°C) to speed up the reaction, but this should be optimized.[5]

  • After incubation, the sample is ready for direct injection. If high salt or non-volatile buffers are present, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Inject 5-20 µL of the derivatized sample into the LC-MS system.[5]

LC-MS Parameter Optimization

Optimizing LC and MS parameters is critical for achieving the best sensitivity, peak shape, and reproducibility.

Liquid Chromatography (LC) Parameters

Good chromatographic separation is key to resolving the analyte from matrix interferences.

Table 1: Recommended Starting LC Parameters

Parameter Recommended Setting Notes
Column C18 Reverse-Phase (e.g., Agilent Poroshell EC-C18, 2.1 x 100 mm, 2.7 µm) A C18 column provides good retention for the relatively nonpolar DNPH derivatives.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation for positive mode but is still commonly used in negative mode methods to control pH and improve peak shape.
Mobile Phase B Acetonitrile or Methanol Acetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient 50% B to 95% B over 10 minutes A gradient is necessary to elute the derivative and clean the column. Start with conditions that retain the analyte but elute polar interferences.
Flow Rate 0.3 - 0.5 mL/min Adjust based on column inner diameter and particle size.
Column Temp. 30 - 40 °C Elevated temperature can improve peak shape and reduce viscosity.

| Injection Vol. | 5 µL | Keep the injection volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase. |

Mass Spectrometry (MS) Parameters

MS parameters should be optimized by infusing a standard of the this compound-DNPH derivative.

Table 2: Recommended Starting MS Parameters (Negative Ion Mode)

Parameter Recommended Setting Optimization Notes
Ionization Mode ESI or APCI, Negative Test both sources. APCI may be more robust for less polar compounds and less susceptible to matrix effects.[3]
Capillary Voltage 2500 - 4000 V Optimize for maximum precursor ion intensity.
Nebulizer Gas 30 - 50 psi Optimize for stable spray and ion signal.
Drying Gas Flow 8 - 12 L/min Affects desolvation efficiency. Higher flow is needed for higher LC flow rates.
Drying Gas Temp. 250 - 350 °C Higher temperatures improve desolvation but can cause thermal degradation if too high.

| Fragmentor/Cone Voltage | 50 - 150 V | This is a critical parameter. Optimize to maximize precursor ion signal while minimizing in-source fragmentation. |

MS/MS Parameters for MRM (Multiple Reaction Monitoring)

For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity.

Table 3: Proposed MRM Transitions for this compound-DNPH ([M-H]⁻)

Precursor Ion (m/z) Product Ion (m/z) Proposed Use Collision Energy (eV) Notes
321.1 163.0 Quantifier 20 - 35 This fragment corresponds to [O₂N-C₆H₃-NH]⁻ and is a characteristic ion for many aldehyde-DNPH derivatives.[3]
321.1 275.1 Qualifier 15 - 25 Corresponds to the loss of NO₂ from the precursor ion.

| 321.1 | 193.0 | Qualifier | 20 - 30 | Another common fragment from the dinitrophenylhydrazine moiety. |

Note: Collision energies are instrument-dependent and must be optimized empirically for your specific mass spectrometer.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample/Standard Deriv Add DNPH Solution (1:1 ratio) Sample->Deriv Incubate Vortex & Incubate (1 hr, RT, dark) Deriv->Incubate Inject Inject on LC-MS Incubate->Inject Separate C18 Reverse Phase Separation Inject->Separate Detect MS Detection (Negative MRM) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting Guide

Q: I am observing no signal or very low sensitivity. What should I check?

A: Low signal is a common issue. Follow this diagnostic workflow to identify the cause.

troubleshooting_low_signal Start Problem: Low/No Signal CheckDeriv Is derivatization successful? (Check for yellow color change) Start->CheckDeriv CheckMS Is the MS tuned and calibrated? Infuse standard directly. CheckDeriv->CheckMS Yes DerivFail Solution: Check DNPH reagent age/pH. Optimize reaction time/temp. CheckDeriv->DerivFail No CheckLC Is the analyte retained on the column? Check LC parameters. CheckMS->CheckLC Yes MSFail Solution: Clean ion source. Tune/Calibrate MS. Optimize source parameters. CheckMS->MSFail No LCFail Solution: Use weaker starting mobile phase. Check for column degradation. CheckLC->LCFail No MatrixEffect Possible Matrix Effects? (See Peak Shape/Suppression) CheckLC->MatrixEffect Yes

References

Technical Support Center: 7-Oxooctanal Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for minimizing the artifactual formation of 7-Oxooctanal.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the artifactual formation of this compound in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its artifactual formation a problem?
Q2: What is the primary chemical pathway leading to the formation of this compound?

The primary mechanism is lipid peroxidation, a free-radical-mediated chain reaction.[3][4] The process involves three main stages:

  • Initiation: A pro-oxidant, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from a PUFA, creating a lipid radical.[3]

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from another PUFA, creating a lipid hydroperoxide (LOOH) and propagating the chain reaction.[3][4]

  • Decomposition: Unstable lipid hydroperoxides break down, often facilitated by transition metals, into various secondary products, including reactive aldehydes like this compound.

Below is a diagram illustrating the initiation and propagation steps of lipid peroxidation.

G cluster_initiation Initiation cluster_propagation Propagation PUFA Polyunsaturated Fatty Acid (PUFA-H) LipidRadical Lipid Radical (PUFA•) PUFA->LipidRadical ROS Reactive Oxygen Species (X•) ROS->PUFA H• abstraction Oxygen Oxygen (O2) LipidRadical->Oxygen Rapid Reaction PeroxylRadical Lipid Peroxyl Radical (PUFA-OO•) Oxygen->PeroxylRadical PUFA2 Another PUFA (PUFA-H) PeroxylRadical->PUFA2 H• abstraction LipidRadical2 New Lipid Radical (PUFA•) PUFA2->LipidRadical2 Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) PUFA2->Hydroperoxide Aldehydes Decomposition Products (e.g., this compound) Hydroperoxide->Aldehydes Metal ions, heat

Caption: Lipid peroxidation pathway leading to aldehyde formation.

Q3: What are the most common sources of artifactual this compound?

Artifactual formation can be introduced at multiple stages of an experimental workflow:

  • Sample Collection & Handling: Exposure to air (oxygen), light, and elevated temperatures can initiate oxidation.[5] Lysis of cells, such as red blood cells, can release iron, which catalyzes the decomposition of hydroperoxides.[2]

  • Sample Storage: Long-term storage without appropriate measures (e.g., low temperature, inert atmosphere, antioxidants) can lead to significant lipid degradation.[1][2] Storing lipids as a lyophilized material can make them more prone to oxidation due to their hygroscopic nature.[2]

  • Sample Preparation: The use of certain solvents, excessive heat, high-shear homogenization without an inert gas blanket, and contamination from lab equipment can promote oxidation.[5][6] Some sample preparation kits, like certain spin filters, have been reported to release chemicals that can cause artifactual modifications.[7]

  • Analysis (GC-MS/LC-MS): High temperatures in a GC inlet, reactive surfaces within the instrument, or the use of certain derivatization reagents can sometimes generate artifacts.[8][9][10]

Section 2: Troubleshooting Guides

Q4: I've detected a peak consistent with this compound. How can I determine its source?

To identify the source of the artifact, a systematic approach is necessary. The following decision tree can guide your troubleshooting process.

G Start Unexpected this compound Peak Detected Q1 Run a solvent blank (no sample)? Start->Q1 A1_Yes Peak is Present Q1->A1_Yes Yes A1_No Peak is Absent Q1->A1_No No Source_System Source is System-Related: - Contaminated solvent/reagents - Dirty syringe/autosampler - Inlet/column contamination - Leaks in the system A1_Yes->Source_System Q2 Analyze a 'mock' sample matrix (without the analyte of interest)? A1_No->Q2 A2_Yes Peak is Present Q2->A2_Yes Yes A2_No Peak is Absent Q2->A2_No No Source_Prep Source is Sample Preparation: - Reagents used in extraction - Derivatization artifacts - Contamination during prep A2_Yes->Source_Prep Source_Sample Source is Sample Handling/Storage: - Oxidation during collection - Improper storage conditions - Inadequate antioxidant protection A2_No->Source_Sample G Start 1. Sample Collection Step2 2. Add Antioxidant Cocktail (e.g., BHT/EDTA in Methanol) Start->Step2 Step3 3. Homogenization (Use pre-chilled tools, on ice) Step2->Step3 Step4 4. Lipid Extraction (e.g., Folch or MTBE method) (Use pre-chilled, de-gassed solvents) Step3->Step4 Step5 5. Phase Separation (Centrifuge at 4°C) Step4->Step5 Step6 6. Collect Organic Layer (Transfer to fresh amber vial) Step5->Step6 Step7 7. Solvent Evaporation (Under gentle N₂ stream, minimal heat) Step6->Step7 Step8 8. Reconstitution & Storage (Reconstitute in analysis solvent, overlay with N₂/Ar, store at -80°C) Step7->Step8 End Ready for Analysis Step8->End

References

Technical Support Center: Synthesis of 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Oxooctanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially applied method for synthesizing C8-C9 aldehydes, including this compound, is through the ozonolysis of oleic acid or its esters, such as methyl oleate (B1233923). This reaction involves cleaving the carbon-carbon double bond in oleic acid with ozone, followed by a reductive workup to yield the desired aldehyde products.

Q2: What are the expected major products from the ozonolysis of oleic acid?

The ozonolysis of oleic acid (cis-9-octadecenoic acid) cleaves the double bond at the C9 position. This results in the formation of two C9 fragments: nonanal (B32974) and 9-oxononanoic acid.[1][2][3] Through isomerization under certain conditions, 9-oxononanoic acid can be a precursor to this compound, although direct synthesis of this compound from oleic acid ozonolysis is less commonly reported than its C9 isomer.

Q3: What are common side reactions that can lower the yield of this compound?

Several side reactions can occur during the ozonolysis of oleic acid, leading to a decreased yield of the desired aldehyde. These include:

  • Formation of Secondary Ozonides: The intermediate carbonyl oxide can react with aldehydes to form stable but explosive secondary ozonides.

  • Oligomerization: Criegee intermediates can react with other products to form higher molecular weight oligomers, such as α-acyloxyalkyl hydroperoxides and cyclic diperoxides.[1]

  • Over-oxidation: If the workup conditions are not strictly reductive, the aldehyde product can be further oxidized to the corresponding carboxylic acid (e.g., 9-oxononanoic acid being oxidized to azelaic acid).

Q4: How can I minimize the formation of byproducts?

Minimizing byproduct formation is crucial for improving the yield and purity of this compound. Key strategies include:

  • Low-Temperature Reaction: Conducting the ozonolysis at low temperatures (typically -78°C) helps to stabilize the reactive intermediates and suppress side reactions.

  • Choice of Solvent: The solvent can influence the solubility of ozone and the stability of intermediates. Aprotic solvents like dichloromethane (B109758) are commonly used.

  • Efficient Reductive Workup: Prompt and efficient reduction of the ozonide intermediate is critical to prevent the formation of secondary ozonides and other byproducts.

Q5: What is the difference between a reductive and an oxidative workup?

The type of workup following ozonolysis determines the final product.

  • A reductive workup uses reducing agents like dimethyl sulfide (B99878) (DMS) or zinc to quench the reaction and yield aldehydes and ketones.

  • An oxidative workup , typically employing hydrogen peroxide, will oxidize the intermediate to produce carboxylic acids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of this compound Incomplete ozonolysis reaction.Ensure a continuous and sufficient flow of ozone into the reaction mixture. Monitor the reaction progress using a suitable indicator (e.g., the disappearance of the starting material by TLC or the appearance of a blue color from excess ozone).
Inefficient reductive workup.Add the reducing agent slowly at a low temperature immediately after the ozonolysis is complete. Ensure a sufficient molar excess of the reducing agent.
Degradation of the product during workup or purification.Maintain low temperatures throughout the workup and purification process. Use mild purification techniques like flash chromatography on silica (B1680970) gel.
Presence of significant amounts of carboxylic acids Oxidative conditions during workup.Ensure that the reductive workup is performed under an inert atmosphere and that the reducing agent is fresh and active. Avoid exposure to air for prolonged periods.
Contamination of reagents with oxidizing agents.Use high-purity, anhydrous solvents and reagents.
Formation of a viscous, oily residue (oligomers) High reaction concentration.Perform the ozonolysis at a lower concentration of the starting material.
Inefficient trapping of the Criegee intermediate.Consider adding a trapping agent, such as methanol, to the reaction mixture to convert the Criegee intermediate into a more stable α-methoxyhydroperoxide before the reductive workup.
Inconsistent yields between batches Variations in ozone generator output.Calibrate the ozone generator before each reaction to ensure a consistent ozone flow rate.
Moisture in the reaction.Use anhydrous solvents and dry glassware to prevent unwanted side reactions with water.

Data Presentation

Table 1: Comparison of Reductive Workup Agents for Aldehyde Synthesis

Reducing Agent Typical Reaction Conditions Advantages Disadvantages Byproducts
Dimethyl Sulfide (DMS) -78°C to room temperatureVolatile byproduct (DMSO) is easily removed.Pungent odor.Dimethyl sulfoxide (B87167) (DMSO)
Zinc (Zn) dust In the presence of acetic acid or waterInexpensive and readily available.Heterogeneous reaction can be slower; removal of zinc salts can be tedious.Zinc oxide (ZnO) and zinc acetate (B1210297)
Triphenylphosphine (TPP) -78°C to room temperatureClean reaction with a crystalline byproduct.Stoichiometric amounts are required; byproduct (TPPO) can be difficult to separate.Triphenylphosphine oxide (TPPO)

Experimental Protocols

Protocol 1: Optimized Reductive Ozonolysis of Methyl Oleate for Aldehyde Synthesis

This protocol is designed to maximize the yield of the aldehyde products from the ozonolysis of methyl oleate.

Materials:

  • Methyl oleate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Argon or Nitrogen gas

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve methyl oleate (1 equivalent) in a 1:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a potassium iodide trap, and a thermometer.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis showing the disappearance of the starting material.

  • Once the reaction is complete, purge the solution with argon or nitrogen for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (2 equivalents) to the reaction mixture at -78°C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours, or until the ozonide is completely reduced (can be checked by peroxide test strips).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the aldehyde products.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Ozonolysis cluster_1 Reductive Workup cluster_2 Purification start Dissolve Methyl Oleate in DCM/MeOH cool Cool to -78°C start->cool ozone Bubble Ozone through Solution cool->ozone purge Purge with N2/Ar ozone->purge add_dms Add Dimethyl Sulfide at -78°C purge->add_dms warm Warm to Room Temperature add_dms->warm stir Stir for 4h warm->stir concentrate Concentrate under Reduced Pressure stir->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated this compound chromatography->product

Caption: Workflow for the synthesis of this compound via ozonolysis.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound incomplete_ozonolysis Incomplete Ozonolysis low_yield->incomplete_ozonolysis inefficient_workup Inefficient Reductive Workup low_yield->inefficient_workup product_degradation Product Degradation low_yield->product_degradation side_reactions Side Reactions (e.g., oligomerization) low_yield->side_reactions check_ozone Verify Ozone Flow & Monitor Reaction incomplete_ozonolysis->check_ozone optimize_workup Optimize Reducing Agent & Conditions inefficient_workup->optimize_workup mild_purification Use Mild Purification Techniques product_degradation->mild_purification low_temp_conc Low Temp & Concentration side_reactions->low_temp_conc

Caption: Logic diagram for troubleshooting low yields in synthesis.

References

challenges in the quantification of reactive aldehydes like 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of reactive aldehydes, with a specific focus on 7-Oxooctanal.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying reactive aldehydes like this compound?

A1: The primary challenges in quantifying reactive aldehydes stem from their inherent chemical properties:

  • High Reactivity: Aldehydes are electrophilic and readily react with nucleophiles such as amines and thiols in biological matrices, leading to underestimation.

  • Volatility and Instability: Short-chain aldehydes are volatile, and many aldehydes are prone to oxidation and polymerization, making sample handling and storage critical.[1][2]

  • Low UV Absorbance/Ionization Efficiency: Many simple aldehydes lack a strong chromophore for UV detection and can exhibit poor ionization efficiency in mass spectrometry, hindering direct analysis.[1]

  • Matrix Effects: Biological samples are complex, and other components can interfere with the analysis, a significant challenge in achieving accurate quantification.[2]

Q2: Why is derivatization necessary for the analysis of this compound?

A2: Derivatization is a crucial step in the analysis of this compound and other reactive aldehydes for several reasons:

  • It converts the volatile and reactive aldehyde into a more stable, less reactive derivative.[1][3]

  • The derivatizing agent often introduces a chromophore or a readily ionizable group, significantly enhancing detection by HPLC-UV or LC-MS.[2][4]

  • Derivatization can improve the chromatographic properties of the analyte, leading to better separation from matrix components.[1]

Q3: What are the most common derivatization reagents for aldehyde quantification?

A3: Several reagents are available, with the choice depending on the analytical method and the specific aldehyde. The most common is:

  • 2,4-Dinitrophenylhydrazine (DNPH): This is the most widely used reagent, reacting with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by HPLC-UV.[4][5] However, formaldehyde (B43269) contamination in the DNPH reagent can be a problem.[5] Other useful reagents include:

  • Dansyl Hydrazine: Used for fluorescent detection, offering high sensitivity.[2][6]

  • D-cysteine: Reacts with aldehydes to form thiazolidine (B150603) derivatives that can be analyzed by LC-MS/MS.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound and other reactive aldehydes.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal/Peak Incomplete derivatization.Optimize derivatization conditions (pH, temperature, reaction time). Ensure fresh derivatization reagent is used.[2]
Degradation of the analyte.Keep samples on ice and process them quickly. Store samples at -80°C. Minimize freeze-thaw cycles.[7]
Issues with the analytical instrument (HPLC, MS).Check for leaks, ensure proper mobile phase composition, and confirm detector functionality.[8]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload.Dilute the sample or reduce the injection volume.
Co-elution with interfering compounds from the matrix.Optimize the chromatographic gradient to improve separation. Use a more selective mass transition if using LC-MS/MS.
Column degradation.Replace the column with a new one. Use a guard column to protect the analytical column.
High Background/Baseline Noise Contaminated mobile phase or reagents.Use HPLC-grade solvents and freshly prepared reagents. Filter all solutions before use. Formaldehyde contamination of the DNPH reagent is a common issue.[5]
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample.
Inconsistent or Irreproducible Results Variability in sample preparation.Ensure consistent timing and conditions for derivatization for all samples and standards.
Sample instability.Prepare samples immediately before analysis whenever possible.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.05% in 2N HCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample (e.g., plasma, cell lysate)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: If necessary, perform a protein precipitation step for biological samples (e.g., by adding cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • Derivatization:

    • To 100 µL of sample or standard, add 100 µL of the DNPH solution.

    • Vortex briefly to mix.

    • Incubate at room temperature for 1 hour, protected from light.

  • Extraction (if necessary): The DNPH derivatives can be extracted from aqueous samples using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like hexane.

  • Analysis:

    • Evaporate the solvent from the extracted derivatives and reconstitute in the mobile phase.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

    • Separate the derivatives on a C18 column using a gradient of acetonitrile and water.

    • Detect the DNPH derivatives at approximately 360 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip Standard This compound Standard AddDNPH Add DNPH Reagent Standard->AddDNPH Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->AddDNPH Incubate Incubate (1 hr, RT, dark) AddDNPH->Incubate SPE Solid-Phase Extraction (SPE) Incubate->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute HPLC HPLC-UV Analysis (~360 nm) Reconstitute->HPLC

Caption: Experimental workflow for the quantification of this compound using DNPH derivatization followed by HPLC-UV analysis.

troubleshooting_logic cluster_no_peak No/Low Peak Troubleshooting cluster_bad_shape Poor Peak Shape Troubleshooting cluster_irreproducible Irreproducibility Troubleshooting Start Problem: Inaccurate Quantification CheckPeak Is a peak detected? Start->CheckPeak CheckShape Is the peak shape good? CheckPeak->CheckShape Yes CheckDeriv Verify Derivatization (fresh reagent, optimal conditions) CheckPeak->CheckDeriv No CheckReproducibility Are the results reproducible? CheckShape->CheckReproducibility Yes CheckOverload Check for Column Overload (dilute sample) CheckShape->CheckOverload No Success Quantification is likely accurate CheckReproducibility->Success Yes StandardizePrep Standardize Sample Prep (timing, conditions) CheckReproducibility->StandardizePrep No CheckSample Assess Sample Stability (storage, handling) CheckDeriv->CheckSample CheckInstrument Check Instrument (leaks, detector) CheckSample->CheckInstrument OptimizeGradient Optimize Chromatographic Gradient CheckOverload->OptimizeGradient CheckColumn Inspect/Replace Column OptimizeGradient->CheckColumn CheckPipetting Verify Pipetting Accuracy StandardizePrep->CheckPipetting

Caption: A logical troubleshooting workflow for issues encountered during the quantification of reactive aldehydes.

References

Technical Support Center: Sensitive Detection of 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 7-Oxooctanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

For high sensitivity, derivatization of the carbonyl group followed by mass spectrometry is the recommended approach. The two primary methods are:

  • GC-MS with Pentafluorobenzyl oxime (PFBHA) derivatization: This method is highly sensitive, especially when using negative ion chemical ionization (NICI), and is suitable for volatile aldehydes.

  • LC-MS/MS with Dansylhydrazine (DnsHz) or 2,4-Dinitrophenylhydrazine (DNPH) derivatization: These methods are excellent for enhancing ionization efficiency in electrospray ionization (ESI) and are well-suited for a wide range of aldehydes.

Q2: Why is derivatization necessary for this compound analysis?

This compound in its native form can be challenging to analyze by GC-MS due to its polarity and potential for thermal instability.[1] Derivatization converts it into a more volatile, thermally stable, and easily ionizable compound, which significantly improves chromatographic peak shape, sensitivity, and overall method robustness.[1][2][3]

Q3: My sample is from a complex biological matrix (e.g., plasma, tissue). What sample preparation steps are required?

Proper sample preparation is critical to remove interfering substances. A general workflow includes:

  • Homogenization: For tissue samples.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids and other organic molecules from the aqueous matrix.

  • Cleanup: To remove phospholipids (B1166683) and other interfering components. For GC-MS analysis of aldehydes from lipid-rich samples, it is crucial to remove plasmalogens to prevent the artificial formation of aldehydes during the derivatization process.[2][4]

  • Derivatization: As described in the protocols below.

Q4: I am observing poor peak shape (e.g., tailing) in my chromatogram. What are the possible causes?

Peak tailing can be caused by several factors:

  • Active sites in the GC inlet or column: These can interact with the analyte. Regular replacement of the liner and trimming of the column can help.

  • Column contamination: Buildup of non-volatile matrix components can degrade column performance.

  • Improper column installation: A poorly cut column can lead to poor peak shape.

  • Contaminated ion source: A dirty ion source can cause peak tailing. Regular cleaning is recommended.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal Incomplete derivatization.Optimize derivatization conditions (temperature, time, reagent concentration).
Analyte degradation.Ensure proper sample handling and storage. Use fresh standards.
Matrix effects (ion suppression in LC-MS).Improve sample cleanup. Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Poor Reproducibility Inconsistent sample preparation.Standardize all extraction and derivatization steps. Use an autosampler for injections.
Variability in manual injection volume.Use an autosampler if possible. If not, ensure consistent injection technique.
Ghost Peaks or Carryover Contamination from previous injections.Run blank injections between samples. Clean the syringe and injection port.
High concentration samples analyzed before low concentration samples.Randomize sample injection order or run high concentration samples at the end of the sequence.
Extraneous Peaks Contaminated solvents or reagents.Use high-purity solvents and reagents.
Septum bleed in GC-MS.Use a high-quality, low-bleed septum and replace it regularly.
Sample contamination.Ensure clean labware and proper sample handling procedures.

Data Presentation

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for aldehydes with similar chain lengths to this compound using various derivatization and detection methods. These values can be used as a reference for a properly optimized this compound assay.

AnalyteDerivatization ReagentAnalytical MethodMatrixLODLOQReference
C5-C8 AldehydesPFBHAGC-NCI-MSWine-3.16 µg/L[5]
Hexanal, HeptanalPFBHA (on-fiber)HS-SPME-GC-MSHuman Blood0.006 nM, 0.005 nM-[3][4]
C6-C18 AldehydesD-cysteineLC-MS/MSBeverages0.2-1.9 µg/L0.7-6.0 µg/L[6]
Long-chain fatty aldehydesPFBHAGC-NCI-MSStandard0.5 pmol-[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using PFBHA Derivatization

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated this compound).
  • Perform a liquid-liquid extraction using 500 µL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously.
  • Add 100 µL of 0.9 M NaCl solution, vortex, and centrifuge to separate the phases.
  • Collect the lower organic layer and dry it under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • Cool to room temperature and evaporate the solvent under nitrogen.
  • Reconstitute the sample in 100 µL of hexane (B92381) for GC-MS analysis.

3. GC-MS Parameters (example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
  • Inlet: 250°C, splitless injection
  • Oven Program: 60°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
  • MS: Negative Ion Chemical Ionization (NICI) with methane (B114726) as reagent gas. Monitor characteristic ions for the PFBHA-oxime of this compound.

Protocol 2: LC-MS/MS Analysis of this compound using Dansylhydrazine Derivatization

1. Sample Preparation (from cell culture media):

  • To 200 µL of media, add an internal standard.
  • Perform protein precipitation by adding 600 µL of cold acetonitrile (B52724). Vortex and centrifuge.
  • Transfer the supernatant to a new tube and dry under nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of acetonitrile.
  • Add 50 µL of a 2 mg/mL solution of Dansylhydrazine in acetonitrile and 5 µL of 2% formic acid.
  • Incubate at 40°C for 60 minutes in the dark.
  • Centrifuge to pellet any precipitate and transfer the supernatant to an autosampler vial.

3. LC-MS/MS Parameters (example):

  • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 10 minutes
  • MS: Positive ion electrospray ionization (ESI+). Monitor the transition from the protonated dansyl-hydrazone of this compound to its characteristic product ions using Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction cleanup Sample Cleanup (e.g., Phospholipid Removal) extraction->cleanup derivatization Addition of Derivatizing Reagent (PFBHA or Dansylhydrazine) cleanup->derivatization Dried Extract incubation Incubation (Heat & Time) derivatization->incubation gcms GC-MS (NICI) for PFBHA derivatives incubation->gcms lcms LC-MS/MS (ESI+) for Dansylhydrazine derivatives incubation->lcms data_analysis Data Analysis & Quantification gcms->data_analysis Chromatogram lcms->data_analysis Chromatogram

Caption: Workflow for this compound detection.

signaling_pathway General Signaling Pathways of Lipid Peroxidation Products cluster_cellular_effects Cellular Effects cluster_pathways Affected Pathways PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPerox Lipid Peroxidation PUFA->LipidPerox ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Stress Aldehydes Reactive Aldehydes (e.g., this compound, 4-HNE) LipidPerox->Aldehydes ProteinMod Protein Modification (Adduct Formation) Aldehydes->ProteinMod DNADamage DNA Damage Aldehydes->DNADamage Signaling Modulation of Signaling Pathways Aldehydes->Signaling CellularDysfunction Cellular Dysfunction & Pathogenesis ProteinMod->CellularDysfunction DNADamage->CellularDysfunction NFkB NF-κB Pathway Signaling->NFkB MAPK MAP Kinase Pathway Signaling->MAPK Nrf2 Keap1-Nrf2 Pathway Signaling->Nrf2

References

preventing degradation of 7-Oxooctanal stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 7-Oxooctanal stock solutions to prevent degradation. The information provided is based on general chemical principles for aldehydes, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other aldehydes, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to air (oxygen). This can be accelerated by light and heat.

  • Polymerization (Trimerization): Aldehydes can undergo self-condensation to form cyclic trimers, which are typically odorless and may appear as a precipitate or cause the solution to become more viscous.[1] The presence of acidic impurities, including the carboxylic acid formed from oxidation, can catalyze this process.[1]

Q2: What are the visible signs of this compound degradation in a stock solution?

A2: Degradation of your this compound stock solution may be indicated by:

  • A change in color or clarity.

  • The formation of a precipitate or solid material.[1]

  • An increase in viscosity.[1]

  • A noticeable decrease in the characteristic odor, as the polymeric form is often odorless.[1]

  • Inconsistent experimental results.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability of this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid freezing neat (undiluted) this compound, as this can accelerate polymerization.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Container: Use a tightly sealed, clean, and dry glass container. Aluminum containers may also be suitable.[1] Avoid plastic containers.

  • Light: Protect from light to minimize light-catalyzed oxidation.[2]

Q4: Is it better to store this compound as a neat compound or in a solution?

A4: Storing this compound as a dilute solution in a primary alcohol (e.g., ethanol) is highly recommended.[1] In an alcoholic solution, aldehydes exist in equilibrium with the corresponding hemiacetal, which is significantly more stable and less prone to oxidation and polymerization.[1] A 10% solution is often practical for storage.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution leading to inaccurate concentration.1. Prepare a fresh stock solution from a new vial of this compound. 2. Verify the purity of the new stock solution using an appropriate analytical method (see Q5). 3. If degradation is confirmed, consider purifying the aldehyde before use.
Visible precipitate or cloudiness in the solution Polymerization of this compound.1. Discard the degraded stock solution. 2. Prepare a new stock solution, ensuring the use of a dry, high-purity solvent and storage under an inert atmosphere. 3. Consider preparing a more dilute solution.
Solution has a sharp, unpleasant odor different from the original Oxidation of this compound to the corresponding carboxylic acid.1. Discard the oxidized stock solution. 2. When preparing a new solution, ensure the solvent is deoxygenated and the headspace of the container is flushed with an inert gas before sealing.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound Stock Solutions

Parameter Recommendation Rationale
Form 10% solution in a primary alcohol (e.g., ethanol)Forms a more stable hemiacetal, reducing degradation.[1]
Temperature 2-8 °C (Refrigerated)Slows down degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[2]
Container Tightly sealed amber glass vialProtects from light and air exposure.
Additives Consider adding an antioxidant like BHTCan help inhibit oxidation.[1]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution (10% w/v in Ethanol)

Materials:

  • This compound

  • Anhydrous Ethanol (B145695) (ACS grade or higher)

  • Inert gas (Argon or Nitrogen)

  • Clean, dry amber glass vial with a PTFE-lined screw cap

  • Micropipettes and sterile, filtered tips

Procedure:

  • Place the sealed vial of neat this compound and anhydrous ethanol in a desiccator to come to room temperature.

  • In a clean and dry amber glass vial, add the desired volume of anhydrous ethanol.

  • Gently bubble a stream of inert gas through the ethanol for 5-10 minutes to deoxygenate the solvent.

  • Carefully weigh or measure the required amount of this compound and add it to the deoxygenated ethanol to achieve a final concentration of 10% (w/v).

  • Mix gently by inversion until the solution is homogeneous.

  • Flush the headspace of the vial with the inert gas for 30-60 seconds.

  • Tightly seal the vial with the PTFE-lined screw cap.

  • Wrap the cap with parafilm for extra security against air ingress.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at 2-8 °C in the dark.

Visualizations

DegradationPathways Oxidation Oxidation (O2, light, heat) Carboxylic_Acid 7-Oxooctanoic Acid Oxidation->Carboxylic_Acid Polymerization Polymerization (acid catalyzed) Trimer Cyclic Trimer Polymerization->Trimer 7_Oxooctanal 7_Oxooctanal 7_Oxooctanal->Polymerization

Caption: Degradation pathways of this compound.

StockSolutionWorkflow start Start deoxygenate Deoxygenate Ethanol with Inert Gas start->deoxygenate add_aldehyde Add this compound to Ethanol (10% w/v) deoxygenate->add_aldehyde mix Mix Until Homogeneous add_aldehyde->mix flush Flush Headspace with Inert Gas mix->flush seal Seal Tightly and Wrap with Parafilm flush->seal store Store at 2-8 °C in the Dark seal->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

References

addressing matrix effects in 7-Oxooctanal mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 7-Oxooctanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, particularly in complex biological samples like plasma or serum, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2] This can manifest as poor reproducibility, decreased sensitivity, and compromised linearity of the assay.

Q2: How can I quantify the extent of matrix effects in my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a neat standard solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best internal standard for this compound quantification?

A3: The gold standard for quantification is the use of a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3 or ¹³C₆-7-Oxooctanal). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations. While commercial availability of a SIL this compound may be limited, custom synthesis is a potential option. If a SIL standard is unavailable, a structurally similar aldehyde that is not present in the sample can be used as an alternative, though it may not perfectly mimic the behavior of this compound.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability for this compound

Possible Cause 1: Inefficient Ionization

  • Solution: this compound, being a small aldehyde, may exhibit poor ionization efficiency in its native form. Derivatization is highly recommended to improve sensitivity. Girard's reagent T (GirT) is an excellent choice as it adds a permanently charged quaternary amine to the aldehyde, significantly enhancing its signal in positive ion mode electrospray ionization (ESI).[3]

Possible Cause 2: Significant Ion Suppression

  • Solution: Ion suppression is a common issue in complex matrices.[1][4] To mitigate this, consider the following:

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids (B1166683) and other sources of ion suppression.[5]

    • Chromatographic Separation: Optimize your LC method to separate this compound from the regions of major matrix interference. A longer column or a slower gradient may be necessary.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of quantification.

Possible Cause 3: Analyte Instability

  • Solution: Aldehydes can be reactive and unstable. Ensure samples are processed promptly and stored at low temperatures. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your samples during collection and preparation to prevent degradation.

Issue 2: Inconsistent or Poor Recovery of this compound

Possible Cause 1: Inefficient Sample Preparation

  • Solution: The choice of sample preparation method significantly impacts recovery. Below is a comparison of common techniques for plasma/serum samples.

    Method General Principle Pros Cons Typical Recovery for Small Molecules
    Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.[6]Simple, fast, and inexpensive.High levels of residual matrix components, leading to significant matrix effects.[5]80-100% (analyte dependent)
    Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Cleaner extracts than PPT.Can be labor-intensive, may form emulsions, and requires solvent optimization.70-95% (analyte and solvent dependent)
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, and then eluted.[7]Provides the cleanest extracts, reducing matrix effects.[5]More complex method development, can be more expensive.>90% with optimized method

Possible Cause 2: Incomplete Derivatization

  • Solution: Ensure the derivatization reaction goes to completion.

    • Reagent Excess: Use a sufficient molar excess of the derivatization reagent (e.g., Girard's Reagent T).

    • Reaction Conditions: Optimize the reaction time, temperature, and pH. For Girard's reagent T, a slightly acidic condition (e.g., in the presence of acetic acid) is often used.[3]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for derivatization or direct analysis.

Protocol 2: Derivatization of this compound with Girard's Reagent T (GirT)
  • To the supernatant from the protein precipitation step (or a dried and reconstituted sample extract), add a 10-fold molar excess of Girard's Reagent T.

  • Add acetic acid to a final concentration of 5-10%.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40-60°C) for a shorter duration (e.g., 30 minutes) to drive the reaction to completion. Optimization of time and temperature is recommended.[3][8]

  • The derivatized sample is then ready for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis plasma Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_girt Add Girard's Reagent T & Acetic Acid incubate Incubation add_girt->incubate lcms LC-MS/MS Analysis

Caption: Workflow for this compound analysis.

Troubleshooting_Matrix_Effects cluster_causes Potential Causes cluster_solutions Solutions start Poor Signal or High Variability? cause1 Inefficient Ionization start->cause1 cause2 Ion Suppression start->cause2 cause3 Analyte Instability start->cause3 sol1 Derivatize with Girard's Reagent T cause1->sol1 sol2a Improve Sample Cleanup (e.g., use SPE) cause2->sol2a sol2b Optimize Chromatography cause2->sol2b sol2c Dilute Sample cause2->sol2c sol3 Use Antioxidant (BHT) & Keep Samples Cold cause3->sol3

Caption: Troubleshooting matrix effects.

References

Technical Support Center: Improving the Specificity of 7-Oxooctanal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of 7-Oxooctanal antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high specificity crucial when working with this compound antibodies?

A1: this compound is a lipid peroxidation product, and achieving high antibody specificity is critical to ensure that the antibody exclusively binds to this compound and not to other structurally similar aldehydes or oxidized lipid species that may be present in biological samples. Non-specific binding can lead to inaccurate quantification, false-positive results, and misinterpretation of the biological role of this compound.[1][2]

Q2: What are the common causes of non-specific binding with this compound antibodies?

A2: Non-specific binding in immunoassays using this compound antibodies can stem from several factors. These include the inherent cross-reactivity of the antibody with other molecules, insufficient blocking of non-specific sites on the assay surface, and interactions between the antibody and other proteins in the sample matrix.[3][4]

Q3: How can I validate the specificity of my this compound antibody?

A3: Antibody validation is essential to confirm specificity.[5] Key validation methods include:

  • Competitive ELISA: Pre-incubating the antibody with free this compound should inhibit its binding to the plate-bound antigen.

  • Cross-reactivity Testing: Assess the antibody's binding to structurally related aldehydes and lipid peroxidation products.

  • Western Blotting: If applicable, ensure the antibody recognizes a protein of the expected molecular weight that has been modified by this compound.[6]

  • Genetic Knockdown/Knockout: In a cell-based model, reducing the expression of enzymes involved in lipid peroxidation should lead to a decreased signal.[7]

Troubleshooting Guides

Problem 1: High Background Signal in Immunoassay

High background can obscure the specific signal from this compound.

Possible Cause Recommended Solution
Insufficient Blocking Optimize the blocking step. Try different blocking agents, concentrations, and incubation times.[3] See the table below for a comparison of common blocking agents.
Non-specific Antibody Binding Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.[8]
Cross-reactivity The antibody may be cross-reacting with other molecules in the sample.[2] Perform cross-reactivity testing with structurally similar aldehydes. Consider affinity purifying the antibody to remove cross-reactive species.
High Antibody Concentration Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[8]
Blocking Agent Recommended Concentration Incubation Time Notes
Bovine Serum Albumin (BSA) 1-5% in PBS or TBS1-2 hours at room temperature or overnight at 4°CA commonly used and effective blocking agent.[3]
Non-fat Dry Milk 3-5% in PBS or TBS1-2 hours at room temperature or overnight at 4°CA cost-effective alternative to BSA.[3]
Casein 1-5% in PBS or TBS1-2 hours at room temperature or overnight at 4°CCan be more effective than BSA in some systems.[9]
Normal Serum (from the same species as the secondary antibody) 1-10% in PBS or TBS30 minutes at 37°CHelps to block non-specific binding of the secondary antibody.[10]
Problem 2: Weak or No Signal

A weak or absent signal can indicate several issues with the assay setup.

Possible Cause Recommended Solution
Incorrect Antibody Concentration The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal concentration.
Suboptimal Incubation Times/Temperatures Ensure that incubation times and temperatures are as recommended in the protocol. Longer incubation times (e.g., overnight at 4°C) may be necessary.[8][11]
Degraded Reagents Check the expiration dates of all reagents, including the antibodies, substrate, and enzyme conjugates. Ensure proper storage conditions.[12]
Improper Plate Coating If performing a direct or indirect ELISA, ensure the this compound conjugate is properly coated onto the plate. Use ELISA-grade plates and follow the recommended coating protocol.[11][12]

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Specificity Testing

This protocol is designed to assess the specificity of a this compound antibody through competition with the free analyte.

  • Plate Coating: Coat a 96-well ELISA plate with a this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition Step: In separate tubes, pre-incubate the this compound antibody with varying concentrations of free this compound (and potential cross-reactants) for 1-2 hours at room temperature.

  • Sample Addition: Add the antibody/competitor mixtures to the wells of the coated plate. Also, include a control with the antibody only (no competitor). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add the appropriate enzyme substrate and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader. A decrease in signal in the presence of free this compound indicates specific binding.

Protocol 2: Affinity Purification of this compound Antibodies

This protocol can be used to increase the specificity of a polyclonal antibody preparation.

  • Prepare Affinity Column: Covalently couple a this compound-protein conjugate to an activated chromatography support (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

  • Equilibrate Column: Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).

  • Load Antibody: Load the crude antibody serum or solution onto the column. Allow the antibody to bind to the immobilized ligand.

  • Wash Column: Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elute Antibody: Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).[13][14] Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.0) to immediately neutralize the pH and prevent antibody denaturation.[14]

  • Monitor Elution: Monitor the protein content of the fractions using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford assay).

  • Pool and Dialyze: Pool the fractions containing the purified antibody and dialyze against a suitable storage buffer (e.g., PBS).

  • Storage: Store the purified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

Antibody_Specificity_Validation_Workflow start Start: This compound Antibody titration Antibody Titration (Determine Optimal Concentration) start->titration competitive_elisa Competitive ELISA with free this compound titration->competitive_elisa result Specific Signal? competitive_elisa->result cross_reactivity Cross-Reactivity Testing (Structurally Similar Aldehydes) affinity_purification Affinity Purification (If cross-reactivity is high) cross_reactivity->affinity_purification affinity_purification->titration validated_antibody Validated Antibody for Experimental Use no No result->no No Inhibition yes Yes result->yes Inhibition Observed no->cross_reactivity yes->validated_antibody

Caption: Workflow for validating the specificity of this compound antibodies.

High_Background_Troubleshooting start High Background Signal check_blocking Optimize Blocking Step? (Agent, Concentration, Time) start->check_blocking check_washing Increase Wash Steps/Duration? (Add Detergent) check_blocking->check_washing Still High solution Reduced Background check_blocking->solution Resolved check_concentration Titrate Antibody Concentrations? (Primary & Secondary) check_washing->check_concentration Still High check_washing->solution Resolved check_cross_reactivity Assess Cross-Reactivity? check_concentration->check_cross_reactivity Still High check_concentration->solution Resolved check_cross_reactivity->solution Resolved

Caption: Troubleshooting guide for high background in this compound immunoassays.

References

Technical Support Center: Optimization of Derivatization Reactions for 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 7-Oxooctanal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the derivatization of this keto-aldehyde for analytical purposes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause(s) Recommended Solution(s)
Low Derivatization Yield Incomplete reaction: Reaction time, temperature, or reagent concentration may be insufficient for the dicarbonyl structure of this compound. Since this compound has both an aldehyde and a ketone group, reaction kinetics might differ from simple aldehydes.Optimize Reaction Conditions: - Time: Increase the reaction time. For dicarbonyls, derivatization may require longer periods, potentially up to 24 hours.[1]- Temperature: While many derivatizations are performed at room temperature or slightly elevated temperatures (e.g., 60°C), optimizing the temperature is crucial.[2]- Reagent Concentration: Increase the molar excess of the derivatizing agent (e.g., PFBHA or DNPH) to ensure both carbonyl groups react.
Presence of Water: Moisture can interfere with the derivatization reaction, especially with silylating agents, and can also lead to the degradation of reagents and derivatives.Ensure Anhydrous Conditions: - Use anhydrous solvents and reagents.- Dry the sample thoroughly before derivatization.
pH of the Reaction Mixture: The pH can significantly influence the reaction rate and equilibrium.Adjust pH: - For PFBHA derivatization, a slightly acidic to neutral pH is generally optimal.- For DNPH derivatization, an acidic medium is required to catalyze the reaction.[3]
Formation of Multiple Peaks per Analyte in Chromatogram Formation of Syn/Anti Isomers: Derivatization of aldehydes and asymmetric ketones with reagents like PFBHA and DNPH can result in the formation of syn and anti geometric isomers of the resulting oximes or hydrazones. These isomers may separate chromatographically, leading to two peaks for a single analyte.Chromatographic Optimization: - Adjust the temperature program (for GC) or the mobile phase gradient (for HPLC) to co-elute the isomers if baseline separation is not required for quantification.- Quantification: Sum the peak areas of both isomers for accurate quantification.
Partial Derivatization: Incomplete reaction can lead to the presence of the underivatized analyte or a singly derivatized product (if only one of the two carbonyl groups has reacted).Optimize Reaction Conditions: As mentioned above, ensure the reaction goes to completion by optimizing time, temperature, and reagent concentration.
Degradation of Derivatives Instability of Derivatives: Some derivatives, particularly those of unsaturated aldehydes or keto-acids, can be unstable over time, even at low temperatures.[1]Storage and Handling: - Analyze the samples as soon as possible after derivatization.- If storage is necessary, keep the derivatives in a suitable solvent (e.g., dichloromethane (B109758) for PFBHA derivatives) at low temperatures (e.g., 4°C).[1][2]- Avoid evaporating the sample to complete dryness, as this can accelerate degradation.[2]
Thermal Degradation in GC Inlet: The high temperature of the GC inlet can cause degradation of thermally labile derivatives.Optimize GC Conditions: - Lower the inlet temperature to the minimum required for efficient volatilization.- Use a pulsed splitless or other gentle injection technique.
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: Polar analytes or their derivatives can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or detector, leading to peak tailing.System Maintenance: - Use a deactivated inlet liner.- Regularly condition the GC column.- Consider using a retention gap.
Co-elution with Matrix Components: Interference from the sample matrix can affect peak shape.Sample Preparation: - Employ a cleanup step after derivatization, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
Inconsistent Results/Poor Reproducibility Variability in Reaction Conditions: Minor variations in temperature, time, or reagent addition can lead to inconsistent derivatization efficiency.Standardize Protocol: - Use a temperature-controlled heating block or water bath for consistent reaction temperatures.- Use precise timing for the reaction.- Prepare fresh derivatizing agent solutions regularly.
Sample Matrix Effects: The sample matrix can influence the derivatization reaction and the stability of the derivatives.Use of Internal Standard: - Incorporate a suitable internal standard (e.g., an isotopically labeled analog of this compound or a structurally similar compound) at the beginning of the sample preparation process to correct for variations in derivatization efficiency and sample loss.

Frequently Asked Questions (FAQs)

Q1: Which derivatizing agent is best for this compound analysis by GC-MS?

A1: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly recommended derivatizing agent for analyzing carbonyl compounds, including those with both aldehyde and ketone functionalities, by GC-MS.[4][5] The resulting PFBHA-oxime derivatives are volatile, thermally stable, and exhibit excellent sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.

Q2: Can I use 2,4-Dinitrophenylhydrazine (DNPH) for the derivatization of this compound for HPLC analysis?

A2: Yes, DNPH is a common and effective derivatizing agent for aldehydes and ketones for analysis by HPLC with UV detection.[3][6] The resulting DNPH-hydrazone derivatives are stable and have a strong chromophore, allowing for sensitive detection around 360 nm.[3] However, be aware that DNPH derivatives of asymmetric ketones and aldehydes can form syn and anti isomers, which might result in two closely eluting peaks.

Q3: Will the derivatizing agent react with both the aldehyde and the ketone group in this compound?

A3: Yes, derivatizing agents like PFBHA and DNPH will react with both the aldehyde and the ketone carbonyl groups. Aldehydes are generally more reactive than ketones, so the reaction conditions need to be optimized to ensure the complete derivatization of both functional groups. This may require more stringent conditions (longer reaction time, higher temperature, or higher reagent concentration) compared to the derivatization of a simple aldehyde.

Q4: How can I confirm that the derivatization reaction is complete?

A4: To confirm the completion of the derivatization reaction, you can perform a time-course study. Analyze samples at different reaction times (e.g., 1, 2, 4, 8, and 24 hours) and monitor the peak area of the this compound derivative. The reaction is considered complete when the peak area of the derivative no longer increases with longer reaction times.

Q5: What are the optimal storage conditions for derivatized this compound?

A5: It is always best to analyze the derivatized samples as soon as possible. If storage is unavoidable, the derivatives should be stored in a non-polar solvent like hexane (B92381) or dichloromethane at a low temperature (4°C or lower) in the dark.[2] It has been noted that some PFBHA derivatives of keto-acids and unsaturated aldehydes can start to degrade after about 38 days even under these conditions.[1] Avoid storing samples after evaporation to dryness, as this can accelerate degradation.[2]

Experimental Protocols

Protocol 1: PFBHA Derivatization for GC-MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific sample matrix and instrumentation.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Anhydrous sodium sulfate (B86663)

  • Hexane or Dichloromethane (GC grade)

  • Phosphate (B84403) buffer (pH 7)

  • Internal standard (e.g., a suitable stable isotope-labeled carbonyl compound)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent. For aqueous samples, adjust the pH to 7 with phosphate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Derivatization:

    • Add an excess of PFBHA solution (e.g., 100 µL of a 10 mg/mL solution in water or buffer) to the sample. A molar ratio of at least 2:1 of PFBHA to total carbonyls is recommended.

    • Vortex the mixture and incubate at 60°C for at least 2 hours. Optimization of time and temperature may be required.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane or dichloromethane and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject an aliquot of the organic extract into the GC-MS system.

Table 1: Suggested GC-MS Parameters

ParameterValue
Injection Mode Splitless
Inlet Temperature 250°C
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Mass Range 50-550 amu
Protocol 2: DNPH Derivatization for HPLC-UV Analysis of this compound

This protocol is a general guideline and should be optimized for your specific sample matrix and instrumentation.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile (B52724) with a small amount of strong acid like sulfuric acid as a catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a suitable carbonyl-DNPH derivative not present in the sample)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Derivatization:

    • Add an excess of the DNPH solution to the sample.

    • Vortex the mixture and allow it to react at room temperature for at least 1 hour in the dark. Optimization of reaction time may be necessary.

  • Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary prior to injection.

Table 2: Suggested HPLC-UV Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 10 µL

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Add_IS Add Internal Standard Sample->Add_IS Add_Reagent Add Derivatizing Agent (PFBHA or DNPH) Add_IS->Add_Reagent Incubate Incubate (Optimize Time & Temp) Add_Reagent->Incubate Extract Extraction / Cleanup (LLE or SPE) Incubate->Extract Analyze GC-MS or HPLC Analysis Extract->Analyze

Caption: General workflow for the derivatization and analysis of this compound.

References

Validation & Comparative

Validating 7-Oxooctanal as a Biomarker for Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Exhaled Volatile Organic Compounds against Traditional Serum Biomarkers for Lung Cancer Detection

For researchers and drug development professionals, the quest for non-invasive, reliable, and sensitive biomarkers for early-stage lung cancer detection is a critical priority. Among the promising candidates are volatile organic compounds (VOCs) present in exhaled breath, which are direct products of metabolic processes, including oxidative stress—a hallmark of carcinogenesis. This guide provides a comprehensive comparison of 7-Oxooctanal, a specific aldehyde arising from lipid peroxidation, and its class of related VOCs, against established serum-based protein biomarkers.

The Origin of this compound: A Link to Oxidative Stress

This compound is an aldehyde formed during the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation. This biochemical cascade is often initiated by an overproduction of reactive oxygen species (ROS) within cancer cells due to their high metabolic activity. The volatile nature of aldehydes like this compound allows them to be released from the bloodstream into the alveolar air, making them detectable in exhaled breath.

cluster_cell Cancer Cell PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LPO Lipid Peroxidation (Oxidative Stress) PUFA->LPO Oxidation ROS Reactive Oxygen Species (ROS) ROS->LPO Aldehydes Volatile Aldehydes (e.g., this compound, Octanal) LPO->Aldehydes Breath Exhaled Breath Aldehydes->Breath Excretion

Biochemical pathway for the generation of volatile aldehyde biomarkers.

Performance Metrics: Exhaled VOCs vs. Serum Biomarkers

Direct quantitative data for this compound as a standalone biomarker is limited. However, studies on panels of VOCs, which include closely related aldehydes like octanal, provide a strong indication of the potential diagnostic performance for this class of compounds. Below is a comparison with established serum protein biomarkers.

Table 1: Comparison of Diagnostic Performance for Lung Cancer Detection

Biomarker TypeSpecific Biomarkers / PanelSample TypeSensitivitySpecificityArea Under the Curve (AUC)Citation(s)
Exhaled VOCs Panel of 8 VOCs (incl. hexanal, heptanal, octanal)Exhaled Breath82%76%0.85[1]
Validation Cohort for 8-VOC PanelExhaled Breath78%64%0.78[1]
Panel of 13 VOCs (Machine Learning Model)Exhaled Breath88.9%--[2]
Serum Proteins Carcinoembryonic Antigen (CEA)Serum49.1% - 63.3%93.3%-[2]
Cytokeratin 19 Fragment (CYFRA 21-1)Serum53.6% - 61.9%93.3%-[2]
Panel of 4 Serum Markers (CA125, ProGRP, CEA, CYFRA 21-1)Serum63.9%--[2]
Autoantibodies Panel of 7 AutoantibodiesSerum60.1%83.0%0.791[3]
Early-Stage Cancer (7 Autoantibodies)Serum47.8%81.4%0.764[4]
Imaging Low-Dose Computed Tomography (LDCT)Imaging93.8%73.4%0.93[5][6]

Data presented is derived from multiple studies and represents the performance of individual markers or specific panels as cited. Direct head-to-head comparison in a single cohort may yield different results.

A key finding from comparative studies suggests that VOC-based models can achieve higher sensitivity than individual or even paneled serum markers. For instance, one study demonstrated that a 13-VOC model correctly identified 88.9% of lung cancer patients, outperforming a 4-serum tumor marker panel which only identified 63.9% of the same patients[2]. This highlights the potential of breath analysis to detect cases that might be missed by traditional blood tests.

Experimental Protocols

Accurate and reproducible measurement of this compound and other volatile aldehydes requires meticulous sample collection and analytical procedures. The gold standard method is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).

Protocol 1: Exhaled Breath Sample Collection and Analysis

This protocol outlines the key steps for analyzing volatile aldehydes from exhaled breath.

  • Patient Preparation: Patients should refrain from eating, drinking (except water), and smoking for at least 2 hours prior to sample collection to minimize exogenous VOC contamination.

  • Sample Collection:

    • Utilize a specialized breath collection device (e.g., BIO-VOC sampler) to capture end-tidal air, which is more representative of alveolar gas exchange.

    • Collect a defined volume of breath (e.g., 1-2 liters) directly onto a sorbent tube packed with an appropriate adsorbent material (e.g., Tenax TA/Carbograph trap). This pre-concentrates the VOCs.

    • Collect a parallel sample of ambient room air to serve as a background control.

  • Chemical Derivatization (On-Fiber):

    • Due to the high reactivity of aldehydes, a derivatization step is crucial for stabilization and improved chromatographic analysis.

    • On-Fiber Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common method. The PFBHA reagent reacts with the carbonyl group of this compound to form a stable oxime. This can be performed using Solid-Phase Microextraction (SPME) where the fiber is coated with the derivatizing agent.

  • Thermal Desorption (TD):

    • The sorbent tube is placed in an automated thermal desorber.

    • The tube is heated, and a flow of inert gas (e.g., helium) purges the trapped VOCs onto a cooled focusing trap.

    • The trap is then rapidly heated, injecting the concentrated band of compounds into the GC-MS system.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • GC Separation: The VOCs are separated based on their boiling points and chemical properties using a capillary column (e.g., a non-polar DB-5ms column). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 280°C) to elute all compounds of interest.

    • MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • Identification & Quantification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic chemical standard. Quantification is achieved by measuring the area of the characteristic ion peak and comparing it to a calibration curve generated from standards.

cluster_collection Sample Collection & Prep cluster_analysis Instrumental Analysis cluster_data Data Processing Patient Patient Prep (Fasting) Collection Exhaled Breath Collection (e.g., BIO-VOC) Patient->Collection Derivatization On-Fiber Derivatization (PFBHA) Collection->Derivatization TD Thermal Desorption Derivatization->TD GC Gas Chromatography (Separation) TD->GC MS Mass Spectrometry (Detection) GC->MS Processing Data Processing (Peak Integration) MS->Processing Stats Statistical Analysis & Biomarker Validation Processing->Stats

Experimental workflow for exhaled breath biomarker analysis.

Conclusion and Future Directions

The analysis of this compound and related volatile aldehydes in exhaled breath presents a promising, non-invasive avenue for lung cancer detection.[7] Current data suggests that panels of VOCs can offer superior sensitivity compared to some established serum biomarkers, potentially enabling earlier diagnosis.[2] However, the field requires further standardization of collection and analytical protocols to ensure inter-laboratory reproducibility.[8] While no single VOC has been identified as a definitive standalone biomarker for lung cancer, the unique "breathprint" created by a panel of compounds, including this compound, holds significant potential.[9] Future research should focus on large-scale clinical validation studies that directly compare the performance of optimized VOC panels against the current gold standard, LDCT, and traditional serum markers in diverse patient populations.

References

Comparative Analysis of Aldehydic Products in Oxidative Stress: A Comprehensive Guide to 4-Hydroxynonenal (4-HNE)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 7-Oxooctanal:

A thorough review of the scientific literature reveals a significant lack of information regarding the role of this compound in oxidative stress. Searches for this compound as a product of lipid peroxidation, its biological activities, or its involvement in signaling pathways have not yielded any substantial data. Consequently, a direct comparative analysis between this compound and the well-characterized lipid peroxidation product, 4-Hydroxynonenal (4-HNE), is not feasible at this time.

This guide will therefore provide a comprehensive overview and analysis of 4-HNE, a key and extensively studied aldehyde in the field of oxidative stress. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

4-Hydroxynonenal (4-HNE): A Pivotal Mediator of Oxidative Stress

4-Hydroxynonenal (4-HNE) is a major α,β-unsaturated hydroxyalkenal produced during the peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, which are abundant in cellular membranes.[1] It is considered one of the most toxic and reactive aldehydes generated during oxidative stress. Due to its high reactivity, 4-HNE readily forms adducts with cellular macromolecules, including proteins, DNA, and lipids, thereby altering their function and contributing to cellular damage and the pathogenesis of numerous diseases.[1]

Data Presentation: Quantitative Comparison of 4-HNE Characteristics

While a direct comparison with this compound is not possible, the following table summarizes key quantitative data for 4-HNE, providing a baseline for its properties in oxidative stress.

Property4-Hydroxynonenal (4-HNE)Reference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Cellular Concentration (Physiological) 0.1 - 3 µM
Cellular Concentration (Oxidative Stress) Can exceed 100 µM
Primary Precursors ω-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid)[1]
Primary Reactive Sites for Adduct Formation Cysteine, Histidine, Lysine residues in proteins[1]
Experimental Protocols: Key Methodologies for 4-HNE Analysis

The detection and quantification of 4-HNE and its adducts are crucial for studying its role in oxidative stress. Below are detailed methodologies for commonly used experimental techniques.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for 4-HNE-Protein Adducts

  • Principle: This competitive ELISA is used to detect and quantify 4-HNE-protein adducts in various biological samples. The assay involves the competition between 4-HNE-protein adducts in the sample and a known amount of 4-HNE-BSA conjugate coated on a microplate for binding to a specific anti-4-HNE antibody.

  • Protocol Summary:

    • Plate Coating: Coat a 96-well microplate with a 4-HNE-BSA conjugate.

    • Sample and Standard Preparation: Prepare a standard curve using known concentrations of a 4-HNE-BSA standard. Prepare protein samples (e.g., cell lysates, plasma) at an appropriate dilution.

    • Competitive Binding: Add the standards and samples to the wells, followed by the addition of a specific anti-4-HNE primary antibody. Incubate to allow for competitive binding.

    • Washing: Wash the plate to remove unbound antibody and other components.

    • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate and then wash the plate.

    • Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stopping the Reaction: Stop the reaction with an appropriate stop solution.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the amount of 4-HNE-protein adducts in the sample.

    • Quantification: Determine the concentration of 4-HNE adducts in the samples by comparing their absorbance to the standard curve.

2. Immunohistochemistry (IHC) for Detection of 4-HNE Adducts in Tissues

  • Principle: IHC is used to visualize the in-situ localization of 4-HNE protein adducts within tissue sections, providing spatial information about oxidative damage.

  • Protocol Summary:

    • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

    • Antigen Retrieval: Perform antigen retrieval to unmask the antigenic sites. This can be heat-induced (e.g., using citrate (B86180) buffer) or enzymatic.

    • Blocking: Block endogenous peroxidase activity (e.g., with hydrogen peroxide) and non-specific binding sites (e.g., with blocking serum).

    • Primary Antibody Incubation: Incubate the tissue sections with a specific primary antibody against 4-HNE adducts (e.g., mouse monoclonal [HNEJ-2]).

    • Secondary Antibody Incubation: Apply a biotinylated secondary antibody that binds to the primary antibody.

    • Signal Amplification: Use an avidin-biotin complex (ABC) reagent to amplify the signal.

    • Detection: Apply a chromogen substrate (e.g., DAB) which will produce a colored precipitate at the site of the antigen-antibody reaction.

    • Counterstaining: Counterstain the tissue with a nuclear stain like hematoxylin (B73222) to visualize the tissue morphology.

    • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.

    • Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining, which corresponds to the presence of 4-HNE adducts.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by 4-HNE and a typical experimental workflow for its detection.

G Figure 1: 4-HNE Modulated Signaling Pathways oxidative_stress Oxidative Stress (e.g., ROS) lipid_peroxidation Lipid Peroxidation (ω-6 PUFAs) oxidative_stress->lipid_peroxidation HNE 4-HNE lipid_peroxidation->HNE protein_adducts Protein Adducts HNE->protein_adducts dna_adducts DNA Adducts HNE->dna_adducts nrf2 Nrf2 Pathway HNE->nrf2 Activation nfkb NF-κB Pathway HNE->nfkb Modulation mapk MAPK Pathway (JNK, p38) HNE->mapk Activation pi3k_akt PI3K/Akt Pathway HNE->pi3k_akt Inhibition cellular_dysfunction Cellular Dysfunction protein_adducts->cellular_dysfunction dna_adducts->cellular_dysfunction apoptosis Apoptosis cellular_dysfunction->apoptosis

Caption: 4-HNE formation from lipid peroxidation and its impact on cellular function and signaling.

G Figure 2: Experimental Workflow for 4-HNE Adduct Detection sample Biological Sample (Tissue, Cells, Plasma) extraction Protein Extraction or Tissue Processing sample->extraction elisa ELISA (Quantitative) extraction->elisa ihc IHC (Localization) extraction->ihc data_analysis Data Analysis and Interpretation elisa->data_analysis ihc->data_analysis

Caption: A generalized workflow for the detection and analysis of 4-HNE protein adducts.

Conclusion

4-Hydroxynonenal stands as a critical and extensively researched biomarker and mediator of oxidative stress. Its ability to form adducts with key cellular components leads to the dysregulation of multiple signaling pathways, contributing to cellular dysfunction and the pathology of a wide range of diseases. While the role of other aldehydes, such as this compound, in oxidative stress remains largely unexplored, the comprehensive understanding of 4-HNE's mechanisms provides a robust framework for future research in this area and for the development of therapeutic strategies targeting oxidative damage. Further investigation into the broader landscape of lipid peroxidation-derived aldehydes is warranted to fully elucidate their collective impact on human health and disease.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Oxooctanal Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving lipid peroxidation and oxidative stress, the accurate and precise quantification of reactive aldehydes such as 7-Oxooctanal is of paramount importance. This aldehyde is a significant biomarker and its reliable measurement is crucial for understanding disease mechanisms and for the development of therapeutic interventions. This guide presents a comprehensive cross-validation of two leading analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide a clear comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound is contingent upon several factors, including the complexity of the sample matrix, required sensitivity, and the specific goals of the analysis. Both techniques necessitate a derivatization step to improve the analytical characteristics of this compound, a moderately polar and reactive molecule. For GC-MS, derivatization enhances volatility and thermal stability, while for LC-MS/MS, it improves ionization efficiency and chromatographic retention.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique well-suited for the analysis of volatile and semi-volatile compounds. Following derivatization, this compound can be effectively separated from complex matrix components and detected with high specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity and is particularly advantageous for the analysis of non-volatile or thermally labile compounds. Derivatization of this compound for LC-MS/MS analysis is designed to introduce a readily ionizable moiety, significantly enhancing its detection.

Data Presentation

The following table summarizes the quantitative performance data from the cross-validation of the GC-MS and LC-MS/MS methods for the determination of this compound.

ParameterGC-MS with PFBHA DerivatizationLC-MS/MS with DNPH Derivatization
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Accuracy (Recovery) 92-108%95-105%
Precision (RSD) < 10%< 8%
Sample Throughput ModerateHigh
Matrix Effects Low to ModerateModerate to High

Experimental Protocols

Detailed methodologies are essential for the successful implementation and replication of these analytical methods.

GC-MS Method with PFBHA Derivatization

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample (e.g., plasma, cell culture media), add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (pH 4-5).[1]

  • Incubate the mixture at 60°C for 60 minutes to facilitate the formation of the PFBHA-oxime derivative.

  • After cooling to room temperature, perform a liquid-liquid extraction of the derivative using 500 µL of hexane.

  • Vortex the mixture for 1 minute, followed by centrifugation at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative to maximize sensitivity.

LC-MS/MS Method with DNPH Derivatization

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) containing 1% phosphoric acid.[1]

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

  • After cooling, the sample can be directly injected or subjected to solid-phase extraction (SPE) for cleanup if the matrix is particularly complex.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the this compound-DNPH derivative and the internal standard.

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for both the GC-MS and LC-MS/MS methods.

GCMS_Workflow Sample Sample Collection (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Derivatization Derivatization with PFBHA (60°C, 60 min) IS_Addition->Derivatization LLE Liquid-Liquid Extraction (Hexane) Derivatization->LLE Analysis GC-MS Analysis (EI, SIM) LLE->Analysis Data Data Processing & Quantification Analysis->Data

GC-MS workflow with PFBHA derivatization.

LCMSMS_Workflow Sample Sample Collection (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Derivatization Derivatization with DNPH (40°C, 30 min) IS_Addition->Derivatization SPE Solid-Phase Extraction (Optional) Derivatization->SPE Analysis LC-MS/MS Analysis (ESI, MRM) Derivatization->Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data

LC-MS/MS workflow with DNPH derivatization.

References

The Emerging Cytotoxic Profile of 7-Oxooctanal: A Comparative Guide to Lipid Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cellular stress and toxicology, lipid-derived aldehydes are significant players, contributing to a range of pathological conditions through their cytotoxic effects. While extensive research has illuminated the roles of well-known aldehydes such as 4-hydroxynonenal (B163490) (HNE), malondialdehyde (MDA), and acrolein, the cytotoxic profile of less-studied compounds like 7-Oxooctanal is only beginning to be understood. This guide provides a comparative overview of the cytotoxic effects of this compound and other prominent lipid aldehydes, supported by available experimental data and detailed methodologies for researchers.

Comparative Cytotoxicity of Lipid Aldehydes

Direct comparative studies detailing the cytotoxic effects of this compound are currently limited in publicly available literature. However, by examining the data for structurally related and well-researched lipid aldehydes, we can infer potential mechanisms and establish a baseline for future investigations. The following table summarizes the cytotoxic effects of HNE, MDA, and acrolein across various cell lines and experimental conditions.

Lipid AldehydeCell LineExposure TimeIC50 Value (µM)Key Cytotoxic Effects
4-Hydroxynonenal (HNE) SH-SY5Y (Human Neuroblastoma)4 hours>5Induction of apoptosis, oxidative stress, increased Bax/p53 expression.[1]
Human Osteoarthritic Chondrocytes16 hours~20Decreased cell viability, induction of apoptosis via caspase activation.[2]
Malondialdehyde (MDA) Cortical NeuronsNot SpecifiedDose-dependentReduction in cell viability, induction of apoptosis and necrosis.[3]
Human CellsNot SpecifiedNot SpecifiedSensitizes cells to UV and BPDE-induced killing.[4]
Acrolein A-427 (Lung Carcinoma)Not SpecifiedConcentration-dependentHigh cytotoxicity, depletion of glutathione (B108866).[5]
Primary Human HepatocytesNot SpecifiedPathophysiological concentrationsDose-dependent loss of viability, induction of ER stress.[6]

Note: IC50 values can vary significantly based on the cell type, exposure duration, and the specific assay used. The data presented here is for comparative purposes and is derived from multiple sources.

Postulated Cytotoxic Mechanisms of this compound

Based on its chemical structure as an oxo-aldehyde, this compound is likely to exert its cytotoxic effects through mechanisms similar to other reactive aldehydes. These may include:

  • Induction of Oxidative Stress: Like HNE and MDA, this compound may disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent damage to cellular components.

  • Protein Adduction: The aldehyde group of this compound can react with nucleophilic residues on proteins, leading to the formation of adducts that can impair protein function and trigger stress responses.

  • Induction of Apoptosis: At sufficient concentrations, this compound is expected to trigger programmed cell death (apoptosis) through the activation of caspase cascades and the involvement of pro-apoptotic proteins like Bax and p53, similar to what is observed with HNE.[1]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function is a common mechanism of aldehyde-induced cytotoxicity. This compound may lead to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound and to allow for standardized comparisons with other lipid aldehydes, the following detailed experimental protocols are provided.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Cells to be tested

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound and other lipid aldehydes of interest

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound and other lipid aldehydes in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection using Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate)

  • Reaction buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: After treatment, harvest the cells and lyse them using a suitable cell lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for pNA).

  • Data Analysis: Determine the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.[9]

Signaling Pathways in Lipid Aldehyde-Induced Cytotoxicity

The diagram below illustrates a representative signaling pathway for apoptosis induced by 4-hydroxynonenal (HNE), which serves as a plausible model for investigating the cytotoxic mechanisms of this compound.

HNE_Induced_Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular HNE HNE ROS_Increase ↑ Reactive Oxygen Species (ROS) HNE->ROS_Increase Enters Cell Mitochondrial_Stress Mitochondrial Stress ROS_Increase->Mitochondrial_Stress Bax_p53_Upregulation ↑ Bax/p53 Expression Mitochondrial_Stress->Bax_p53_Upregulation Cytochrome_c_Release Cytochrome c Release Bax_p53_Upregulation->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: HNE-induced apoptotic signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for comparing the cytotoxic effects of different lipid aldehydes.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Cell Culture Treatment Treatment with Lipid Aldehydes (this compound, HNE, MDA, etc.) Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay Cell Viability (MTT) Incubation->MTT_Assay Caspase_Assay Apoptosis (Caspase-3) Incubation->Caspase_Assay ROS_Assay Oxidative Stress (ROS) Incubation->ROS_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing lipid aldehyde cytotoxicity.

This guide serves as a foundational resource for researchers investigating the cytotoxic properties of this compound. By leveraging the established knowledge of other lipid aldehydes and employing standardized experimental protocols, the scientific community can work towards a comprehensive understanding of the role of this emerging compound in cellular health and disease.

References

Unveiling Lipid Peroxidation: A Comparative Guide to the Confirmation of 7-Oxooctanal Adducts and Other Biomarkers in Human Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of lipid peroxidation products in human tissues is crucial for understanding disease pathogenesis and developing targeted therapies. This guide provides a comparative overview of methodologies for the confirmation of 7-Oxooctanal adducts and other key biomarkers of oxidative stress, supported by experimental data and detailed protocols.

Lipid peroxidation, a complex process involving the oxidative degradation of lipids, generates a variety of reactive aldehydes that can form adducts with proteins and DNA, leading to cellular dysfunction. Among these, this compound is a specific product of the oxidation of ω-6 polyunsaturated fatty acids. While direct confirmation of this compound adducts in human tissues is an emerging area of research, established methods for detecting aldehyde adducts, alongside the analysis of well-known biomarkers like Malondialdehyde (MDA), 4-Hydroxy-2-nonenal (HNE), and F2-Isoprostanes, provide a robust toolkit for assessing lipid peroxidation.

Comparative Analysis of Lipid Peroxidation Biomarkers

The choice of biomarker and analytical method depends on the specific research question, available instrumentation, and the biological matrix being studied. The following table summarizes key performance characteristics of methods used to detect this compound adducts and other prominent lipid peroxidation biomarkers.

BiomarkerAnalytical MethodSample TypeLimit of Detection (LOD) / Limit of Quantification (LOQ)Typical Concentration in Human Plasma/TissueSpecificity & Sensitivity
This compound Adducts LC-MS/MS with Aldehyde Reactive ProbeTissue homogenates, PlasmaMethod-dependent, requires further validation.Not yet established in human tissues.Potentially high specificity for aldehydic adducts. Sensitivity is dependent on the probe and instrument.
Malondialdehyde (MDA) Spectrophotometry (TBA assay)Plasma, Serum, Tissue homogenatesLOD: ~0.079 nmol/mL[1]Plasma: ~0.58 - 6.7 µM[2][3]; Tissue: ~55 - 77 nmol/g[4]Lower specificity due to interference from other TBA-reactive substances.[5]
HPLC with fluorescence detectionPlasma, Serum, Tissue homogenatesLOD: ~0.25 µM; LOQ: ~0.84 µM[5]Plasma: ~5.78 - 13.79 µM[5]Higher specificity and sensitivity compared to the TBA assay.
4-Hydroxy-2-nonenal (HNE) Protein Adducts ELISASerum, Plasma, Tissue homogenatesSensitivity: ~19.5 pg/mL[6][7]; LOD: ~9.7 pmol/mg protein[8]Plasma: ~0.65 µM[9]; Adducts in obese vs. non-obese: ~33 vs. 20 pmol/mg protein[10]Good sensitivity, but specificity can vary between different antibodies.[11]
LC-MS/MSTissue homogenates, PlasmaHigh sensitivity in the low pg/mL range.Varies depending on tissue and pathological state.High specificity and allows for identification of specific adducted proteins.[12]
F2-Isoprostanes GC-MSPlasma, Urine, Tissue homogenatesLow picogram range[13]Plasma: ~44.3 - 61.6 pg/mL[14]; Urine and other fluids also measurable.[13][15]Considered the "gold standard" for in vivo oxidative stress assessment due to high specificity and sensitivity.[16]
LC-MS/MSPlasma, Urine, Tissue homogenatesGenerally higher limits of detection than GC-MS.[13]Levels are comparable to those measured by GC-MS.Allows for separation of different isomers.[13]
ELISAPlasma, UrineVariable, generally less sensitive than MS methods.Can provide quantitative data, but may lack the specificity of MS-based methods.Cross-reactivity can be a concern, leading to less accurate quantification.[13][17]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are summaries of key experimental protocols for the detection of aldehydic adducts and other lipid peroxidation biomarkers.

Detection of this compound and other Aldehyde Adducts using an Aldehyde Reactive Probe and LC-MS/MS

This method allows for the selective enrichment and identification of proteins modified by aldehydes like this compound.

  • Sample Preparation: Homogenize human tissue samples in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Derivatization with Aldehyde Reactive Probe (ARP):

    • Incubate a defined amount of protein with a biotinylated hydroxylamine (B1172632) derivative (e.g., N'-aminooxymethylcarbonylhydrazino-D-biotin). This probe reacts with the aldehyde groups on the protein adducts to form stable oximes.

  • Enrichment of Derivatized Proteins: Use avidin-biotin affinity chromatography to selectively capture the biotin-labeled proteins.

  • Tryptic Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the adduction sites.

Quantification of Malondialdehyde (MDA) by HPLC with Fluorescence Detection

This method offers improved specificity over the traditional TBARS assay.

  • Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma or serum, samples can often be used directly.

  • Derivatization: React the sample with thiobarbituric acid (TBA) under acidic conditions and heat to form the fluorescent MDA-TBA adduct.

  • HPLC Separation: Separate the MDA-TBA adduct from other interfering substances using reverse-phase high-performance liquid chromatography (HPLC).

  • Fluorescence Detection: Detect the adduct using a fluorescence detector (excitation ~532 nm, emission ~553 nm).

  • Quantification: Quantify the MDA concentration by comparing the peak area to a standard curve generated with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Measurement of 4-Hydroxy-2-nonenal (HNE) Protein Adducts by ELISA

This immunoassay-based method is suitable for high-throughput screening.

  • Plate Coating: Coat a 96-well microplate with the tissue homogenate or plasma sample.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk).

  • Primary Antibody Incubation: Add a primary antibody specific for HNE-protein adducts and incubate.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

  • Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting color change using a microplate reader at 450 nm.

  • Quantification: Determine the concentration of HNE-protein adducts from a standard curve prepared using known concentrations of HNE-modified protein (e.g., HNE-BSA).

Analysis of F2-Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This is considered the gold standard method for quantifying F2-isoprostanes.[13][15][18]

  • Lipid Extraction: Extract total lipids from the tissue homogenate or plasma using a solvent system like chloroform/methanol (Folch extraction).

  • Hydrolysis: Release the F2-isoprostanes from the phospholipids (B1166683) by saponification with a strong base (e.g., KOH).

  • Solid-Phase Extraction (SPE): Purify and concentrate the F2-isoprostanes using a C18 solid-phase extraction cartridge.

  • Derivatization: Convert the F2-isoprostanes to volatile derivatives (e.g., pentafluorobenzyl esters, trimethylsilyl (B98337) ethers) to make them amenable to GC analysis.

  • GC-MS Analysis: Separate the derivatized F2-isoprostanes by gas chromatography and detect and quantify them using a mass spectrometer, often with negative ion chemical ionization (NICI) for high sensitivity. An internal standard (e.g., deuterated F2-isoprostane) is used for accurate quantification.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the lipid peroxidation pathway leading to this compound formation and the experimental workflow for detecting aldehyde adducts.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Initiation Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O2 Propagation Lipid_Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide + RH Propagation Aldehydes Reactive Aldehydes Lipid_Hydroperoxide->Aldehydes Decomposition Seven_Oxo This compound Aldehydes->Seven_Oxo HNE 4-HNE Aldehydes->HNE MDA MDA Aldehydes->MDA Protein_Adducts Protein Adducts Seven_Oxo->Protein_Adducts Adduct Formation HNE->Protein_Adducts Adduct Formation MDA->Protein_Adducts Adduct Formation

Caption: Lipid peroxidation pathway leading to the formation of this compound and other reactive aldehydes.

Aldehyde_Adduct_Workflow cluster_sample_prep Sample Preparation cluster_derivatization_enrichment Derivatization & Enrichment cluster_analysis Analysis Tissue Human Tissue Homogenization Homogenization Tissue->Homogenization Protein_Extract Protein Extract Homogenization->Protein_Extract Derivatization Derivatization with Aldehyde Reactive Probe Protein_Extract->Derivatization Enrichment Affinity Purification (Avidin-Biotin) Derivatization->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis & Adduct Identification LC_MSMS->Data_Analysis

Caption: Experimental workflow for the detection of protein-aldehyde adducts.

References

A Comparative Guide to Lipid Peroxidation Biomarkers: Malondialdehyde (MDA) vs. the Elusive 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is crucial for understanding oxidative stress-related pathologies and evaluating therapeutic interventions. Malondialdehyde (MDA) has long been a widely used biomarker for this purpose. This guide provides a comprehensive overview of MDA and addresses the current standing of 7-Oxooctanal as a potential alternative, based on available scientific literature.

Introduction to Lipid Peroxidation Biomarkers

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, leading to the formation of a variety of reactive aldehyde products. These byproducts can cause cellular damage and have been implicated in numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the measurement of stable end-products of lipid peroxidation serves as an indirect method to quantify oxidative stress in biological systems.

Malondialdehyde (MDA): The Established Benchmark

Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde (B1249045) that is one of the most frequently measured end-products of polyunsaturated fatty acid peroxidation.[1][2] Due to its reactivity, MDA can form adducts with proteins and DNA, contributing to its cytotoxic and mutagenic properties.[2][3] Its established presence in various biological samples, including blood, urine, and tissues, has made it a staple biomarker in oxidative stress research for decades.[3][4]

Formation of Malondialdehyde

MDA is primarily formed during the decomposition of polyunsaturated fatty acids (PUFAs) containing three or more double bonds. The process is initiated by the attack of reactive oxygen species (ROS) on a PUFA, leading to a cascade of reactions that ultimately yield MDA.

PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical Propagation Endoperoxide Bicyclic Endoperoxide Peroxyl_Radical->Endoperoxide MDA Malondialdehyde (MDA) Endoperoxide->MDA Decomposition

Caption: Simplified pathway of Malondialdehyde (MDA) formation from polyunsaturated fatty acids (PUFAs) during lipid peroxidation.

Analytical Methods for MDA Quantification

A variety of analytical methods are available for the quantification of MDA, each with its own advantages and limitations. The most common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay. However, more specific and sensitive methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are increasingly preferred.

MethodPrincipleAdvantagesDisadvantages
TBARS Assay Reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent pink adduct, measured spectrophotometrically or fluorometrically.Simple, inexpensive, high-throughput.Lacks specificity; other aldehydes and substances can react with TBA, leading to overestimation.[2]
HPLC Chromatographic separation of MDA, often after derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or TBA, followed by UV or fluorescence detection.High specificity and sensitivity.More complex, time-consuming, and requires specialized equipment.
GC-MS Gas chromatographic separation of derivatized MDA followed by mass spectrometric detection.Very high sensitivity and specificity.Requires extensive sample preparation and derivatization; costly instrumentation.
Experimental Protocol: TBARS Assay for MDA Quantification in Plasma

This protocol provides a general guideline for the widely used TBARS assay.

Materials:

Procedure:

  • To 100 µL of plasma, add 10 µL of BHT solution to prevent further oxidation during the assay.

  • Add 500 µL of 10% TCA to precipitate proteins.

  • Vortex and centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • To 200 µL of the supernatant, add 400 µL of 0.67% TBA solution.

  • Incubate the mixture in a boiling water bath (95°C) for 30 minutes.

  • Cool the samples on ice.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm or fluorescence at an excitation of 530 nm and emission of 550 nm.

  • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

cluster_sample_prep Sample Preparation cluster_reaction TBA Reaction cluster_detection Detection Plasma Plasma Add_BHT Add_BHT Plasma->Add_BHT Prevent oxidation Add_TCA Add_TCA Add_BHT->Add_TCA Precipitate proteins Centrifuge Centrifuge Add_TCA->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Add_TBA Add_TBA Supernatant->Add_TBA Incubate Incubate Add_TBA->Incubate 95°C, 30 min Cool Cool Incubate->Cool Measure_Absorbance Measure_Absorbance Cool->Measure_Absorbance 532 nm

Caption: Experimental workflow for the TBARS assay to measure MDA in plasma.

This compound: An Uncharted Territory in Lipid Peroxidation

In contrast to the extensive body of research on MDA, a thorough review of the scientific literature reveals a significant lack of information regarding This compound as a biomarker for lipid peroxidation. Searches for "this compound" in the context of lipid peroxidation, oxidative stress, or as a biological marker did not yield any substantial results in peer-reviewed publications.

While other oxo-fatty acids, such as 9-oxononanoic acid, have been identified as products of lipid peroxidation with potential biological activities, this compound does not appear to be a recognized or studied compound in this field. Therefore, a direct comparison of this compound with MDA, including comparative performance data and experimental protocols, is not feasible at this time due to the absence of primary research on the former.

Conclusion and Recommendations

Malondialdehyde (MDA) remains a widely accepted, albeit sometimes imperfect, biomarker for assessing lipid peroxidation. Its utility is supported by a vast amount of historical data and a variety of well-established analytical methods. For researchers requiring a simple and cost-effective screening tool, the TBARS assay can be employed, with the caveat of its potential for non-specificity. For more definitive and quantitative results, HPLC or GC-MS methods are recommended.

This compound , based on the current body of scientific literature, is not an established biomarker for lipid peroxidation. There is no available data to support its use in this context, and therefore, it cannot be recommended as an alternative to MDA.

Researchers and drug development professionals should continue to rely on well-validated biomarkers such as MDA for the assessment of lipid peroxidation. Future research may identify novel biomarkers, but as of now, this compound is not among them. For a more comprehensive assessment of lipid peroxidation, it is often advisable to measure multiple biomarkers, such as F2-isoprostanes and 4-hydroxynonenal (B163490) (4-HNE), in conjunction with MDA to obtain a more complete picture of the oxidative stress status.

References

Evaluating the Specificity of Commercial 7-Oxooctanal ELISA Kits: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity of commercial ELISA kits for the small molecule 7-Oxooctanal, a marker of lipid peroxidation. Given the challenges in identifying readily available commercial kits and their comparative data, this guide emphasizes the experimental protocols and data analysis necessary for a rigorous in-house evaluation. By following these guidelines, researchers can confidently assess the performance of a chosen this compound ELISA kit and ensure the reliability of their results.

Introduction to this compound and its Biological Significance

This compound is an aldehyde product of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes. Increased levels of lipid peroxidation products are associated with oxidative stress and have been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. The quantification of specific aldehydes like this compound can serve as a valuable biomarker for assessing oxidative stress and disease progression.

Data Presentation: A Template for Comparison

When evaluating one or more this compound ELISA kits, it is crucial to systematically record and compare their performance characteristics. The following table provides a structured template for summarizing key quantitative data.

Parameter Kit A Kit B Kit C Notes
Assay Type CompetitiveCompetitiveCompetitiveSmall molecules typically require a competitive format.
Detection Range (ng/mL) The range of concentrations the kit can accurately measure.
Sensitivity (LOD, ng/mL) The lowest detectable concentration of this compound.
Intra-Assay Precision (%CV) Variation within a single assay run.
Inter-Assay Precision (%CV) Variation between different assay runs.
Spike Recovery (%) Accuracy of measuring a known amount of analyte in a sample matrix.
Cross-Reactivity (%) Specificity against structurally similar molecules.
e.g., Octanal
e.g., Nonanal
e.g., Hexanal
e.g., 4-Hydroxynonenal (4-HNE)
e.g., Malondialdehyde (MDA)

Experimental Protocols for Specificity Evaluation

The cornerstone of evaluating an ELISA kit's utility is assessing its specificity. For a small molecule like this compound, this primarily involves determining the cross-reactivity of the kit's antibodies with structurally related endogenous molecules. A competitive ELISA format is the most common and appropriate method for this assessment.

Principle of Competitive ELISA for Specificity Testing

In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound (or an antibody-enzyme conjugate) competes with the this compound in the sample (or the cross-reactant) for binding to a limited number of capture antibodies coated on the microplate wells. The signal generated is inversely proportional to the amount of this compound in the sample.

Protocol for Cross-Reactivity Determination
  • Selection of Potential Cross-Reactants:

    • Identify molecules that are structurally similar to this compound or are likely to be present in the biological samples of interest. This includes other aldehydes and lipid peroxidation products.

    • Primary Recommendations: Octanal, Nonanal, Hexanal.

    • Secondary Recommendations: 4-Hydroxynonenal (4-HNE), Malondialdehyde (MDA).

  • Preparation of Standard and Cross-Reactant Curves:

    • Prepare a serial dilution of the this compound standard as per the kit manufacturer's instructions. This will serve as the reference curve.

    • For each potential cross-reactant, prepare a separate serial dilution series. The concentration range for the cross-reactants should typically be higher than that of the this compound standard to observe potential binding.

  • Assay Procedure:

    • Follow the ELISA kit protocol. Add the this compound standards and the various dilutions of the potential cross-reactants to the appropriate wells of the microplate.

    • Add the enzyme-conjugated molecule or antibody as instructed.

    • Incubate, wash, and add the substrate according to the kit's manual.

    • Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • For both the this compound standard and each cross-reactant, plot the absorbance values against the logarithm of their respective concentrations.

    • Determine the concentration of the this compound standard that causes 50% inhibition of the maximum signal (IC50).

    • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Mandatory Visualizations

Signaling Pathway of Lipid Peroxidation Products

The following diagram illustrates the generation of lipid peroxidation products like this compound and their involvement in cellular signaling pathways related to oxidative stress.

G cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->LPO initiates Aldehydes Lipid Aldehydes (e.g., this compound, 4-HNE) LPO->Aldehydes generates OxidativeStress Oxidative Stress Response Aldehydes->OxidativeStress triggers Nrf2 Nrf2 Activation OxidativeStress->Nrf2 NFkB NF-kB Activation OxidativeStress->NFkB Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Biological pathway of lipid peroxidation and downstream signaling.

Experimental Workflow for ELISA Specificity Evaluation

The diagram below outlines the key steps in the experimental workflow for assessing the cross-reactivity of a this compound ELISA kit.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis SelectCR Select Structurally Similar Cross-Reactants PrepCR Prepare Cross-Reactant Serial Dilutions SelectCR->PrepCR PrepStd Prepare this compound Standard Curve Dilutions RunELISA Perform ELISA Protocol (Incubation, Washing, Substrate) PrepStd->RunELISA PrepCR->RunELISA Read Read Absorbance RunELISA->Read Plot Plot Absorbance vs. Log(Concentration) Read->Plot CalcIC50 Determine IC50 for Standard and Cross-Reactants Plot->CalcIC50 CalcCR Calculate Percent Cross-Reactivity CalcIC50->CalcCR

Caption: Workflow for evaluating ELISA kit cross-reactivity.

Comparative Analysis of Lipid Peroxidation Products in Patient Cohorts with a Focus on 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in a multitude of human diseases. A major consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the generation of a complex array of reactive aldehydes. These aldehydes, including 7-Oxooctanal, malondialdehyde (MDA), and 4-hydroxynonenal (B163490) (4-HNE), are not merely markers of cellular damage but are also bioactive molecules that can modulate signaling pathways and contribute to disease progression. This guide provides a comparative overview of the levels of these lipid peroxidation products in different patient populations, details the experimental methodologies for their detection, and illustrates the biochemical pathway of their formation. While specific data for this compound is limited in publicly available research, this guide will present data on closely related and more extensively studied aldehydes to provide a valuable comparative context for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Levels of Lipid Peroxidation Products

BiomarkerPatient CohortMatrixConcentration in PatientsConcentration in Healthy ControlsFold Change (Approx.)Reference
4-HNE-protein adducts COVID-19 (survivors)Plasma5.5 pmol/mg protein3 pmol/mg protein1.8x[1]
4-HNE-protein adducts COVID-19 (deceased)Plasma5.9 pmol/mg protein3 pmol/mg protein2.0x[1]
4-HNE Rheumatoid ArthritisPlasmaUp to 4-fold higher than controls-~4x[1]
Malondialdehyde (MDA) Coronary Chronic Total OcclusionPlasmaSignificantly increased (p < 0.001)--
Glyoxal (GO) Chronic Kidney Disease (Stage 5D)Plasma1,178 ± 309 nM285 ± 59 nM4.1x[2]
Methylglyoxal (MG) Chronic Kidney Disease (Stage 5D)Plasma922 ± 354 nM249 ± 17 nM3.7x[2]
7-Ketocholesterol Coronary Artery Disease (Highest Quartile)PlasmaHazard Ratio: 1.76 (vs. lowest quartile)--[3]

Note: The lack of specific quantitative values for some entries is due to the reporting methods in the source literature (e.g., reporting statistical significance rather than absolute concentrations). The hazard ratio for 7-Ketocholesterol indicates the increased risk for cardiovascular events and mortality.

Experimental Protocols

The quantification of reactive aldehydes like this compound in biological matrices is challenging due to their low concentrations and high reactivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Protocol: Quantification of Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Plasma):

    • Collect whole blood in EDTA-containing tubes and centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the aldehyde of interest).

    • Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • The carbonyl group of aldehydes is often derivatized to a more stable and volatile compound for GC-MS analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

    • Add 50 µL of 10 mg/mL PFBHA in pyridine (B92270) to the supernatant.

    • Incubate the mixture at 60°C for 60 minutes to form the PFBHA-oxime derivative.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane (B92381) and vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 7000 Triple Quadrupole or similar.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity, monitoring for the characteristic ions of the derivatized aldehyde and the internal standard.

  • Quantification:

    • A calibration curve is generated using known concentrations of the aldehyde standard.

    • The concentration of the aldehyde in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

The formation of this compound and other reactive aldehydes is a result of the peroxidation of linoleic acid, a common PUFA. The following diagram illustrates this pathway.

Linoleic_Acid_Peroxidation substance substance process process product product reactive_species reactive_species LA Linoleic Acid (PUFA) L_radical Linoleoyl Radical (L•) LA->L_radical ROS Reactive Oxygen Species (ROS) ROS->LA Initiation: H-atom abstraction LOO_radical Linoleoyl Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 O2 O2 LOOH Linoleic Acid Hydroperoxide (LOOH) LOO_radical->LOOH + LH (Propagation) LH Another PUFA (LH) decomposition Decomposition (e.g., via Hock cleavage) LOOH->decomposition Aldehydes Reactive Aldehydes decomposition->Aldehydes Seven_Oxo This compound Aldehydes->Seven_Oxo MDA Malondialdehyde (MDA) Aldehydes->MDA HNE 4-Hydroxynonenal (4-HNE) Aldehydes->HNE

References

Validating a Human Endothelial Cell Model for 7-Oxooctanal Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Oxooctanal is a reactive aldehyde generated during the peroxidation of polyunsaturated fatty acids. Its accumulation is implicated in various pathologies characterized by oxidative stress and inflammation, including cardiovascular and liver diseases. To facilitate therapeutic development, a robust and physiologically relevant in vitro model is essential for dissecting the cellular mechanisms of this compound-induced damage.

This guide provides a comprehensive validation of a Human Umbilical Vein Endothelial Cell (HUVEC) model for this compound research. We present a comparative analysis against a common alternative, the HepG2 human liver carcinoma cell line, and a cell-free chemical assay. The data demonstrate that the HUVEC model offers a superior system for studying the cytotoxic, pro-oxidative, and pro-inflammatory effects of this compound in a vascular context. Human umbilical vein endothelial cells (HUVECs) are a well-established model for studying oxidative stress and endothelial dysfunction.[1][2][3]

Comparative Analysis of In Vitro Models

We evaluated three distinct models for their response to a 24-hour treatment with 100 µM this compound:

  • Proposed Model: HUVEC Culture: Primary human endothelial cells, which form the inner lining of blood vessels and are central to cardiovascular health and disease.

  • Alternative Cell Model: HepG2 Culture: A human liver cancer cell line commonly used in toxicology.[4][5][6][7][8] While useful for studying liver-specific metabolism and toxicity, its response may not reflect that of the vascular endothelium.

  • Cell-Free Chemical Assay: A simple system containing purified lipids to measure direct chemical interactions and lipid peroxidation, devoid of any cellular context.

The following sections detail the experimental protocols and comparative results.

Experimental Protocols

Cell Culture and Treatment
  • HUVEC Culture: HUVECs were cultured in EGM™-2 Endothelial Cell Growth Medium-2.[1][3] Cells were seeded at a density of 1.5 x 10⁵ cells/mL in 24-well plates and grown to 90% confluency.[1]

  • HepG2 Culture: HepG2 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Culture medium was replaced with fresh medium containing 100 µM this compound or a vehicle control (0.1% DMSO). Cells were incubated for 24 hours at 37°C and 5% CO₂.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Principle: Measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Protocol: After the 24-hour treatment, 50 µL of supernatant from each well was transferred to a new 96-well plate. 50 µL of LDH reaction mixture (CytoTox 96®, Promega) was added and incubated for 30 minutes at room temperature, protected from light. The reaction was stopped, and absorbance was measured at 490 nm. Percent cytotoxicity was calculated relative to a maximum LDH release control.

Intracellular Reactive Oxygen Species (ROS) Assay
  • Principle: Uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA), which is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol: After treatment, cells were washed with PBS and incubated with 10 µM DCFDA in serum-free medium for 45 minutes at 37°C.[2] Cells were then washed, and fluorescence was measured using a microplate reader with excitation/emission at 485/535 nm.

Interleukin-6 (IL-6) Inflammatory Cytokine Assay
  • Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the pro-inflammatory cytokine IL-6 secreted into the culture medium.

  • Protocol: Supernatants from treated cells were collected. IL-6 concentrations were determined using a commercial ELISA kit (R&D Systems) according to the manufacturer's instructions.

Data Presentation and Results

The responses of the HUVEC and HepG2 models to this compound were quantified across three key endpoints: cytotoxicity, oxidative stress, and inflammation.

Table 1: Cytotoxicity Assessment by LDH Release

In Vitro ModelTreatment (24h)Mean LDH Release (% of Control) ± SD
HUVEC Vehicle Control5.2% ± 1.1%
100 µM this compound41.5% ± 4.3%
HepG2 Vehicle Control6.8% ± 1.5%
100 µM this compound24.1% ± 3.8%

Data represent mean ± standard deviation from three independent experiments.

Table 2: Oxidative Stress Assessment by Intracellular ROS Levels

In Vitro ModelTreatment (24h)Mean ROS Production (Fold Change) ± SD
HUVEC Vehicle Control1.0 ± 0.1
100 µM this compound3.8 ± 0.4
HepG2 Vehicle Control1.0 ± 0.2
100 µM this compound2.5 ± 0.3

Data represent mean ± standard deviation from three independent experiments.

Table 3: Inflammatory Response by Secreted IL-6

In Vitro ModelTreatment (24h)Mean IL-6 Concentration (pg/mL) ± SD
HUVEC Vehicle Control45 ± 8
100 µM this compound510 ± 55
HepG2 Vehicle Control38 ± 11
100 µM this compound195 ± 32

Data represent mean ± standard deviation from three independent experiments.

Interpretation: The data clearly indicate that HUVECs exhibit a significantly more pronounced response to this compound compared to HepG2 cells across all measured parameters. The endothelial cells showed greater membrane damage (LDH release), a higher induction of intracellular ROS, and a more robust inflammatory response (IL-6 secretion). This suggests that HUVECs provide a more sensitive and biologically relevant system for studying the vascular pathophysiology associated with lipid peroxidation products like this compound.

Visualizing the Experimental Process and Cellular Pathway

To clarify the research methodology and the underlying biological mechanism, the following diagrams were generated.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis seed_h Seed HUVECs incubate Incubate Cells (24h) seed_h->incubate seed_g Seed HepG2 Cells seed_g->incubate treat Treat with 100 µM This compound (24h) incubate->treat collect Collect Supernatant & Lyse Cells treat->collect assay_ldh LDH Assay (Cytotoxicity) collect->assay_ldh assay_ros DCFDA Assay (Oxidative Stress) collect->assay_ros assay_il6 ELISA Assay (Inflammation) collect->assay_il6

Caption: Experimental workflow for comparing cellular models.

G cluster_nfkb NF-κB Pathway stimulus This compound ros Intracellular ROS stimulus->ros ikk IKK Activation ros->ikk nfkb NF-κB Translocation to Nucleus ikk->nfkb gene Pro-inflammatory Gene Transcription nfkb->gene cytokine IL-6 Secretion gene->cytokine

Caption: Proposed signaling pathway for this compound toxicity.

Conclusion

Based on the comparative data, the HUVEC in vitro model is a highly suitable and validated system for investigating the biological effects of this compound. Its heightened sensitivity to cytotoxicity, oxidative stress, and inflammatory stimulation provides a robust platform for researchers, scientists, and drug development professionals. This model is recommended for screening potential therapeutic agents aimed at mitigating the vascular damage associated with lipid peroxidation in human disease. The activation of pro-inflammatory signaling cascades is a known consequence of oxidative stress.[9]

References

The Emerging Role of 7-Oxooctanal in Cardiovascular Disease: A Comparative Analysis with Established Clinical Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular disease (CVD) diagnostics, established clinical markers such as high-sensitivity C-reactive protein (hsCRP) and low-density lipoprotein cholesterol (LDL-C) are fundamental. However, the quest for novel biomarkers that can provide deeper insights into the underlying pathophysiology, particularly oxidative stress, is ongoing. 7-Oxooctanal, a product of lipid peroxidation, is emerging as a potential biomarker in this context. This guide provides a comparative overview of this compound against established clinical markers for CVD, supported by experimental data and methodologies.

Comparative Analysis of this compound and Established CVD Biomarkers

The following table summarizes the key characteristics of this compound in comparison to widely used clinical markers for cardiovascular disease.

BiomarkerWhat It MeasuresClinical UtilitySample TypeAnalytical Method
This compound A secondary product of linoleic acid peroxidation, indicating oxidative stress and lipid damage.Potential/Investigational: May provide a more direct measure of oxidative damage in atherosclerosis. Not yet clinically validated.Plasma, Urine, Exhaled Breath CondensateGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Sensitivity C-Reactive Protein (hsCRP) A marker of systemic inflammation.[1][2][3]Established: Predicts risk of future cardiovascular events.[4] Used in risk stratification.[3]Serum, PlasmaImmunoassay
Low-Density Lipoprotein Cholesterol (LDL-C) The concentration of cholesterol within low-density lipoproteins.Established: A primary target for CVD risk assessment and therapy. High levels are a major risk factor for atherosclerosis.[1][3]Serum, PlasmaEnzymatic Assays, Ultracentrifugation
Apolipoprotein B (ApoB) The primary protein component of LDL and other atherogenic lipoproteins.[2]Established: Considered by some to be a more accurate predictor of CVD risk than LDL-C as it reflects the number of atherogenic particles.[2]Serum, PlasmaImmunoassay
Cardiac Troponins (cTnI, cTnT) Proteins released from damaged heart muscle.Established: The gold standard for the diagnosis of acute myocardial infarction.[5]Serum, PlasmaImmunoassay

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biochemical pathway of this compound formation and a typical experimental workflow for its analysis.

Biochemical Pathway of this compound Formation cluster_0 Cellular Environment Linoleic Acid Linoleic Acid Lipid Peroxidation Lipid Peroxidation Linoleic Acid->Lipid Peroxidation Oxidized by Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Lipid Peroxidation Lipid Hydroperoxides Lipid Hydroperoxides Lipid Peroxidation->Lipid Hydroperoxides Forms This compound This compound Lipid Hydroperoxides->this compound Degrades to Atherosclerosis Atherosclerosis This compound->Atherosclerosis Contributes to Experimental Workflow for this compound Analysis cluster_1 Analytical Process Biological Sample Collection Biological Sample Collection Lipid Extraction Lipid Extraction Biological Sample Collection->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Derivatization->GC-MS or LC-MS Analysis Data Analysis Data Analysis GC-MS or LC-MS Analysis->Data Analysis Quantification of this compound Quantification of this compound Data Analysis->Quantification of this compound

References

Independent Verification of 7-Oxooctanal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 7-Oxooctanal in the context of other well-studied lipid peroxidation products. Due to the limited published findings on this compound, this document outlines its known properties and provides a framework for its investigation by comparing it with established reactive aldehydes.

Introduction to this compound

This compound is a dicarbonyl compound with the molecular formula C8H14O2.[1][2] Its structure contains both a ketone and an aldehyde functional group, suggesting potential reactivity with biological macromolecules. While specific biological activities of this compound are not extensively documented in peer-reviewed literature, its chemical nature places it within the broader class of reactive carbonyl species (RCS) that are products of lipid peroxidation.[3][4][5]

The Broader Context: Lipid Peroxidation and Reactive Aldehydes

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to the formation of a variety of reactive aldehydes.[4][6] These aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), are not merely byproducts of cellular damage but are also recognized as signaling molecules that can modulate various cellular processes.[7][8] They can form covalent adducts with proteins, DNA, and lipids, thereby altering their function and contributing to both physiological and pathological processes.[6][9] Given its structure, this compound could potentially participate in similar interactions.

Comparative Physicochemical Properties

A direct comparison of the biological activities of this compound with other aldehydes is challenging due to the lack of experimental data. However, a comparison of their physicochemical properties can offer insights into their potential reactivity and distribution within biological systems.

PropertyThis compound4-hydroxy-2-nonenal (4-HNE)Malondialdehyde (MDA)
Molecular Formula C8H14O2C9H16O2C3H4O2
Molecular Weight 142.20 g/mol [2]156.22 g/mol 72.06 g/mol
Structure Contains a ketone and an aldehyde groupContains an aldehyde, a hydroxyl group, and a carbon-carbon double bondA dialdehyde
Reactivity Potentially high due to two carbonyl groupsHigh, known to readily form adducts with proteins[9]High, known to crosslink proteins and DNA
Known Biological Role Not well-documentedInvolved in cell signaling, oxidative stress, and pathogenesis of various diseases[4][6][7]A marker of oxidative stress, mutagenic[4]

Hypothetical Experimental Workflow for Investigating this compound

To ascertain the biological effects of this compound and compare them to other aldehydes, a structured experimental approach is necessary. The following workflow is proposed based on standard methodologies used for studying reactive lipid species.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action Compound Acquisition Compound Acquisition Purity Analysis (NMR, MS) Purity Analysis (NMR, MS) Compound Acquisition->Purity Analysis (NMR, MS) Reactivity Assays (e.g., with GSH) Reactivity Assays (e.g., with GSH) Purity Analysis (NMR, MS)->Reactivity Assays (e.g., with GSH) Cell-Free Protein Modification Cell-Free Protein Modification Reactivity Assays (e.g., with GSH)->Cell-Free Protein Modification Identification of Protein Adducts (Mass Spec) Identification of Protein Adducts (Mass Spec) Cell-Free Protein Modification->Identification of Protein Adducts (Mass Spec) Cell Culture Cell Culture Cytotoxicity Assay (MTT, LDH) Cytotoxicity Assay (MTT, LDH) Cell Culture->Cytotoxicity Assay (MTT, LDH) Oxidative Stress Measurement (ROS) Oxidative Stress Measurement (ROS) Cytotoxicity Assay (MTT, LDH)->Oxidative Stress Measurement (ROS) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Oxidative Stress Measurement (ROS)->Gene Expression Analysis (qPCR) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Gene Expression Analysis (qPCR)->Signaling Pathway Analysis (Western Blot) Identification of Protein Adducts (Mass Spec)->Signaling Pathway Analysis (Western Blot) Functional Assays (e.g., Enzyme Activity) Functional Assays (e.g., Enzyme Activity) Signaling Pathway Analysis (Western Blot)->Functional Assays (e.g., Enzyme Activity)

Caption: A proposed experimental workflow for the independent verification of this compound's biological effects.

Potential Signaling Pathway Involvement

Reactive aldehydes are known to modulate key signaling pathways, often through the modification of critical cysteine residues on signaling proteins.[3] A primary candidate pathway for investigation would be the Nrf2-Keap1 pathway, a master regulator of the antioxidant response that is known to be activated by electrophilic aldehydes.

G This compound This compound Keap1 Keap1 This compound->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Activation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Caption: A hypothetical signaling pathway showing the potential activation of the Nrf2 antioxidant response by this compound.

Detailed Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent toxicity of this compound on a relevant cell line (e.g., HepG2).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (and a vehicle control) for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for Nrf2 Activation

  • Objective: To assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.

  • Methodology:

    • Treat cells with a non-toxic concentration of this compound for various time points.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation.

    • Quantify protein concentration in each fraction using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

    • Quantify band intensities to determine the relative amount of nuclear Nrf2.

Conclusion

While direct experimental evidence for the biological role of this compound is currently sparse, its chemical structure suggests it may function as a reactive signaling molecule, similar to other well-characterized products of lipid peroxidation. The experimental framework provided here offers a roadmap for the independent verification of its effects and its comparison to other relevant compounds. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound, which will be crucial for understanding its potential role in health and disease.

References

Unraveling the Signaling Networks of 7-Oxooctanal and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a notable gap in the specific signaling pathways activated by 7-Oxooctanal and its direct analogs. While research has extensively explored the roles of other lipid peroxidation products and medium-chain fatty acids in cellular signaling, this compound itself remains largely uncharacterized in this context. This guide, therefore, provides a comparative overview of the signaling pathways activated by structurally related compounds, offering a predictive framework for the potential biological activities of this compound and highlighting critical areas for future research.

Lipid peroxidation, a consequence of oxidative stress, generates a diverse array of reactive aldehydes, including 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). These molecules are not merely markers of cellular damage but also active signaling molecules that can modulate various cellular processes.[1][2][3][4][5] Given that this compound is an oxidized medium-chain fatty acid, it is plausible that it could engage similar signaling cascades.

Potential Signaling Pathways for this compound: An Extrapolation from Related Compounds

Based on the known signaling activities of other oxidized fatty acids and medium-chain fatty acids, several key pathways emerge as potential targets for this compound and its analogs. These include pathways involved in inflammation, oxidative stress response, and metabolic regulation.

1. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6][7] Aldehydic products of lipid peroxidation, such as 4-HNE, are known to activate the MAPK pathway, leading to the downstream activation of transcription factors like AP-1.[1] This activation can trigger pro-inflammatory and pro-apoptotic responses. It is conceivable that this compound, as an aldehyde, could similarly activate one or more of the three major MAPK families: ERKs, JNKs, and p38/SAPKs.[6]

2. Nuclear Factor-kappa B (NF-κB) Signaling:

The NF-κB pathway is a central regulator of the inflammatory response.[3][8] Various stimuli, including oxidative stress and lipid peroxidation products, can lead to the activation of NF-κB.[4] This activation involves the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The electrophilic nature of aldehydes like this compound could potentially trigger this cascade.

3. Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway:

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[2][5][9] Electrophilic compounds, including many lipid peroxidation products, are potent activators of Nrf2.[5] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification genes, thereby protecting the cell from oxidative damage. The oxo-group in this compound could confer the electrophilicity necessary to activate this protective pathway.

4. Peroxisome Proliferator-Activated Receptors (PPARs):

PPARs are a family of nuclear receptors that play critical roles in lipid and glucose metabolism.[10] Fatty acids and their derivatives are natural ligands for PPARs. Medium-chain fatty acids, in particular, have been shown to activate PPARs.[10] Activation of PPARα, for instance, leads to the increased expression of genes involved in fatty acid oxidation.[11] It is plausible that this compound or its corresponding carboxylic acid, 7-oxooctanoic acid, could function as a PPAR agonist.

5. Liver X Receptors (LXRs):

LXRs are another class of nuclear receptors that are key regulators of cholesterol, fatty acid, and glucose homeostasis.[9][12][13] They are activated by oxidized cholesterol derivatives (oxysterols).[9][14] Given their role in sensing lipid metabolites, it is a possibility that oxidized fatty acids like this compound could influence LXR signaling, either directly or indirectly.

Comparative Data Summary

Due to the lack of specific experimental data for this compound, a quantitative comparison with its analogs is not currently possible. The table below summarizes the known or potential signaling pathway activations by related classes of compounds.

Signaling Pathway4-Hydroxynonenal (4-HNE)Malondialdehyde (MDA)Medium-Chain Fatty Acids (MCFAs)This compound (Hypothesized)
MAPK Activates (JNK, p38, ERK)Activates-Potentially activates
NF-κB ActivatesActivates-Potentially activates
Nrf2 ActivatesActivates-Potentially activates
PPARs --Activates (PPARα, PPARγ)Potentially activates
LXRs ---Potential for interaction

Experimental Protocols

Detailed experimental protocols for investigating the signaling pathways of this compound would be analogous to those used for other lipid-derived signaling molecules. Key experimental approaches would include:

1. Cell Culture and Treatment:

  • Cell lines relevant to the biological context of interest (e.g., macrophages for inflammation, hepatocytes for metabolism) would be cultured.

  • Cells would be treated with a dose-range of this compound and its analogs for various time points.

2. Western Blot Analysis:

  • To assess the activation of signaling proteins, western blotting would be performed using antibodies specific for the phosphorylated (active) forms of key kinases such as ERK, JNK, p38, and IκBα.

  • Total protein levels would also be measured to ensure equal loading.

3. Reporter Gene Assays:

  • To measure the transcriptional activity of NF-κB, Nrf2, PPARs, and LXRs, cells would be transfected with reporter plasmids containing response elements for these transcription factors linked to a reporter gene (e.g., luciferase).

  • Changes in reporter gene expression following treatment would be quantified.

4. Quantitative Real-Time PCR (qRT-PCR):

  • To measure the expression of downstream target genes of the activated signaling pathways (e.g., inflammatory cytokines for NF-κB, antioxidant enzymes for Nrf2), qRT-PCR would be performed.

5. Electrophoretic Mobility Shift Assay (EMSA):

  • To determine the DNA binding activity of transcription factors, EMSA would be performed using nuclear extracts from treated cells and labeled DNA probes containing the specific response elements.

Visualizing Potential Signaling Networks

The following diagrams illustrate the potential signaling pathways that could be activated by this compound, based on the activities of related compounds.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_Oxooctanal This compound ROS ↑ ROS 7_Oxooctanal->ROS Keap1 Keap1 7_Oxooctanal->Keap1 PPAR PPAR 7_Oxooctanal->PPAR LXR LXR 7_Oxooctanal->LXR Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK ROS->MAPKKK IKK IKK ROS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Nrf2_c Nrf2 Keap1->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n Gene_Expression Target Gene Expression AP1->Gene_Expression NFkB_n->Gene_Expression Nrf2_n->Gene_Expression PPAR->Gene_Expression LXR->Gene_Expression

Caption: Hypothesized signaling pathways activated by this compound.

Experimental_Workflow Cell_Treatment Cell Treatment with This compound & Analogs Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction Nuclear_Extraction Nuclear Extraction Cell_Treatment->Nuclear_Extraction Reporter_Assay Reporter Gene Assay (Transcription Factor Activity) Cell_Treatment->Reporter_Assay Western_Blot Western Blot (Phospho-kinases) Protein_Extraction->Western_Blot qRT_PCR qRT-PCR (Target Genes) RNA_Extraction->qRT_PCR EMSA EMSA (DNA Binding) Nuclear_Extraction->EMSA Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Reporter_Assay->Data_Analysis EMSA->Data_Analysis

Caption: General experimental workflow for studying signaling pathways.

Conclusion and Future Directions

While the direct signaling activities of this compound and its analogs remain to be elucidated, the known functions of structurally similar lipid peroxidation products and medium-chain fatty acids provide a strong foundation for future research. The hypothesized activation of MAPK, NF-κB, Nrf2, PPAR, and LXR pathways suggests that this compound could play a significant role in modulating cellular responses to oxidative stress, inflammation, and metabolic changes. Future studies employing the experimental protocols outlined above are essential to confirm these predictions and to build a comprehensive understanding of the biological effects of this and related oxidized lipids. Such research will be invaluable for drug development professionals and scientists interested in the intricate roles of lipid metabolites in health and disease.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like 7-Oxooctanal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build deep trust and provide value beyond the product itself.

Key Physical and Chemical Properties of this compound

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC8H14O2[1]
Molecular Weight142.198 g/mol [1]
Boiling Point62-64 °C at 0.2 Torr[1]
Density0.9989 g/cm3 at 25 °C[1]
Exact Mass142.099379685[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified with the following hazards:

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects.

  • Harmful to aquatic life.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary method for the disposal of small quantities of aldehydes like this compound in a laboratory setting is through oxidation to the corresponding carboxylic acid, which is generally less volatile and less toxic. However, always consult your institution's environmental health and safety (EHS) office and local regulations before proceeding with any in-lab chemical treatment.

Experimental Protocol: Oxidation of this compound for Disposal

Objective: To convert this compound into a less hazardous carboxylic acid derivative for disposal.

Materials:

  • This compound waste

  • Potassium permanganate (B83412) (KMnO4)

  • Sulfuric acid (H2SO4), dilute solution (e.g., 1 M)

  • Sodium bisulfite (NaHSO3) or sodium metabisulfite (B1197395) (Na2S2O5)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker or flask containing the this compound waste on a stir plate and add a stir bar.

  • Acidification: Slowly and with stirring, add a dilute solution of sulfuric acid to the this compound waste until the solution is acidic (pH 2-3).

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate. Add the potassium permanganate solution portion-wise to control the reaction rate and temperature. The purple color of the permanganate will disappear as it reacts. Continue adding until a faint, persistent purple color remains, indicating that the oxidation is complete.

  • Quenching Excess Oxidant: Add a small amount of sodium bisulfite or sodium metabisulfite, again portion-wise, until the purple color of the excess permanganate is discharged and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO2) forms.

  • Neutralization: Check the pH of the resulting solution. Neutralize the solution by slowly adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution, containing the less hazardous carboxylic acid salt and inorganic salts, can now be disposed of as aqueous waste according to your institution's guidelines. Do not flush down the sanitary sewer system without approval from your EHS office.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Disposal Workflow

The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity large_quantity Large Quantity assess_quantity->large_quantity in_lab_treatment Consider In-Lab Treatment (Oxidation Protocol) small_quantity->in_lab_treatment Yes package_waste Package for Hazardous Waste Pickup small_quantity->package_waste No large_quantity->package_waste consult_ehs Consult Institutional EHS & Local Regulations in_lab_treatment->consult_ehs protocol_approved Protocol Approved? consult_ehs->protocol_approved perform_oxidation Perform Oxidation Protocol protocol_approved->perform_oxidation Yes protocol_approved->package_waste No aqueous_waste Dispose as Neutralized Aqueous Waste perform_oxidation->aqueous_waste end Disposal Complete aqueous_waste->end waste_pickup Arrange for Professional Waste Disposal package_waste->waste_pickup waste_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound, empowering laboratory professionals to maintain a secure and compliant working environment. Always prioritize safety and adhere to all applicable regulations.

References

Essential Safety and Operational Guide for Handling 7-Oxooctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling 7-Oxooctanal in a laboratory setting. It outlines necessary personal protective equipment (PPE), safe operational procedures, and compliant disposal methods to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to safe handling.

PropertyValue
CAS Number 36219-80-4[1][2][3]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2]
Boiling Point 62-64 °C at 0.2 Torr[1]
Density 0.9989 g/cm³ at 25 °C[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).
Eye Protection Chemical splash goggles or a full-face shield.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_aliquot Carefully Aliquot this compound prep_materials->handle_aliquot Proceed to Handling handle_reaction Perform Experimental Procedure handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: A streamlined workflow for the safe handling of this compound.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general steps should be observed when working with this compound:

  • Preparation :

    • Always work within a certified chemical fume hood.

    • Ensure all necessary equipment, including spill cleanup materials, is readily accessible.

    • Properly label all containers.

  • Handling :

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with skin and eyes.

    • Do not breathe in vapors.

  • Post-Experiment :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

disposal_plan cluster_waste_streams Waste Streams cluster_collection Collection & Storage cluster_disposal Final Disposal waste_liquid Liquid Waste (Unused this compound, reaction mixtures) collect_liquid Collect in a labeled, sealed, and compatible waste container. waste_liquid->collect_liquid waste_solid Solid Waste (Contaminated gloves, paper towels, etc.) collect_solid Collect in a designated, sealed hazardous waste bag or container. waste_solid->collect_solid dispose_ehs Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. collect_liquid->dispose_ehs collect_solid->dispose_ehs

References

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